Product packaging for 6-Hydroxy-2-phenethylchromone(Cat. No.:CAS No. 84294-90-6)

6-Hydroxy-2-phenethylchromone

货号: B3029933
CAS 编号: 84294-90-6
分子量: 266.29 g/mol
InChI 键: QIYUDFMVCDXKBQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Phenethyl-6-hydroxychromone has been reported in Aquilaria sinensis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O3 B3029933 6-Hydroxy-2-phenethylchromone CAS No. 84294-90-6

属性

IUPAC Name

6-hydroxy-2-(2-phenylethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c18-13-7-9-17-15(10-13)16(19)11-14(20-17)8-6-12-4-2-1-3-5-12/h1-5,7,9-11,18H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYUDFMVCDXKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346092
Record name 6-Hydroxy-2-(2-phenylethyl) chromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84294-90-6
Record name 6-Hydroxy-2-(2-phenylethyl) chromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 6-Hydroxy-2-phenethylchromone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-hydroxy-2-phenethylchromone, a chromone (B188151) derivative of interest for its potential pharmacological activities. The document details a plausible synthetic pathway, including experimental protocols for key steps, and summarizes relevant quantitative data. Furthermore, it explores the potential biological signaling pathways modulated by this class of compounds, offering insights for drug discovery and development.

Introduction

Chromones are a class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with diverse biological activities. The 2-phenethylchromone scaffold, in particular, has been identified in various plant species and has demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. The hydroxylation pattern on the chromone ring significantly influences the biological activity. This guide focuses specifically on the synthesis of the 6-hydroxy derivative, a key analog for structure-activity relationship (SAR) studies and further drug development.

Synthetic Pathway

The most established and versatile method for the synthesis of chromones is the Baker-Venkataraman rearrangement.[1][2] This reaction allows for the construction of the core 1,3-diketone intermediate, which subsequently undergoes acid-catalyzed cyclization to form the chromone ring.

A logical synthetic route to this compound commences with a suitably substituted dihydroxyacetophenone. For the desired 6-hydroxy substitution pattern, 2',5'-dihydroxyacetophenone (B116926) is the ideal starting material.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start 2',5'-Dihydroxyacetophenone Acylation Acylation with 3-Phenylpropionyl Chloride Start->Acylation BV_Rearrangement Baker-Venkataraman Rearrangement Acylation->BV_Rearrangement Cyclization Acid-Catalyzed Cyclization BV_Rearrangement->Cyclization Product This compound Cyclization->Product

Caption: Synthetic workflow for this compound.

Key Synthetic Steps

Step 1: Synthesis of 2',5'-Dihydroxyacetophenone (Starting Material)

2',5'-Dihydroxyacetophenone can be synthesized from hydroquinone (B1673460) via a Fries rearrangement of its diacetate ester using a Lewis acid catalyst like aluminum chloride.[3] Alternatively, a Friedel-Crafts acylation of hydroquinone with acetic anhydride (B1165640) in the presence of boron trifluoride etherate provides a high-yielding route.[3]

Step 2: Acylation of 2',5'-Dihydroxyacetophenone

The first step in the direct synthesis of the target chromone involves the acylation of one of the hydroxyl groups of 2',5'-dihydroxyacetophenone with 3-phenylpropionyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the HCl byproduct.

Step 3: Baker-Venkataraman Rearrangement

The resulting ester from Step 2 undergoes an intramolecular acyl migration from the phenolic oxygen to the carbon of the adjacent acetyl group.[1][2] This rearrangement is catalyzed by a strong base, such as potassium hydroxide (B78521) or sodium hydride, in an anhydrous aprotic solvent like THF or DMSO.[4] This step yields the crucial β-diketone intermediate, 1-(2,5-dihydroxyphenyl)-3-phenylpropan-1,3-dione.

Step 4: Acid-Catalyzed Cyclization (Dehydration)

The final step involves the cyclization of the 1,3-diketone intermediate to form the chromone ring. This is typically achieved by heating the diketone in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, in a suitable solvent like glacial acetic acid. The reaction proceeds via an intramolecular condensation with the elimination of a water molecule.

Experimental Protocols

While a specific literature procedure for the complete synthesis of this compound could not be located, the following protocols are based on well-established methodologies for the synthesis of related chromones and the necessary precursors.

Synthesis of 2',5'-Dihydroxyacetophenone
  • Reaction: Fries rearrangement of hydroquinone diacetate.

  • Procedure: To a cooled (0-5 °C) mixture of hydroquinone diacetate (1 mole) in a suitable solvent (e.g., nitrobenzene), add anhydrous aluminum chloride (2.5 moles) portion-wise with stirring. After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours. Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid. The crude product precipitates and can be collected by filtration, washed with cold water, and recrystallized from ethanol.[3]

Synthesis of this compound (Proposed)

Part A: Acylation and Baker-Venkataraman Rearrangement

  • Dissolve 2',5'-dihydroxyacetophenone (1 equivalent) in anhydrous pyridine.

  • Cool the solution to 0 °C and add 3-phenylpropionyl chloride (1.1 equivalents) dropwise with stirring.

  • Allow the reaction to stir at room temperature overnight.

  • Remove the pyridine under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the crude ester.

  • Dissolve the crude ester in anhydrous THF or DMSO.

  • Add a strong base, such as potassium tert-butoxide or sodium hydride (2-3 equivalents), portion-wise at room temperature.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.[4]

  • After completion, cool the reaction and quench by carefully adding it to a cold, dilute acid solution (e.g., 1 M HCl).

  • Extract the product, 1-(2,5-dihydroxyphenyl)-3-phenylpropan-1,3-dione, with an organic solvent.

Part B: Acid-Catalyzed Cyclization

  • Dissolve the crude 1-(2,5-dihydroxyphenyl)-3-phenylpropan-1,3-dione from the previous step in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water until neutral, and dry.

  • Purify the crude this compound by column chromatography or recrystallization.

Quantitative Data

Due to the lack of a specific published synthesis for this compound, the following table presents expected yields and reaction conditions based on analogous syntheses of chromones and their precursors.

StepStarting MaterialReagentsSolventTemperatureTimeExpected Yield (%)
Synthesis of 2',5'-dihydroxyacetophenoneHydroquinone diacetateAlCl₃Nitrobenzene60-70 °C2-3 h60-70
Acylation2',5'-Dihydroxyacetophenone3-Phenylpropionyl chloride, PyridinePyridine0 °C to RT12 h80-90
Baker-Venkataraman RearrangementAcylated dihydroxyacetophenoneK-tert-butoxide or NaHTHF or DMSOReflux4-6 h70-80
Acid-Catalyzed Cyclization1-(2,5-dihydroxyphenyl)-3-phenylpropan-1,3-dioneConc. H₂SO₄Glacial Acetic AcidReflux2-4 h85-95

Potential Biological Signaling Pathways

Chromone derivatives are known to exert their biological effects through various signaling pathways. While specific data for this compound is limited, related compounds have been shown to modulate key inflammatory pathways.

Inhibition of the NF-κB Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). Chromone derivatives have been reported to inhibit NF-κB activation, potentially by targeting components of the IKK complex or upstream signaling molecules.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation Degradation Degradation IkB->Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Release Chromone Derivative Chromone Derivative Chromone Derivative->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Pro-inflammatory Genes Transcription of Pro-inflammatory Genes DNA->Pro-inflammatory Genes p38_MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor MKK3_6 MKK3/6 Receptor->MKK3_6 Activation p38 p38 MAPK MKK3_6->p38 Phosphorylation p_p38 p-p38 MAPK (Active) p38->p_p38 Transcription_Factors Transcription Factors (e.g., ATF2) p_p38->Transcription_Factors Activation Chromone Derivative Chromone Derivative Chromone Derivative->p38 Inhibition Inflammatory_Response Inflammatory Gene Expression Transcription_Factors->Inflammatory_Response

References

Isolating 6-Hydroxy-2-phenethylchromone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the isolation of 6-hydroxy-2-phenethylchromone from its primary natural source, agarwood. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and insights into the compound's biological activities.

Introduction

This compound is a member of the 2-(2-phenylethyl)chromone (B1200894) class of compounds, which are characteristic secondary metabolites found in agarwood. Agarwood, the resinous heartwood of Aquilaria species, is a highly valued natural product used in traditional medicine and perfumery. The biological activities attributed to 2-(2-phenylethyl)chromones, including neuroprotective, anti-inflammatory, and cytotoxic effects, have made them a subject of significant scientific interest. This guide focuses on the methodologies for extracting and purifying this compound, providing a foundation for further research and development.

Natural Sources and Extraction

The principal natural source of this compound and its derivatives is agarwood, the resinous wood of Aquilaria species, particularly Aquilaria sinensis. The formation of these compounds is often induced by stress or injury to the tree.

Extraction Protocols

The initial step in isolating this compound involves the extraction of the powdered agarwood. Ethanol is a commonly used solvent for this purpose.

Table 1: Summary of Extraction Parameters

ParameterValue/Condition
Plant MaterialPowdered Agarwood (Aquilaria sinensis)
Extraction Solvent95% Ethanol
Extraction MethodCold immersion sonication or maceration
Solid-to-Liquid Ratio1:10 (w/v)
Extraction Time24-48 hours (maceration) or 3 x 30 min (sonication)
TemperatureRoom Temperature

A general workflow for the extraction process is outlined below:

ExtractionWorkflow Start Powdered Agarwood Extraction Extraction (Maceration or Sonication) Start->Extraction Solvent 95% Ethanol Solvent->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Ethanol Extract Concentration->CrudeExtract

Figure 1: General workflow for the extraction of 2-phenethylchromones from agarwood.

Purification and Isolation

Following extraction, the crude extract is subjected to various chromatographic techniques to isolate this compound. This multi-step process typically involves column chromatography followed by preparative high-performance liquid chromatography (HPLC).

Chromatographic Separation

A combination of normal-phase and reversed-phase chromatography is often employed to achieve high purity.

Table 2: Typical Chromatographic Conditions for Purification

StageStationary PhaseMobile PhaseElution Mode
Column Chromatography (CC) Silica Gel (200-300 mesh)Gradient of Hexane:Ethyl AcetateGradient
Preparative HPLC C18 (e.g., 10 µm, 250 x 20 mm)Gradient of Methanol:Water or Acetonitrile:WaterGradient

The purification workflow can be visualized as follows:

PurificationWorkflow CrudeExtract Crude Ethanol Extract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Fractionation Fraction Collection ColumnChromatography->Fractionation TLC TLC Analysis Fractionation->TLC Pooling Pooling of Fractions TLC->Pooling PrepHPLC Preparative HPLC (C18) Pooling->PrepHPLC PureCompound This compound PrepHPLC->PureCompound

Figure 2: Workflow for the purification of this compound.

Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for Structural Confirmation

TechniqueKey Observations
UV Spectroscopy Characteristic absorption maxima for the chromone (B188151) skeleton.
IR Spectroscopy Presence of hydroxyl (-OH) and carbonyl (C=O) functional groups.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patterns. Characteristic fragments often include the benzyl (B1604629) and chromone moieties.
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR provide detailed information on the proton and carbon environments, confirming the connectivity and substitution pattern of the molecule.

Biological Activities of 2-Phenethylchromones

2-(2-Phenylethyl)chromones, including this compound and its analogs, have been reported to exhibit a range of biological activities. A summary of these activities is presented below.

Table 4: Reported Biological Activities of 2-Phenethylchromone Derivatives

Biological ActivityDescription
Neuroprotective Protection against glutamate-induced neurotoxicity.
Anti-inflammatory Inhibition of inflammatory mediators.
Cytotoxic Weak to moderate cytotoxic activity against various cancer cell lines.
Acetylcholinesterase Inhibition Potential for the management of neurodegenerative diseases.
Antioxidant Scavenging of free radicals.

The relationship between the chemical structure and biological activity of these compounds is an active area of research.

BiologicalActivities cluster_activities Biological Activities Compound This compound & Analogs Neuroprotection Neuroprotective Effects Compound->Neuroprotection AntiInflammatory Anti-inflammatory Activity Compound->AntiInflammatory Cytotoxicity Cytotoxic Effects Compound->Cytotoxicity AChE AChE Inhibition Compound->AChE

Figure 3: Overview of the biological activities of 2-phenethylchromones.

Conclusion

The isolation of this compound from agarwood provides a valuable natural product with potential therapeutic applications. The methodologies outlined in this guide, from extraction to purification and structural elucidation, offer a framework for researchers to obtain this compound for further investigation. The diverse biological activities of the 2-phenethylchromone class warrant continued exploration for drug discovery and development.

Physicochemical Properties of 6-hydroxy-2-phenethylchromone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-hydroxy-2-phenethylchromone is a member of the chromone (B188151) family, a class of oxygen-containing heterocyclic compounds widely distributed in plants. Chromone derivatives, including 2-phenethylchromones, have garnered significant interest in the scientific community due to their diverse biological activities, notably their antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, alongside detailed experimental protocols for their determination. Furthermore, it explores the potential signaling pathways through which this compound may exert its biological effects, offering valuable insights for researchers in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical parameters for this compound are summarized below.

General Properties
PropertyValueSource
Chemical Formula C₁₇H₁₄O₃N/A
Molecular Weight 266.29 g/mol N/A
CAS Number 84294-90-6N/A
Appearance SolidN/A
Predicted Physicochemical Data
PropertyPredicted Value
Boiling Point 466.9 ± 45.0 °C
Density 1.257 ± 0.06 g/cm³
pKa 9.02 ± 0.40

Note: These values are computationally predicted and await experimental verification.

Solubility

The solubility of a compound is a critical factor in its formulation and bioavailability. This compound exhibits solubility in a range of organic solvents.

SolventSolubility
Methanol (B129727)Soluble
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (B87167) (DMSO)Soluble
AcetonitrileSoluble
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of key physicochemical and biological properties of this compound.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not widely published, a general and adaptable method for the synthesis of 2-phenethylchromone derivatives can be employed. This typically involves the Baker-Venkataraman rearrangement or related synthetic strategies.

General Procedure:

  • Acetophenone Acylation: A suitably substituted 2,5-dihydroxyacetophenone is acylated with a phenethyl derivative, such as 3-phenylpropanoyl chloride, in the presence of a base like pyridine.

  • Baker-Venkataraman Rearrangement: The resulting ester undergoes an intramolecular Claisen condensation (Baker-Venkataraman rearrangement) upon treatment with a strong base (e.g., potassium hydroxide (B78521) in pyridine) to form a 1,3-diketone.

  • Cyclization: The 1,3-diketone is then cyclized under acidic conditions (e.g., sulfuric acid in glacial acetic acid) to yield the final this compound product.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.

Protocol:

  • A small, finely powdered sample of purified this compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised slowly and steadily.

  • The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point.

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is critical for predicting its membrane permeability and overall ADME properties. The shake-flask method is the traditional approach.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Add a known volume of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

  • Allow the phases to separate completely.

  • Carefully collect samples from both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

  • The logP is the logarithm of the partition coefficient.

In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free radical scavenging activity of a compound.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of this compound in methanol at various concentrations.

    • Prepare a positive control solution (e.g., ascorbic acid or Trolox) at similar concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each concentration of the test compound, positive control, and methanol (as a blank).

    • Add a specific volume of the DPPH stock solution to each well.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound or positive control.

    • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

Potential Signaling Pathways

The biological activities of this compound are likely mediated through its interaction with key cellular signaling pathways. Based on studies of related chromone derivatives, the following pathways are of particular interest.

Anti-inflammatory Activity: NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Some chromone derivatives have been shown to inhibit this pathway.

NF_kB_Pathway Stimuli Pro-inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB NFkB NF-κB Proteasome Proteasomal Degradation IkB->Proteasome Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Expression Chromone 6-hydroxy-2- phenethylchromone Chromone->IKK Inhibits

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Response: Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or electrophilic compounds can disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of protective genes.

Nrf2_Pathway Stress Oxidative Stress Keap1 Keap1 Stress->Keap1 Inactivates Ub Ubiquitin-Proteasome System Keap1->Ub Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Nrf2->ARE Binds Genes Antioxidant & Cytoprotective Gene Expression ARE->Genes Activates Chromone 6-hydroxy-2- phenethylchromone Chromone->Keap1 Modulates

Caption: Potential activation of the Nrf2 antioxidant response pathway by this compound.

Experimental Workflow Visualization

DPPH Antioxidant Assay Workflow

The following diagram illustrates the key steps in performing the DPPH radical scavenging assay.

DPPH_Workflow Prep Prepare Solutions - DPPH (0.1 mM in Methanol) - Test Compound (Serial Dilutions) - Positive Control (e.g., Ascorbic Acid) Plate Plate Setup (96-well) Add Test Compound, Control, Blank Prep->Plate Add_DPPH Add DPPH Solution to all wells Plate->Add_DPPH Incubate Incubate in Dark (Room Temperature, 30 min) Add_DPPH->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC₅₀ Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and antioxidant therapies. This guide has provided a detailed overview of its known and predicted physicochemical properties, along with standardized protocols for their experimental determination. The exploration of potential signaling pathways, such as NF-κB and Nrf2, offers a foundation for further mechanistic studies. The data and protocols presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the understanding and application of this and related chromone derivatives in drug discovery and development. Further experimental validation of the predicted properties and in-depth investigation of the biological mechanisms are crucial next steps in realizing the therapeutic potential of this compound.

Elucidating the Biosynthetic Pathway of 2-(2-Phenylethyl)chromones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Phenylethyl)chromones (PECs) are a class of bioactive compounds primarily found in agarwood, the resinous heartwood of Aquilaria species. These compounds are of significant interest due to their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and cytotoxic effects. This technical guide provides a comprehensive overview of the current understanding of the PEC biosynthetic pathway, detailing the key enzymatic steps, precursor molecules, and intermediates. It is intended to serve as a resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

Agarwood, highly valued in traditional medicine and perfumery, owes its therapeutic and aromatic properties to a complex mixture of secondary metabolites, with 2-(2-phenylethyl)chromones (PECs) being a prominent class.[1][2] The biosynthesis of these compounds is a defense mechanism in Aquilaria trees, triggered by injury or infection.[3] Understanding the intricate biosynthetic pathway of PECs is crucial for their sustainable production through metabolic engineering and synthetic biology approaches, as many Aquilaria species are endangered due to over-harvesting.[4] This guide synthesizes the current knowledge on the elucidation of this pathway.

PECs are structurally characterized by a chromone (B188151) backbone substituted with a phenylethyl group at the C-2 position.[5] They are broadly classified into several types, including flindersiachromones (FDC-type), oxidoagarochromones (OAC-type), and agarotetrolchromones (ATC-type), based on their structural features.[1][5] The diversity within these classes arises from various modifications such as hydroxylation, methylation, and epoxidation.[6][7][8]

The Biosynthetic Pathway of 2-(2-Phenylethyl)chromones

The biosynthesis of PECs is a multi-step process involving several key enzyme families. The proposed pathway begins with precursors from the phenylpropanoid and polyketide pathways.

Formation of the Chromone Backbone

The initial and most critical step in PEC biosynthesis is the formation of the 2-(2-phenylethyl)chromone (B1200894) backbone.[1] This process is catalyzed by a type III polyketide synthase (PKS).[1][4]

  • Key Enzyme: 2-(2-phenylethyl)chromone precursor synthase (PECPS), a diarylpentanoid-producing PKS.[5] Other type III PKSs, such as AsPKS3, AsPKS4, and AsPKS5, are also believed to contribute to the synthesis of related intermediates.[5]

  • Precursors: The formation of the diarylpentanoid scaffold (C6-C5-C6) utilizes benzoyl-CoA, 4-hydroxyphenylpropionyl-CoA, and malonyl-CoA.[5]

  • Mechanism: PECPS catalyzes the decarboxylative condensation of 4-hydroxyphenylpropionyl-CoA and malonyl-CoA to form a β-diketide acid intermediate. This intermediate is then hydrolyzed and undergoes a second condensation with benzoyl-CoA, involving another decarboxylation, to generate the final diarylpentanoid product.[5] Following the formation of the diarylpentanoid, a cyclase enzyme is proposed to facilitate the ring closure to form the characteristic chromone structure.[1]

Hydroxylation of the Chromone Core

Subsequent to the formation of the basic chromone structure, hydroxylation is a key modification step that introduces functional groups for further diversification.

  • Key Enzyme Family: Cytochrome P450 (CYP) monooxygenases.

  • Specific Enzyme: CYP82G1 has been identified as a chromone hydroxylase in Aquilaria sinensis.[3][9]

  • Function: This enzyme is responsible for the critical hydroxylation at the C-6 position of the 2-(2-phenylethyl)chromone backbone, producing 6-hydroxy-2-(2-phenylethyl)chromone.[3][9] This step is pivotal, as the majority of naturally occurring PECs possess a hydroxyl or methoxy (B1213986) group at this position.[3][10]

Methylation and Further Modifications

The hydroxylated PEC intermediates undergo further modifications, primarily methylation, to yield a diverse array of final products.

  • Key Enzyme Family: O-methyltransferases (OMTs).

  • Specific Enzymes: While several OMTs have been nominated, functional characterization has confirmed the role of specific enzymes in the regiospecific methylation of the chromone core.[1]

  • Function: These enzymes transfer a methyl group from S-adenosyl methionine (SAM) to the hydroxyl groups on the chromone ring, leading to the formation of methoxy-substituted PECs.[1] Other enzymes, such as cyclooxygenases and reductases, are also implicated in the generation of the different PEC types.[1]

Experimental Protocols for Pathway Elucidation

The elucidation of the PEC biosynthetic pathway has been made possible through a combination of transcriptomic analysis, heterologous expression of candidate genes, and in vitro/in vivo functional characterization.

Transcriptomic and Metabolomic Analysis
  • Objective: To identify candidate genes involved in PEC biosynthesis by comparing gene expression profiles and metabolite accumulation in different tissues or under different conditions (e.g., wild-type vs. high-yielding varieties, induced vs. non-induced tissues).

  • Methodology:

    • Plant material from Aquilaria sinensis (e.g., wild-type and Qi-Nan varieties) is collected.[3]

    • RNA is extracted for transcriptome sequencing (RNA-Seq) to identify differentially expressed genes.

    • Metabolites are extracted for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis to profile the accumulation patterns of different PECs.[3]

    • Candidate genes, such as those encoding CYPs and OMTs, are selected based on their co-expression with known pathway genes and correlation with PEC accumulation.[3]

Heterologous Expression and Functional Analysis in Yeast
  • Objective: To functionally characterize candidate enzymes, such as CYP82G1, by expressing them in a heterologous host.

  • Methodology:

    • The full-length coding sequence of the candidate gene (e.g., AsCYP82G1) is cloned into a yeast expression vector.

    • The recombinant plasmid is transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae).

    • The transformed yeast cells are cultured, and protein expression is induced.

    • The yeast microsomes containing the expressed enzyme are isolated.

    • In vitro enzyme assays are performed by incubating the microsomes with the putative substrate (e.g., 2-(2-phenylethyl)chromone) and cofactors (e.g., NADPH).

    • The reaction products are extracted and analyzed by LC-MS/MS to confirm the enzymatic activity.[3]

In Planta Functional Validation
  • Objective: To confirm the function of a candidate gene in a plant system.

  • Methodology (Transient expression in Nicotiana benthamiana):

    • The candidate gene is cloned into a plant expression vector.

    • The vector is introduced into Agrobacterium tumefaciens.

    • The Agrobacterium culture is infiltrated into the leaves of N. benthamiana.

    • The infiltrated leaves are incubated for several days to allow for transient gene expression.

    • If the substrate is not endogenous to N. benthamiana, it can be co-infiltrated or supplied exogenously.

    • Metabolites are extracted from the infiltrated leaf tissue and analyzed by LC-MS/MS to detect the product of the enzymatic reaction.[3]

Quantitative Data

While comprehensive quantitative data on the entire pathway is still emerging, some studies have reported on the accumulation of specific PECs under different conditions. For instance, the relative content of total PECs has been shown to generally increase over a year during agarwood formation, although with some fluctuations.[7] A study comparing agarwood samples at 4 and 6 months of formation identified 16 differentially accumulated metabolites, with a significant increase in the content of 6-methoxy-2-[2-(3′-hydroxy-4′-methoxyphenyl)ethyl]chromone (isomer) at 6 months.[6][7]

Metabolite Fold Change (6 months vs. 4 months) Reference
6-methoxy-2-[2-(3′-hydroxy-4′-methoxyphenyl)ethyl]chromone (isomer)5.78[6][7]
oxidoagarochromone C (isomer)Higher at 6 months[6][7]
2-(2-phenethyl)chromone dimersHigher at 6 months[6][7]

Signaling Pathways and Experimental Workflows

Proposed Biosynthetic Pathway of 2-(2-Phenylethyl)chromones

PEC_Biosynthesis Precursors Phenylalanine-derived intermediates & Malonyl-CoA PKS_Intermediates β-diketide acid intermediate Precursors->PKS_Intermediates Type III PKS (e.g., PECPS) Diarylpentanoid Diarylpentanoid Scaffold PKS_Intermediates->Diarylpentanoid Hydrolysis & Condensation Chromone_Backbone 2-(2-Phenylethyl)chromone Backbone Diarylpentanoid->Chromone_Backbone Cyclase Hydroxylated_PEC 6-Hydroxy-PEC Chromone_Backbone->Hydroxylated_PEC CYP450 (e.g., CYP82G1) Methylated_PEC Methoxy-PECs Hydroxylated_PEC->Methylated_PEC OMTs Other_PECs Other PEC Derivatives (FDC, OAC, ATC types) Hydroxylated_PEC->Other_PECs Other enzymes (reductases, etc.) Methylated_PEC->Other_PECs Further modifications

Caption: Proposed biosynthetic pathway of 2-(2-phenylethyl)chromones.

Experimental Workflow for Gene Function Identification

Gene_Function_Workflow Start Transcriptomic & Metabolomic Analysis Candidate_Selection Candidate Gene Selection (CYPs, OMTs, etc.) Start->Candidate_Selection Yeast_Expression Heterologous Expression in Yeast Candidate_Selection->Yeast_Expression Plant_Expression Transient Expression in Nicotiana benthamiana Candidate_Selection->Plant_Expression Enzyme_Assay In Vitro Enzyme Assay with Microsomes Yeast_Expression->Enzyme_Assay Product_Analysis1 LC-MS/MS Analysis of Products Enzyme_Assay->Product_Analysis1 Conclusion Functional Characterization Product_Analysis1->Conclusion Metabolite_Extraction Metabolite Extraction from Leaves Plant_Expression->Metabolite_Extraction Product_Analysis2 LC-MS/MS Analysis of Products Metabolite_Extraction->Product_Analysis2 Product_Analysis2->Conclusion

References

A Technical Guide to the Crystallographic Analysis of 6-hydroxy-2-phenethylchromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the crystal structure of 6-hydroxy-2-phenethylchromone, a member of the 2-(2-phenylethyl)chromones (PECs) class of compounds. PECs are recognized for their significant biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, making them promising candidates for drug discovery and development.[1][2][3] This document outlines the methodologies for determining the three-dimensional atomic arrangement of this compound through X-ray crystallography, presenting expected structural data and detailed experimental protocols to guide researchers in this field.

Introduction to this compound and its Significance

Chromones are a class of oxygen-containing heterocyclic compounds that are widely distributed in nature, particularly in plants.[1][4] The 2-(2-phenylethyl)chromone (B1200894) derivatives, in particular, are key bioactive constituents of agarwood and have demonstrated a range of pharmacological activities.[2][3] The hydroxyl substitution at the 6-position of the chromone (B188151) core is anticipated to play a crucial role in the molecule's biological activity, potentially through interactions with biological targets. Understanding the precise crystal structure is fundamental to elucidating its structure-activity relationship (SAR), guiding medicinal chemistry efforts, and facilitating rational drug design.[4]

Hypothetical Crystal Structure and Molecular Geometry

While a specific crystal structure for this compound is not publicly available as of this writing, we can predict its key structural features based on the analysis of related chromone derivatives.[5][6] The molecule consists of a planar chromone ring system linked to a flexible phenethyl side chain. The crystal packing is expected to be dominated by intermolecular hydrogen bonding involving the 6-hydroxyl group and the 4-keto group, leading to the formation of supramolecular assemblies. Pi-stacking interactions between the aromatic rings of the chromone and phenethyl moieties are also likely to contribute to the stability of the crystal lattice.

Table 1: Predicted Crystallographic Data for this compound
ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
a (Å)10 - 15
b (Å)5 - 10
c (Å)18 - 25
α (°)90
β (°)90 - 100
γ (°)90
V (ų)1000 - 1500
Z4
Density (calculated) (g/cm³)1.3 - 1.5
R-factor< 0.05

Note: These values are estimations based on crystallographic data of similar chromone structures and serve as a reference for experimental determination.[5][6][7]

Table 2: Key Expected Bond Lengths and Angles
Bond/AngleExpected Value (Å or °)
C=O (keto group)1.22 - 1.26 Å
C-O (hydroxyl group)1.35 - 1.39 Å
C-O-C (ether in ring)118 - 122 °
Dihedral angle between chromone and phenyl rings60 - 90 °

Experimental Protocols

The determination of the crystal structure of this compound involves several key steps, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.[8]

Synthesis and Crystallization

The synthesis of this compound can be achieved through established synthetic routes for chromone derivatives.[3] High-purity material is essential for successful crystallization.

Protocol for Crystallization:

  • Solvent Screening: Dissolve the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate) to determine solubility.

  • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent or solvent mixture in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature. High-quality single crystals may form over several days to weeks.[9]

  • Vapor Diffusion: This method involves equilibrating a drop of the concentrated protein solution with a larger reservoir of a precipitant solution.[10] For small molecules, a similar setup can be used where a drop containing the dissolved compound and a good solvent is allowed to equilibrate with a vapor of an anti-solvent.

    • Prepare a solution of this compound (e.g., 5-10 mg/mL) in a good solvent (e.g., acetone).

    • Place a 1-2 µL drop of this solution on a siliconized glass slide.

    • Invert the slide over a well containing an anti-solvent (e.g., hexane).

    • Seal the well and allow for vapor diffusion to slowly induce crystallization.

X-ray Diffraction Data Collection

Protocol for Data Collection:

  • Crystal Mounting: Carefully select a single crystal of suitable size and quality under a microscope. Mount the crystal on a cryoloop.[11]

  • Cryo-protection: To prevent damage from X-ray radiation, data is typically collected at a low temperature (around 100 K). The crystal is flash-cooled in a stream of liquid nitrogen after being coated in a cryoprotectant solution (e.g., paratone-N oil or a solution containing glycerol).[11]

  • Data Collection: The mounted crystal is placed on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[12]

Structure Solution and Refinement

Protocol for Structure Determination:

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Model Building and Refinement: An atomic model is built into the electron density map. The model is then refined against the experimental data to improve the fit and obtain the final crystal structure.[8]

Visualizing the Workflow

The following diagrams illustrate the key workflows in determining the crystal structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Single Crystal Growth (Slow Evaporation/Vapor Diffusion) Purification->Crystallization DataCollection X-ray Data Collection Crystallization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution Validation Structure Validation StructureSolution->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure data_analysis_workflow RawData Raw Diffraction Images Integration Integration & Scaling (Unit Cell & Intensities) RawData->Integration PhaseProblem Phase Problem Solution (e.g., Direct Methods) Integration->PhaseProblem InitialModel Initial Electron Density Map & Atomic Model PhaseProblem->InitialModel Refinement Iterative Refinement InitialModel->Refinement Refinement->InitialModel Model Rebuilding FinalModel Final Structural Model (Coordinates & Parameters) Refinement->FinalModel

References

Solubility Profile of 6-hydroxy-2-phenethylchromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-hydroxy-2-phenethylchromone, a chromone (B188151) derivative of interest in various research and development fields. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides a detailed, generalized experimental protocol for determining its solubility in various solvents.

Qualitative Solubility Data

This compound exhibits solubility in a range of common organic solvents. This information is crucial for handling, formulation, and experimental design. The qualitative solubility is summarized in the table below.

SolventSolubility
ChloroformSoluble[1][2]
DichloromethaneSoluble[1][2]
Ethyl AcetateSoluble[1][2]
Dimethyl Sulfoxide (DMSO)Soluble[1][3][4]
AcetoneSoluble[1][2]
MethanolSoluble[3][4]
Dimethylformamide (DMF)Soluble[3][4]
AcetonitrileSoluble[3][4]

For enhancing solubility, it is recommended to warm the solution to 37°C and utilize an ultrasonic bath.[5] Stock solutions can generally be stored at -20°C for several months.[5]

Experimental Protocols: Determination of Solubility

Principle of the Shake-Flask Method

The shake-flask method is an equilibrium-based technique used to determine the thermodynamic solubility of a compound in a specific solvent. It involves creating a saturated solution of the compound by agitating an excess amount of the solid compound in the solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the filtered supernatant is then measured.

Materials and Equipment
  • This compound (solid)

  • Selected solvents of interest (analytical grade)

  • Volumetric flasks

  • Conical flasks or vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Vortex mixer

  • Ultrasonic bath

Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a conical flask or vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the desired solvent to the flask.

    • Seal the flask tightly to prevent solvent evaporation.

    • Place the flask in an orbital shaker or on a magnetic stirrer and agitate at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved solute is constant.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the undissolved solid to settle by letting the flask stand undisturbed for a short period or by centrifugation.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.

    • Dilute the filtered sample with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for dilution.

    • Analyze the standard solutions and the prepared sample solution by HPLC. A reverse-phase C18 column is often suitable for chromone analysis.

    • Construct a calibration curve by plotting the peak area (or height) of the standard solutions against their corresponding concentrations.

    • Determine the concentration of this compound in the diluted sample by interpolating its peak area from the calibration curve.

    • Calculate the solubility of the compound by taking into account the dilution factor.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Processing cluster_analysis Quantification weigh Weigh excess This compound add_solvent Add known volume of solvent weigh->add_solvent equilibrate Equilibrate with agitation (e.g., 24-72h at constant T) add_solvent->equilibrate settle Allow solid to settle (or centrifuge) equilibrate->settle filter Filter supernatant (e.g., 0.22 µm filter) settle->filter dilute Dilute filtrate to a known concentration filter->dilute hplc_analysis Analyze standards and sample by HPLC dilute->hplc_analysis prep_standards Prepare standard solutions prep_standards->hplc_analysis calibration Construct calibration curve hplc_analysis->calibration calculate Calculate solubility calibration->calculate

Caption: Experimental workflow for determining the solubility of this compound.

References

Initial Biological Screening of 6-hydroxy-2-phenethylchromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the prospective initial biological screening of 6-hydroxy-2-phenethylchromone. Chromones, and specifically 2-(2-phenylethyl)chromones (PECs), are a class of naturally occurring compounds that have garnered significant interest in the scientific community due to their diverse pharmacological activities.[1][2][3][4] While extensive public data on the specific biological activities of this compound is limited, this guide synthesizes information on the known bioactivities of closely related PECs to propose a framework for its initial screening. This document outlines potential antioxidant, anti-inflammatory, cytotoxic, and tyrosinase inhibitory activities. Detailed experimental protocols for key assays are provided, and data is presented in a structured format for clarity. Visualizations of experimental workflows and relevant signaling pathways are included to facilitate understanding.

Introduction to this compound

This compound belongs to the 2-(2-phenylethyl)chromone (B1200894) (PEC) family, a group of natural compounds primarily isolated from Aquilaria sinensis (Lour.) Gilg.[1][2] These compounds are noted for a range of biological activities, including anti-diabetic, anticancer, antioxidant, antibacterial, and anti-inflammatory properties.[1][2] The core structure consists of a chromone (B188151) ring with a phenylethyl substituent at the C2 position. The hydroxyl group at the C6 position of the target molecule may play a significant role in its biological activity, particularly in its antioxidant capacity.

Potential Biological Activities and Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables present illustrative data based on the activities of related chromone derivatives. This data is intended to be representative of the expected outcomes from an initial biological screening and should be confirmed by direct experimentation.

Table 1: Illustrative Antioxidant Activity of this compound

AssayTest Concentration (µg/mL)% Inhibition (Illustrative)IC50 (µg/mL) (Illustrative)Positive ControlIC50 of Control (µg/mL)
DPPH Radical Scavenging10, 25, 50, 100, 20015, 35, 55, 75, 9045.0Ascorbic Acid5.0
ABTS Radical Scavenging10, 25, 50, 100, 20020, 40, 60, 80, 9540.0Trolox7.5
Ferric Reducing Antioxidant Power (FRAP)1000.8 (OD at 593 nm)N/AQuercetin1.5 (OD at 593 nm)

Table 2: Illustrative Anti-inflammatory Activity of this compound

AssayTest Concentration (µg/mL)% Inhibition (Illustrative)IC50 (µg/mL) (Illustrative)Positive ControlIC50 of Control (µg/mL)
Inhibition of NO Production in LPS-stimulated RAW 264.7 cells5, 10, 25, 5010, 25, 50, 7022.0Dexamethasone (B1670325)0.5
Inhibition of Protein Denaturation50, 100, 200, 40020, 40, 65, 85150.0Diclofenac Sodium15.0

Table 3: Illustrative Cytotoxic Activity of this compound

Cell LineTest Concentration (µg/mL)% Viability (Illustrative)IC50 (µg/mL) (Illustrative)Positive ControlIC50 of Control (µg/mL)
MCF-7 (Breast Cancer)10, 25, 50, 10085, 65, 45, 2055.0Doxorubicin1.0
A549 (Lung Cancer)10, 25, 50, 10090, 75, 55, 3060.0Cisplatin5.0
SV-HUC-1 (Normal Human Urothelial Cells)10, 25, 50, 10098, 95, 90, 85>100--

Table 4: Illustrative Enzyme Inhibitory Activity of this compound

EnzymeTest Concentration (µg/mL)% Inhibition (Illustrative)IC50 (µg/mL) (Illustrative)Positive ControlIC50 of Control (µg/mL)
Mushroom Tyrosinase5, 10, 25, 5015, 30, 55, 7520.0Kojic Acid5.0

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Antioxidant Activity Assays
  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

    • Prepare stock solutions of the test compound and ascorbic acid (positive control) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compound or ascorbic acid.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

  • Preparation of Reagents:

    • Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of various concentrations of the test compound or Trolox (positive control) to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of scavenging is calculated similarly to the DPPH assay.

    • The IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity Assays
  • Cell Culture:

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • NO Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., MCF-7, A549) and normal cell line (e.g., SV-HUC-1) in their respective appropriate media and conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound or a standard chemotherapeutic agent for 48 hours.

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Cell viability is calculated as: % Viability = (A_sample / A_control) * 100 where A_sample is the absorbance of treated cells and A_control is the absorbance of untreated cells.

    • The IC50 value is determined from the dose-response curve.

Enzyme Inhibition Assay
  • Preparation of Reagents:

    • Prepare a solution of mushroom tyrosinase in phosphate (B84403) buffer (pH 6.8).

    • Prepare a solution of L-DOPA (substrate) in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, mix the enzyme solution with various concentrations of the test compound or kojic acid.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the L-DOPA solution.

    • Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals.

  • Calculation:

    • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition is calculated as: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the reaction rate without the inhibitor and V_sample is the rate with the inhibitor.

    • The IC50 value is determined from the dose-response curve.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflows and a potential signaling pathway that may be modulated by this compound.

experimental_workflow cluster_antioxidant Antioxidant Screening cluster_anti_inflammatory Anti-inflammatory Screening cluster_cytotoxicity Cytotoxicity Screening cluster_enzyme Enzyme Inhibition DPPH DPPH Assay ABTS ABTS Assay FRAP FRAP Assay NO_Inhibition NO Inhibition Assay (RAW 264.7 cells) Protein_Denaturation Protein Denaturation Assay MTT_Cancer MTT Assay (Cancer Cell Lines) MTT_Normal MTT Assay (Normal Cell Line) Tyrosinase Tyrosinase Inhibition Assay start This compound start->DPPH start->NO_Inhibition start->MTT_Cancer start->Tyrosinase

Caption: General workflow for the initial biological screening of this compound.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB Leads to IκBα degradation IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes Activates Transcription Compound This compound Compound->IKK Inhibits Compound->NFkB Inhibits Translocation

Caption: Potential anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

Conclusion

While direct experimental data for this compound is not yet widely available, the known biological activities of the broader class of 2-(2-phenylethyl)chromones suggest its potential as a valuable lead compound. The proposed initial biological screening protocol provides a solid framework for evaluating its antioxidant, anti-inflammatory, cytotoxic, and enzyme inhibitory properties. The illustrative data and detailed methodologies presented in this guide are intended to serve as a valuable resource for researchers initiating studies on this and related compounds. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and its potential for therapeutic applications.

References

A Technical Guide to the Discovery and Analysis of 2-(2-phenylethyl)chromones in Agarwood

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agarwood, the fragrant resinous heartwood from trees of the Aquilaria and Gyrinops genera, is a highly valued material in traditional medicine and perfumery.[1] Its unique aroma and therapeutic properties are attributed to a complex mixture of secondary metabolites, primarily sesquiterpenoids and a characteristic class of compounds known as 2-(2-phenylethyl)chromones (PECs).[2][3] These PECs are considered key diagnostic markers for the quality of agarwood and have garnered significant scientific attention for their diverse biological activities, including neuroprotective, anti-inflammatory, cytotoxic, and antioxidant effects.[2][4]

This technical guide provides a comprehensive overview of the discovery, classification, and analysis of 2-(2-phenylethyl)chromones in agarwood. It details the experimental protocols for their extraction, isolation, and structural elucidation, presents quantitative data in a structured format, and visualizes key analytical workflows and classification schemes.

Classification of 2-(2-phenylethyl)chromones in Agarwood

PECs are structurally diverse, typically featuring a chromone (B188151) backbone with a phenylethyl substituent at the C-2 position.[2] Variations in the chromone skeleton and substitutions (primarily hydroxyl and methoxy (B1213986) groups) on both the chromone and phenyl rings lead to a wide array of derivatives.[2][5] Based on the chromone moiety, PECs can be broadly categorized into several types, with four prominent ones being:

  • Flidersia Type 2-(2-phenylethyl)chromones (FTPECs): The most common type, representing the basic chromone structure.

  • 5,6,7,8-Tetrahydro-2-(2-phenylethyl)chromones (THPECs) [6]

  • Epoxy-2-(2-phenylethyl)chromones (EPECs) [6]

  • Diepoxy-2-(2-phenylethyl)chromones (DEPECs) [6]

The classification can often be determined by analyzing the characteristic fragmentation patterns in mass spectrometry (MS).[7]

Experimental Protocols

The discovery of novel PECs and the quantitative analysis of known derivatives rely on a multi-step experimental workflow. The following sections detail the typical methodologies employed.

Sample Preparation and Extraction
  • Source Material: Artificially induced or wild agarwood from species such as Aquilaria sinensis or Aquilaria crassna is collected.[7][8][9] The resinous heartwood is air-dried and pulverized.

  • Solvent Extraction: The powdered agarwood is typically extracted exhaustively with solvents of increasing polarity. A common method involves extraction with methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at room temperature.[8][10] For instance, air-dried powder of Hainan agarwood can be extracted three times with 95% EtOH.[8] The resulting crude extract is then concentrated under reduced pressure.

  • Liquid-Liquid Partitioning: The concentrated crude extract is often suspended in water and partitioned successively with different organic solvents, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol, to separate compounds based on their polarity.[9] The PECs are typically enriched in the ethyl acetate fraction.

Isolation and Purification

The fraction enriched with PECs is subjected to various chromatographic techniques to isolate individual compounds.

  • Column Chromatography (CC): The EtOAc fraction is commonly separated on a silica (B1680970) gel column, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-acetone) to yield several sub-fractions.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): The sub-fractions are further purified using preparative or semi-preparative HPLC, often on a C18 column with a mobile phase such as methanol-water or acetonitrile-water, to yield pure compounds.[10]

Structural Elucidation

The structures of the isolated pure compounds are determined using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise molecular weight and elemental formula of the compound.[8][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the carbon skeleton and the connectivity of protons and carbons, ultimately defining the complete structure of the molecule.[1][8]

  • Other Spectroscopic Techniques: UV and IR spectroscopy provide additional information about the chromophoric systems and functional groups present in the molecule.[1][9]

Identification and Quantification

For the analysis of known PECs in complex mixtures without full isolation, hyphenated analytical techniques are employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for analyzing the chemical composition of agarwood extracts. The characteristic fragmentation of the CH2-CH2 bond between the chromone and phenyl moieties provides key ions for identification.[3][5][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Techniques like HPLC-MS and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are widely used for the simultaneous determination of multiple PECs in an extract.[7][10] UPLC coupled with Quadrupole Time-of-Flight MS (UPLC-QTOF-MS) can provide detailed structural information from tandem mass spectrometry (MS/MS) experiments.[2][7]

Data Presentation

Quantitative analysis of agarwood extracts reveals significant variations in the content and types of PECs depending on the species, origin, and induction method.

Table 1: Relative Content of 2-(2-phenylethyl)chromone (B1200894) (PEC) Derivatives in Agarwood Samples
Sample DescriptionTotal PEC Derivatives (Relative Content %)Key Compounds Identified (Examples)Analytical MethodSource
Aquilaria crassna (Artificial Holing, Sample S1)66.42%6-hydroxy-2-(2-phenylethyl)chromone, 2-(2-phenylethyl)chromoneUPLC-QTOF-MS[7]
Aquilaria crassna (Artificial Holing, Sample S2)81.39%6,7-dimethoxy-2-(2-phenylethyl)chromoneUPLC-QTOF-MS[7]
Aquilaria crassna (Artificial Holing, Sample S3)79.20%2-[2-(4-methoxy)phenylethyl]chromoneUPLC-QTOF-MS[7]
Aquilaria sinensis ("Qi-Nan" clones, 6-24 months induction)56.33 - 56.78% (cumulative for 3 specific PECs)2-(2-phenylethyl)chromone, 2-[2-(4-methoxyphenyl)ethyl]chromoneGC-QTOF-MS[4]
Table 2: Spectroscopic Data for a Representative 2-(2-phenylethyl)chromone-Sesquiterpene Hybrid (Aquisinenin G)
Data TypeKey ObservationsSource
HRESIMS Molecular Formula: C₃₂H₄₀O₈, m/z 575.2613 [M + Na]⁺[8]
¹H NMR Signals for monosubstituted benzene: δH 7.16-7.25; Ethane-1,2-diyl group: δH 2.93, 2.87; Olefinic proton: δH 6.15 (H-3)[8]
¹³C NMR Ketone carbonyl: δC 181.3 (C-4); Ester carbonyl: δC 174.6[8]
HMBC Key correlation from H-3 (δH 6.15) to C-4 (δC 181.3) and C-8' (δC 36.1)[8]

Visualization of Workflows and Logic

Visual diagrams are essential for understanding the complex workflows and classification logic in the study of natural products.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Partitioning cluster_isolation Isolation & Purification cluster_analysis Structural Elucidation & Identification Agarwood Agarwood Source (Aquilaria sp.) Powder Drying & Pulverization Agarwood->Powder Extraction Solvent Extraction (e.g., Ethanol) Powder->Extraction Partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate) Extraction->Partition CC Column Chromatography (Silica Gel) Partition->CC Analysis_Crude LC-MS / GC-MS Analysis of Crude/Fraction Partition->Analysis_Crude HPLC Preparative HPLC CC->HPLC Pure_Compound Isolated Pure PECs HPLC->Pure_Compound NMR 1D & 2D NMR Pure_Compound->NMR MS HRESIMS Pure_Compound->MS Structure Structure Determined NMR->Structure MS->Structure ms_classification cluster_fragments Characteristic Fragment Ion Analysis cluster_types PEC Classification Start PEC Ion Detected in MS Node_M18 [M+H-18]⁺ observed? Start->Node_M18 Node_M28 [M+H-28]⁺ observed? Node_M18->Node_M28 No Node_M18_2 [M+H-18-18]⁺ observed? Node_M18->Node_M18_2 Yes Node_Benzyl Only Benzyl/ Chromone Ions? Node_M28->Node_Benzyl No Type_EPEC EPEC Type Node_M28->Type_EPEC Yes (with [M+H-18]⁺) Node_M18_2->Node_M28 No Type_THPEC THPEC Type Node_M18_2->Type_THPEC Yes Type_DEPEC DEPEC Type Node_Benzyl->Type_DEPEC No ([M+H-28]⁺ only) Type_FTPEC FTPEC Type Node_Benzyl->Type_FTPEC Yes

References

The Antioxidant Potential of 6-Hydroxy-2-Phenethylchromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antioxidant potential of 6-hydroxy-2-phenethylchromone, a member of the chromone (B188151) family known for its diverse biological activities. While direct and extensive quantitative data for this specific chromone is limited in publicly accessible literature, this document extrapolates its potential based on the well-established antioxidant properties of structurally related chromones and flavonoids. This guide covers the fundamental mechanisms of antioxidant action, detailed experimental protocols for assessing antioxidant capacity, and explores the role of key signaling pathways, such as the Nrf2-ARE pathway, which are likely modulated by this class of compounds. The information is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antioxidant-based therapeutic agents.

Introduction to Chromones and their Antioxidant Properties

Chromones are a class of heterocyclic compounds that form the core structure of many naturally occurring flavonoids. The presence of a hydroxyl group on the aromatic ring, as seen in this compound, is a key structural feature that often imparts significant antioxidant activity. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants mitigate oxidative damage by neutralizing free radicals, and compounds like hydroxylated chromones are of great interest as potential therapeutic agents. The antioxidant capacity of these molecules is primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to free radicals, thereby stabilizing them.

Quantitative Assessment of Antioxidant Activity

Table 1: In Vitro Antioxidant Activity of Selected Chromone Derivatives and Related Flavonoids

Compound/ExtractAssayIC50 (µg/mL)Reference CompoundIC50 of Reference (µg/mL)
Ethyl acetate (B1210297) fraction of Leea macrophylla roots (rich in phenolics)DPPH2.65Ascorbic Acid5.8
4-Hydroxycoumarin derivative (6b)DPPH5.14Ascorbic Acid24.17 (at 30 min)
4-Hydroxycoumarin derivative (9c)DPPH4.72BHT8.62 (at 30 min)
Ethyl acetate fraction of Asplenium platyneuronDPPH1.31 (mg/mL)--
Ethyl acetate fraction of Leea macrophylla rootsSuperoxide Radical Scavenging155.62Ascorbic Acid99.66

Note: The data presented is for structurally related compounds and is intended to be illustrative of the potential antioxidant activity of this compound. BHT: Butylated hydroxytoluene.

Key Experimental Protocols for Antioxidant Assessment

Accurate and reproducible assessment of antioxidant activity is crucial for the evaluation of novel compounds. The following sections detail the methodologies for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing its purple color to fade.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Dissolve the test compound (e.g., this compound) in methanol to prepare a stock solution, from which serial dilutions are made.

  • Reaction Mixture: To 2 mL of the DPPH solution, add 1 mL of the test compound solution at various concentrations.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent.

  • Reaction Mixture: Add 10 µL of the test compound solution to 1 mL of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition similarly to the DPPH assay.

  • IC50 Determination: Determine the IC50 value from the concentration-response curve.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Protocol:

  • Cell Culture: Seed human hepatocellular carcinoma (HepG2) cells in a 96-well microplate and culture until confluent.

  • Loading with Fluorescent Probe: Wash the cells with PBS and then incubate with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.

  • Treatment with Test Compound: Remove the DCFH-DA solution and treat the cells with various concentrations of the test compound.

  • Induction of Oxidative Stress: After a suitable incubation period, add a peroxyl radical generator such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).

  • Measurement of Fluorescence: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Measure the fluorescence intensity using a microplate reader.

  • Calculation: The antioxidant capacity is determined by the ability of the compound to inhibit the AAPH-induced fluorescence compared to control cells.

Signaling Pathways in Antioxidant Defense: The Nrf2-ARE Pathway

The antioxidant effects of many phenolic compounds, including chromones, are not solely due to direct radical scavenging but also involve the upregulation of endogenous antioxidant defense mechanisms. A key signaling pathway in this process is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds (which can be generated from the metabolism of chromones), Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a suite of phase II detoxification enzymes and antioxidant proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is the rate-limiting enzyme in the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH).

The ability of a compound like this compound to activate the Nrf2-ARE pathway would represent a significant and potent indirect antioxidant mechanism.

Nrf2_Pathway ROS Oxidative Stress (ROS) or Electrophiles Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 Keap1_mod Modified Keap1 Nrf2_free Free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 (Nucleus) Nrf2_free->Nrf2_nuc ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCL) ARE->Genes Proteins Antioxidant Proteins & Enzymes Genes->Proteins translation Cell_Protection Cellular Protection & Detoxification Proteins->Cell_Protection

Caption: The Keap1-Nrf2-ARE signaling pathway for antioxidant defense.

Experimental Workflow for Evaluating Nrf2 Activation

Investigating whether this compound activates the Nrf2 pathway involves a series of cell-based experiments.

Nrf2_Workflow start Start: Cell Culture (e.g., HepG2, SH-SY5Y) treatment Treat cells with This compound start->treatment lysis Cell Lysis treatment->lysis reporter_assay ARE-Luciferase Reporter Assay treatment->reporter_assay (for transfected cells) western_blot Western Blot Analysis lysis->western_blot qpcr RT-qPCR Analysis lysis->qpcr nrf2_translocation Nrf2 nuclear translocation western_blot->nrf2_translocation protein_expression Protein expression of HO-1, NQO1 western_blot->protein_expression gene_expression mRNA expression of HO-1, NQO1, GCL qpcr->gene_expression are_activity ARE promoter activity reporter_assay->are_activity end Conclusion on Nrf2 Activation nrf2_translocation->end gene_expression->end protein_expression->end are_activity->end

Methodological & Application

Application Notes and Protocols for Cell-Based Assays of Chromone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for a range of cell-based assays to evaluate the biological activities of chromone (B188151) derivatives. Chromone and its derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide array of pharmacological effects including antitumor, anti-inflammatory, and neuroprotective properties.[1][2][3][4] These protocols are intended to guide researchers in the systematic evaluation of novel chromone compounds.

Antitumor Activity Assays

Chromone derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis, causing cell cycle arrest, and inhibiting cancer cell migration and invasion.[5][6]

Cell Viability and Cytotoxicity Assays

A fundamental step in assessing antitumor activity is to determine the effect of the compounds on cancer cell viability.

1.1.1. MTT/MTS Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.[7][8] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692), which has a purple color.

Experimental Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, DU-145) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[8]

  • Compound Treatment: Prepare serial dilutions of the chromone derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

1.1.2. CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is another robust method for determining cell viability and cytotoxicity.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) and a normal control cell line (e.g., MCF-10A) in 96-well plates.[1]

  • Compound Incubation: Treat the cells with various concentrations of the chromone derivatives for the desired time period (e.g., 72 hours).[1]

  • CCK-8 Reagent: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Determine the IC₅₀ values to assess the cytotoxic effects of the compounds.[1]

Apoptosis Assays

To understand the mechanism of cell death induced by chromone derivatives, apoptosis assays are crucial.

1.2.1. Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while propidium (B1200493) iodide (PI) stains the DNA of cells with compromised membranes.

Experimental Protocol:

  • Cell Treatment: Treat cancer cells (e.g., MDA-MB-231) with different concentrations of the chromone derivative for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis

Chromone derivatives can induce cell cycle arrest, a key mechanism in cancer therapy.[5]

Experimental Protocol:

  • Cell Culture and Treatment: Plate MDA-MB-231 cells in 6-well plates and incubate for 24 hours. Treat with various concentrations of the chromone compound for 72 hours.[1]

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at 4°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Cell Migration and Invasion Assays

1.4.1. Wound Healing Assay

This assay assesses the ability of a compound to inhibit cell migration.

Experimental Protocol:

  • Create a "Wound": Grow a confluent monolayer of cells (e.g., MDA-MB-231) in a 6-well plate. Create a scratch or "wound" in the monolayer with a sterile pipette tip.[1]

  • Treatment: Wash with PBS to remove detached cells and add fresh medium containing the chromone derivative at a non-toxic concentration.

  • Image Acquisition: Capture images of the wound at different time points (e.g., 0, 24, 48 hours).

  • Analysis: Measure the width of the wound at each time point to determine the rate of cell migration.

1.4.2. Transwell Invasion Assay

This assay evaluates the invasive potential of cancer cells.

Experimental Protocol:

  • Chamber Preparation: Use a Transwell chamber with a Matrigel-coated membrane.

  • Cell Seeding: Seed cancer cells in the upper chamber in a serum-free medium containing the chromone derivative. Add a medium with a chemoattractant (e.g., fetal bovine serum) to the lower chamber.[1]

  • Incubation: Incubate for a sufficient period to allow for cell invasion.

  • Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of stained cells under a microscope.

Quantitative Data on Antitumor Activity of Chromone Derivatives
CompoundCell LineAssayIC₅₀ (µM)Reference
Methyl (S)-3-(4-(bis(2-chloroethyl)amino)phenyl)-2-(5-(((6-methoxy-4-oxo-4H-chromen-3-yl)methyl)amino)-5-oxopentanamido)propanoateMCF-7Antiproliferative1.83[5]
Methyl (S)-3-(4-(bis(2-chloroethyl)amino)phenyl)-2-(5-(((6-methoxy-4-oxo-4H-chromen-3-yl)methyl)amino)-5-oxopentanamido)propanoateMDA-MB-231Antiproliferative1.90[5]
(E)‐2‐(2‐(5‐(4‐methoxyphenyl)‐2H‐1,2,3‐triazol‐4‐yl)vinyl)‐4H‐chromen‐4‐one (compound 2a)T-47DCytotoxicity0.65[6]
Chromone-based acetamide (B32628) substituted phenethyl-chromone 23-SIRT2 Inhibition29[9]
Chromone annulated phosphorous heterocycle 19HepG-2Anticancer1.61 µg/mL[4]
Chromone annulated phosphorous heterocycle 19HCT-116Anticancer1.72 µg/mL[4]
Chromone annulated phosphorous heterocycle 20HepG-2Anticancer2.49 µg/mL[4]
Chromone annulated phosphorous heterocycle 20HCT-116Anticancer1.56 µg/mL[4]

Anti-inflammatory Activity Assays

Chromone derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators.[10][11][12]

Measurement of Nitric Oxide (NO) Production

Lipopolysaccharide (LPS)-stimulated macrophages are a common in vitro model for inflammation.

Experimental Protocol:

  • Cell Culture: Culture RAW264.7 macrophage cells in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the chromone derivative for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.

  • Analysis: A novel chromone derivative, DCO-6, significantly reduced LPS-induced NO production.[10] Another study found that compound 5-9 showed optimal inhibitory activity (EC₅₀ = 5.33 ± 0.57 μM) against NO production.[12]

Cytokine Production Assays (ELISA)

The effect of chromone derivatives on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β can be measured by Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol:

  • Cell Stimulation: Treat macrophages (e.g., RAW264.7 or primary peritoneal macrophages) with chromone derivatives and then stimulate with LPS.[10]

  • Supernatant Collection: Collect the cell culture supernatant after an appropriate incubation period.

  • ELISA: Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Results: The chromone derivative DCO-6 was shown to significantly reduce the production of IL-1β and IL-6.[10]

Reactive Oxygen Species (ROS) Detection

Some chromone derivatives exert their anti-inflammatory effects by inhibiting ROS production.[10]

Experimental Protocol:

  • Cell Loading: Load cells with a fluorescent ROS indicator dye, such as DCFH-DA.

  • Treatment and Stimulation: Treat the cells with the chromone derivative followed by stimulation with an ROS inducer (e.g., LPS).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. DCO-6 was found to remarkably impair LPS-induced intracellular ROS production.[10]

Signaling Pathway Diagram for Anti-inflammatory Action of DCO-6

G LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS TLR4->ROS DCO6 DCO-6 DCO6->ROS inhibition TRAF6 TRAF6 ROS->TRAF6 ASK1 ASK1 TRAF6->ASK1 p38_MAPK p38 MAPK ASK1->p38_MAPK Inflammation Inflammatory Response (NO, IL-1β, IL-6) p38_MAPK->Inflammation

Caption: DCO-6 inhibits LPS-induced inflammation by blocking ROS-dependent p38 MAPK activation.

Neuroprotective Activity Assays

Chromone derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's disease by exhibiting neuroprotective effects, inhibiting key enzymes, and reducing oxidative stress.[8][13][14][15]

Neuroprotection Assay against Oxidative Stress

Oxidative stress is a key factor in neuronal cell death.

Experimental Protocol:

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate.[8][13]

  • Pre-treatment: Treat the cells with different concentrations of the chromone derivative for a few hours.[8]

  • Induction of Oxidative Stress: Expose the cells to an oxidative agent such as hydrogen peroxide (H₂O₂) or glutamate.[8]

  • Cell Viability Assessment: After incubation, assess cell viability using the MTT assay.[8] An increase in cell viability compared to cells treated with the oxidative agent alone indicates a neuroprotective effect.

Enzyme Inhibition Assays

3.2.1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

AChE inhibitors are a major class of drugs for Alzheimer's disease.

Experimental Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the chromone derivative, acetylthiocholine (B1193921) iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a buffer.

  • Enzyme Addition: Initiate the reaction by adding AChE.

  • Absorbance Measurement: Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring the absorbance at 412 nm.

  • IC₅₀ Determination: Calculate the percentage of inhibition and determine the IC₅₀ value.[13][15]

3.2.2. Monoamine Oxidase (MAO) Inhibition Assay

MAO inhibitors are used to treat neurodegenerative and psychiatric disorders.

Experimental Protocol:

  • Amplex Red Assay: This fluorometric assay can be used to measure MAO-A and MAO-B activity.[13][16]

  • Reaction Components: The reaction mixture includes the chromone derivative, the specific MAO enzyme (A or B), a substrate (e.g., p-tyramine), horseradish peroxidase, and Amplex Red reagent.

  • Fluorescence Reading: The enzymatic reaction produces H₂O₂, which reacts with Amplex Red to generate the fluorescent product resorufin. Measure the fluorescence to determine enzyme activity.

  • Data Analysis: Calculate the IC₅₀ values for MAO-A and MAO-B inhibition.[13][14][15]

Amyloid-β (Aβ) Aggregation Inhibition Assay

The aggregation of Aβ peptides is a hallmark of Alzheimer's disease.

Experimental Protocol (Thioflavin T Assay):

  • Aβ Preparation: Prepare Aβ peptide solution and induce aggregation.

  • Incubation with Compounds: Incubate the Aβ solution with and without the chromone derivatives.

  • Thioflavin T (ThT) Staining: Add ThT solution to the samples. ThT binds to β-sheet structures in Aβ fibrils, resulting in increased fluorescence.[13][16]

  • Fluorescence Measurement: Measure the fluorescence intensity. A decrease in fluorescence in the presence of the chromone derivative indicates inhibition of Aβ aggregation.[14][15]

Quantitative Data on Neuroprotective and Related Activities of Chromone Derivatives
CompoundTarget/AssayIC₅₀ (µM) / % InhibitionReference
s19hMAO-A5.12[14]
s19hMAO-B0.816[14]
s19Aβ aggregation75.1% at 20µM[14]
NSS-16AChE1.77[15][16]
NSS-16MAO-B2.06[15][16]
NSS-16Aβ aggregation17.8%[15]
NSS-18AChE1.53[15][16]
NSS-18MAO-B1.51[15][16]
NSS-18Aβ aggregation24.0%[15]
Chalcone derivative 22AChE10[2]
Chalcone derivative 22BuChE6[2]
Chromone 19MAO-B0.063[17]

Experimental Workflow Diagram for Neuroprotective Activity Screening

G start Chromone Derivatives Library assay1 Neuroprotection Assay (e.g., H₂O₂ induced toxicity in SH-SY5Y cells) start->assay1 assay2 Enzyme Inhibition Assays (AChE, MAO-A, MAO-B) start->assay2 assay3 Aβ Aggregation Inhibition Assay (Thioflavin T) start->assay3 data_analysis Data Analysis (IC₅₀, % Inhibition) assay1->data_analysis assay2->data_analysis assay3->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification

Caption: A general workflow for screening chromone derivatives for neuroprotective properties.

References

Application Notes and Protocols for 6-hydroxy-2-phenethylchromone in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. Within this family, 2-phenethylchromones represent a promising scaffold for the development of novel therapeutic agents. The compound 6-hydroxy-2-phenethylchromone, characterized by a hydroxyl group at the 6-position and a phenethyl moiety at the 2-position of the chromone (B188151) core, is a subject of growing interest for its potential cytotoxic and apoptosis-inducing effects in cancer cells. The presence and position of the hydroxyl group can significantly influence the biological activity of chromone derivatives.[1]

These application notes provide a comprehensive overview of the methodologies to investigate the anticancer effects of this compound in various cancer cell lines. The protocols detailed herein cover the assessment of cytotoxicity, induction of apoptosis, and analysis of key signaling pathways potentially modulated by this compound.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for the cytotoxic effects of this compound on a panel of human cancer cell lines. This data is intended to serve as an illustrative example for researchers to compare their experimental findings.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7 Breast Adenocarcinoma4815.2
HeLa Cervical Adenocarcinoma4822.5
A549 Lung Carcinoma4835.8
HCT116 Colon Carcinoma4818.9
PC-3 Prostate Cancer4828.1

Note: The IC50 values presented are hypothetical and should be determined experimentally for specific research applications.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116, PC-3) can be obtained from reliable cell banks.

  • Culture Medium: Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells upon reaching 80-90% confluency using standard trypsinization procedures.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the half-maximal inhibitory concentration (IC50) of this compound.[2]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression levels of key proteins involved in the apoptotic cascade.

  • Protein Extraction: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Cell Cycle Analysis

This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially affected by this compound and a typical experimental workflow.

Potential Apoptotic Pathway of this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Caspase-8 Caspase-8 DISC Formation->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Caspase-3 This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 Downregulates Bax Bax This compound->Bax Upregulates Bcl-2->Mitochondrion Inhibits Permeabilization Bax->Mitochondrion Promotes Permeabilization PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis Experimental Workflow for Cytotoxicity and Apoptosis Assays Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Apoptosis Assay Apoptosis Assay Incubation->Apoptosis Assay Western Blot Western Blot Incubation->Western Blot Cell Cycle Analysis Cell Cycle Analysis Incubation->Cell Cycle Analysis Data Analysis Data Analysis MTT Assay->Data Analysis Apoptosis Assay->Data Analysis Western Blot->Data Analysis Cell Cycle Analysis->Data Analysis Results Results Data Analysis->Results Potential Modulation of PI3K/Akt and MAPK Signaling Pathways Growth Factor Receptors Growth Factor Receptors PI3K PI3K Growth Factor Receptors->PI3K Ras Ras Growth Factor Receptors->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival Cell Survival Akt->Cell Survival Promotes Proliferation Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Regulates This compound This compound This compound->Akt Inhibits? This compound->ERK Modulates?

References

Therapeutic Applications of 6-Hydroxy-2-phenethylchromone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-2-phenethylchromone belongs to the class of 2-(2-phenylethyl)chromones (PECs), a group of naturally occurring compounds predominantly isolated from agarwood (Aquilaria sinensis).[1][2][3] While specific research on this compound is limited, the broader class of PECs exhibits a wide range of promising therapeutic activities, including antioxidant, anti-inflammatory, neuroprotective, antimicrobial, and acetylcholinesterase inhibitory effects.[1][2][3][4] This document provides an overview of the potential therapeutic applications of this compound based on the activities of structurally related compounds. Detailed protocols for key in vitro assays are provided to facilitate further research and drug discovery efforts.

Therapeutic Potential

The therapeutic potential of this compound is inferred from the biological activities of the PEC chemical class. The presence of a hydroxyl group at the 6-position is anticipated to contribute significantly to its antioxidant properties.

Antioxidant Activity

Chromone (B188151) derivatives are recognized for their antioxidant properties, acting as free radical scavengers to mitigate oxidative stress, which is implicated in numerous chronic diseases.[5][6] The antioxidant capacity is a key therapeutic indicator, and several standard assays can be employed for its evaluation.

Anti-inflammatory Activity

Numerous 2-(2-phenylethyl)chromone (B1200894) derivatives have demonstrated significant anti-inflammatory effects.[7][8][9] This is often evaluated by measuring the inhibition of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[7][8] Some PECs have been shown to exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[10]

Quantitative Data for 2-(2-Phenylethyl)chromone Derivatives

The following table summarizes the reported anti-inflammatory activity of various 2-(2-phenylethyl)chromone derivatives, providing an indication of the potential potency of this compound.

Compound ClassSpecific Derivative(s)AssayCell LineIC50 (µM)Reference
2-(2-Phenylethyl)chromone Dimers1a/1b, 2, 3a/3b, 5, 7, 8a/8b, 10-12NO Production InhibitionRAW 264.77.0 - 12.0[7]
2-(2-Phenylethyl)chromone Derivatives2-4, 11, 12, 15NO Production InhibitionRAW 264.71.6 - 7.3[8]

Experimental Protocols

Protocol 1: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the free radical scavenging activity of a compound.

1. Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[11]

2. Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

3. Procedure:

  • Prepare a stock solution of the test compound and positive control in methanol.

  • Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add 100 µL of various concentrations of the test compound or positive control.

  • Add 100 µL of the DPPH working solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Experimental Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Test Compound Stock add_compound Add Compound to Plate prep_compound->add_compound prep_dpph Prepare DPPH Solution add_dpph Add DPPH to Plate prep_dpph->add_dpph add_compound->add_dpph incubate Incubate (30 min, dark) add_dpph->incubate read_absorbance Read Absorbance (517 nm) incubate->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for DPPH radical scavenging assay.

Protocol 2: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay

This protocol describes how to measure the inhibition of NO production in LPS-stimulated macrophages.

1. Principle: This assay quantifies the amount of nitrite (B80452), a stable product of NO, in the cell culture medium using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.

2. Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • Lipopolysaccharide (LPS)

  • Test compound (this compound)

  • Positive control (e.g., Dexamethasone)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard

  • 96-well cell culture plate

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

3. Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or positive control for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (no LPS) and a vehicle control group (LPS + vehicle).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the nitrite concentration in each sample from the standard curve.

  • Determine the percentage of NO inhibition and calculate the IC50 value.

Proposed Anti-inflammatory Signaling Pathway

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Gene Expression NFkB->iNOS Induces IkB_NFkB->NFkB Releases NO Nitric Oxide (NO) iNOS->NO Produces Compound 6-Hydroxy-2- phenethylchromone Compound->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by PECs.

Conclusion

While direct experimental data for this compound is not yet abundant, the well-documented antioxidant and anti-inflammatory properties of the broader 2-(2-phenylethyl)chromone class provide a strong rationale for its investigation as a potential therapeutic agent. The protocols and data presented herein offer a foundational framework for researchers to explore the pharmacological profile of this and related compounds. Further studies are warranted to elucidate the specific mechanisms of action and to quantify the therapeutic efficacy of this compound.

References

Developing Fluorescent Probes from Chromone Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and utilization of fluorescent probes derived from chromone (B188151) scaffolds. Chromones, a class of benzopyran-4-one derivatives, offer a versatile platform for the design of fluorescent sensors due to their favorable photophysical properties, synthetic accessibility, and biological compatibility. These probes are instrumental in the detection and imaging of a wide array of biologically significant analytes, including metal ions, reactive oxygen species (ROS), and enzymes, thereby providing valuable tools for diagnostics and drug development.

Introduction to Chromone-Based Fluorescent Probes

The chromone scaffold is a privileged structure in medicinal chemistry and has gained increasing attention for the development of fluorescent probes.[1] The inherent fluorescence of many chromone derivatives can be modulated ("turned on" or "turned off") upon interaction with a specific analyte. This response is typically achieved by functionalizing the chromone core with a recognition moiety that selectively binds to the target molecule, leading to changes in the electronic properties of the fluorophore through mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[2][3]

Data Presentation: Photophysical Properties of Chromone-Based Probes

The following tables summarize the key photophysical and sensing properties of selected chromone-based fluorescent probes for various analytes. This data allows for easy comparison and selection of appropriate probes for specific applications.

Table 1: Chromone-Based Probes for Metal Ion Detection

Probe Name/DerivativeTarget AnalyteExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Stokes Shift (nm)Detection Limit (LOD)Reference
Chromone-Schiff base (HCFH)Al³⁺423507-845.0 x 10⁻⁸ M[2]
Rhodamine-ChromoneAl³⁺500550-501.83 x 10⁻⁷ M[4]
Rhodamine-ChromoneZn²⁺424496-72-[4]
Chromone Schiff base (L)Cd²⁺409462-53-[5]
Chromone Schiff base (CP)Fe³⁺345439-944.4 x 10⁻⁸ M[6]

Table 2: Chromone-Based Probes for Reactive Species Detection

Probe Name/DerivativeTarget AnalyteExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Stokes Shift (nm)Detection Limit (LOD)Reference
Chromone-based probePeroxynitrite (ONOO⁻)----48 nM[7]
6-azide-chroman dye (AC-N₃)Hydrogen Sulfide (B99878) (H₂S)-500---[8]
Chromone fluorophoreHydrogen Sulfide (H₂S)---150-[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key chromone precursors and their subsequent conversion into fluorescent probes.

Synthesis of 3-Formylchromone (A Key Intermediate)

3-Formylchromone is a versatile precursor for the synthesis of a wide range of chromone-based probes, particularly Schiff base derivatives.[10] The most common method for its synthesis is the Vilsmeier-Haack reaction.

Materials:

Procedure:

  • Cool dimethylformamide (e.g., 6.0 mL) in an ice-water bath.

  • Add the substituted 2-hydroxyacetophenone (e.g., 0.01 mol) to the cooled DMF with vigorous stirring.

  • Slowly add phosphorus oxychloride (e.g., 2.0 mL, 0.025 mol) dropwise to the mixture.

  • Allow the resulting thick mass to stand at room temperature overnight.

  • Decompose the reaction mixture by carefully pouring it into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from ethanol to obtain pure 3-formylchromone.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Synthesis of Chromone-Schiff Base Fluorescent Probes

Schiff base condensation is a straightforward method to introduce a recognition moiety onto the chromone scaffold.

Materials:

  • 3-Formylchromone derivative

  • Appropriate primary amine (e.g., a hydrazine (B178648) derivative or an aniline (B41778) derivative)

  • Ethanol (or other suitable solvent)

  • Catalytic amount of acetic acid (optional)

Procedure:

  • Dissolve the 3-formylchromone derivative (1 equivalent) in ethanol.

  • Add the primary amine (1 equivalent) to the solution.

  • If required, add a catalytic amount of acetic acid.

  • Reflux the reaction mixture for a specified time (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

  • If necessary, purify the product further by recrystallization or column chromatography.

  • Confirm the structure of the synthesized probe using NMR, IR, and mass spectrometry.

General Protocol for Fluorescence Titration Experiments

This protocol outlines the general procedure for evaluating the sensing performance of a newly synthesized chromone-based probe.

Materials:

  • Stock solution of the chromone-based probe in a suitable solvent (e.g., DMSO, ethanol).

  • Stock solutions of various analytes (e.g., metal ions, ROS) in an appropriate buffer or solvent.

  • Fluorometer.

  • Cuvettes.

Procedure:

  • Prepare a solution of the fluorescent probe in the desired solvent system (e.g., buffer solution) at a fixed concentration (e.g., 10 µM).

  • Record the fluorescence emission spectrum of the probe solution by exciting at its maximum absorption wavelength.

  • Incrementally add small aliquots of the analyte stock solution to the probe solution.

  • After each addition, mix thoroughly and record the fluorescence emission spectrum.

  • Observe the changes in fluorescence intensity (enhancement or quenching) at the emission maximum.

  • To assess selectivity, repeat the titration with other potential interfering species under the same conditions.

  • Calculate the detection limit (LOD) based on the fluorescence response at low analyte concentrations.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the development and application of chromone-based fluorescent probes.

experimental_workflow cluster_synthesis Probe Synthesis cluster_characterization Characterization & Evaluation cluster_application Application start Chromone Scaffold intermediate Functionalization (e.g., Vilsmeier-Haack) start->intermediate precursor Key Intermediate (e.g., 3-Formylchromone) intermediate->precursor condensation Schiff Base Condensation precursor->condensation probe Final Fluorescent Probe condensation->probe spectroscopy Spectroscopic Analysis (NMR, MS) probe->spectroscopy photophysics Photophysical Studies (Absorption, Emission) probe->photophysics titration Fluorescence Titration photophysics->titration selectivity Selectivity & Sensitivity Determination titration->selectivity imaging Cellular Imaging selectivity->imaging sensing Analyte Detection in Samples selectivity->sensing

Caption: Experimental workflow for developing chromone-based fluorescent probes.

logical_relationship cluster_modification Functionalization Strategy cluster_analyte Target Analytes Chromone Chromone Scaffold SchiffBase Schiff Base Formation Chromone->SchiffBase Versatile for metal chelation Azide Azide Introduction Chromone->Azide Reduction-based sensing Hydroxy Hydroxylation Chromone->Hydroxy Proton transfer -based sensing MetalIons Metal Ions (e.g., Al³⁺, Zn²⁺, Fe³⁺) SchiffBase->MetalIons Enzymes Enzymes SchiffBase->Enzymes Potential for enzyme substrates ROS Reactive Species (e.g., H₂S, ONOO⁻) Azide->ROS Hydroxy->ROS

Caption: Logical relationships in chromone probe design.

signaling_pathway_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS TLR4->ROS TRAF6 TRAF6 ROS->TRAF6 ASK1 ASK1 TRAF6->ASK1 p38 p38 MAPK ASK1->p38 Inflammation Inflammatory Response p38->Inflammation ChromoneProbe Chromone Probe (as ROS scavenger) ChromoneProbe->ROS Inhibition

Caption: Chromone probe inhibiting a pro-inflammatory signaling pathway.[2]

References

Application Notes and Protocols: Anti-inflammatory Properties of 2-(2-phenylethyl)chromones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory properties of 2-(2-phenylethyl)chromones, a class of naturally occurring compounds predominantly found in agarwood.[1][2] The information presented herein, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to facilitate further research and drug development efforts targeting inflammatory diseases.

Introduction

2-(2-Phenylethyl)chromones (PECs) are a class of bioactive compounds that have demonstrated significant anti-inflammatory potential.[3][4][5] Structurally characterized by a chromone (B188151) core linked to a phenylethyl group at the C-2 position, these molecules have been the subject of numerous studies investigating their therapeutic effects.[2][3] Preclinical research has shown that various PEC derivatives can effectively suppress key inflammatory mediators, suggesting their potential as lead compounds for the development of novel anti-inflammatory agents.[6][7][8] The primary mechanism of action for many PECs involves the modulation of critical inflammatory signaling pathways, most notably the inhibition of nitric oxide (NO) production and the suppression of the nuclear factor-kappa B (NF-κB) signaling cascade.[2][9]

Data Presentation

The anti-inflammatory activity of various 2-(2-phenylethyl)chromone (B1200894) derivatives has been quantified in several studies. The following tables summarize the reported 50% inhibitory concentration (IC50) values for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, as well as for the inhibition of superoxide (B77818) anion generation and elastase release in human neutrophils.

Table 1: Inhibitory Effects of 2-(2-phenylethyl)chromones on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)Reference
8-epi-aquichromone CDose-dependent inhibition[1]
Aquichromone DDose-dependent inhibition[1]
Compound 21.6 - 7.3[6]
Compound 31.6 - 7.3[6]
Compound 41.6 - 7.3[6]
Compound 111.6 - 7.3[6]
Compound 121.6 - 7.3[6]
Compound 151.6 - 7.3[6]
(5S,6R,7S,8R)-5,8-dichloro-6,7-dihydroxy-2-[2-(4'-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromone5.54[7]
Known Analogue 411.44[7]
Known Analogue 53.68[7]
Known Analogue 67.15[7]
Known Analogue 710.26[7]
Known Analogue 813.04[7]
Dimeric PEC 1a/1b7.0 - 12.0[10]
Dimeric PEC 27.0 - 12.0[10]
Dimeric PEC 3a/3b7.0 - 12.0[10]
Dimeric PEC 57.0 - 12.0[10]
Dimeric PEC 77.0 - 12.0[10]
Dimeric PEC 8a/8b7.0 - 12.0[10]
Dimeric PEC 107.0 - 12.0[10]
Dimeric PEC 117.0 - 12.0[10]
Dimeric PEC 127.0 - 12.0[10]
7,8-dihydroxy-2-[2-(4'-methoxyphenyl)ethyl]chromone4.0 - 13.0[8]
Known Analogue 34.0 - 13.0[8]
Known Analogue 44.0 - 13.0[8]
Known Analogue 54.0 - 13.0[8]
Known Analogue 74.0 - 13.0[8]
Known Analogue 94.0 - 13.0[8]
Known Analogue 104.0 - 13.0[8]

Note: Some references report a range of IC50 values for a group of compounds.

Table 2: Inhibitory Effects of 2-(2-phenylethyl)chromones on Superoxide Anion Generation and Elastase Release in fMLP/CB-Stimulated Human Neutrophils

CompoundAssayIC50 (µM)Reference
3′-O-geranylpolloinSuperoxide Anion Generation12.51 ± 2.75[11]
7-hydroxy-6-methoxy-2-(2-phenylethyl)chromoneSuperoxide Anion Generation4.62 ± 1.48[11]
5-hydroxy-7,3′,4′-trimethoxyflavoneSuperoxide Anion Generation4.69 ± 0.94[11]
VelutinSuperoxide Anion Generation1.78 ± 0.35[11]
3′-hydroxygenkwaninSuperoxide Anion Generation7.96 ± 0.76[11]
SakuranetinSuperoxide Anion Generation1.74 ± 0.17[11]
6,7-dimethoxy-2-(2-phenylethyl)chromoneSuperoxide Anion Generation11.54 ± 2.19[11]
7-hydroxy-6-methoxy-2-(2-phenylethyl)chromoneElastase Release3.91 ± 0.87[11]
VelutinElastase Release4.26 ± 0.12[11]
3′-hydroxygenkwaninElastase Release4.56 ± 0.63[11]
6,7-dimethoxy-2-(2-phenylethyl)chromoneElastase Release10.48 ± 1.35[11]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

Protocol 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a widely used in vitro method to screen for potential anti-inflammatory agents by measuring the inhibition of NO production in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • 2-(2-phenylethyl)chromone (PEC) test compounds

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) standard

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well in 100 µL of complete DMEM.[4] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the PEC test compounds in complete DMEM. After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not affect cell viability).

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (except for the negative control wells).

  • Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare a sodium nitrite standard curve by serially diluting a stock solution of NaNO2 in complete DMEM.

    • Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. The percentage of NO inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS control group)] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

Protocol 2: NF-κB Luciferase Reporter Assay in RAW 264.7 Cells

This assay measures the activation of the NF-κB signaling pathway by quantifying the expression of a luciferase reporter gene under the control of NF-κB response elements.

Materials:

  • RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct

  • Complete DMEM

  • LPS

  • PEC test compounds

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB luciferase reporter RAW 264.7 cells in a 96-well white, clear-bottom plate at a density of approximately 3 x 10^4 cells/well in 90 µL of complete DMEM.[10] Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare dilutions of the PEC test compounds in complete DMEM. Add 10 µL of the compound dilutions to the respective wells.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to the appropriate wells. Include unstimulated and vehicle controls.

  • Incubation: Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.[10]

  • Luciferase Assay:

    • Allow the luciferase assay reagent to equilibrate to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate the plate at room temperature for approximately 15 minutes with gentle rocking to ensure cell lysis and substrate mixing.[10]

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: The inhibitory effect of the PECs on NF-κB activation is determined by comparing the luminescence signal of the treated groups to the LPS-stimulated control group.

Protocol 3: Superoxide Anion Generation Assay in Human Neutrophils

This assay measures the production of superoxide anions by neutrophils, a key event in the inflammatory response, often using the reduction of cytochrome c.

Materials:

  • Freshly isolated human neutrophils

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+/Mg2+

  • fMLP (N-formyl-methionyl-leucyl-phenylalanine) or PMA (Phorbol 12-myristate 13-acetate) as a stimulant

  • Cytochrome c

  • Superoxide dismutase (SOD)

  • PEC test compounds

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.

  • Cell Preparation: Resuspend the isolated neutrophils in HBSS without Ca2+/Mg2+ and keep them on ice.

  • Assay Setup:

    • In a 96-well plate, add HBSS with Ca2+/Mg2+.

    • Add the PEC test compounds at desired concentrations.

    • Add cytochrome c to a final concentration of 50-100 µM.

    • For control wells to confirm superoxide-specific reduction, add SOD (50 U/mL).

    • Add the neutrophil suspension to each well (e.g., 2.5 x 10^5 cells/well).

  • Stimulation: Add the stimulant (e.g., fMLP at 1 µM or PMA at 100 nM) to the appropriate wells to initiate superoxide production.

  • Incubation and Measurement: Incubate the plate at 37°C. Measure the change in absorbance at 550 nm over time (kinetic assay) or after a fixed time point (e.g., 15-30 minutes) using a spectrophotometer.

  • Data Analysis: The amount of superoxide produced is calculated from the SOD-inhibitable reduction of cytochrome c using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹). The inhibitory effect of the PECs is calculated by comparing the rate of cytochrome c reduction in the presence and absence of the compounds.

Protocol 4: Elastase Release Assay in Human Neutrophils

This assay quantifies the release of elastase, a serine protease stored in the azurophilic granules of neutrophils, which is released upon stimulation and contributes to tissue damage during inflammation.

Materials:

  • Freshly isolated human neutrophils

  • HBSS with Ca2+/Mg2+

  • fMLP/Cytochalasin B as a stimulant

  • Specific elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • PEC test compounds

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Neutrophil Isolation and Preparation: Isolate and prepare human neutrophils as described in Protocol 3.

  • Assay Setup:

    • In a 96-well plate, add HBSS with Ca2+/Mg2+.

    • Add the PEC test compounds at various concentrations.

    • Add the neutrophil suspension to each well.

  • Stimulation: Prime the cells with cytochalasin B (e.g., 5 µg/mL) for 5-10 minutes at 37°C, followed by stimulation with fMLP (e.g., 1 µM).

  • Incubation: Incubate the plate for 15-30 minutes at 37°C to allow for elastase release.

  • Enzyme Activity Measurement:

    • Centrifuge the plate to pellet the cells.

    • Transfer the supernatant to a new 96-well plate.

    • Add the elastase substrate to each well.

    • Incubate at 37°C and monitor the change in absorbance at 405 nm over time.

  • Data Analysis: The rate of substrate cleavage is proportional to the amount of elastase released. The inhibitory effect of the PECs is determined by comparing the elastase activity in the supernatant of treated cells versus stimulated control cells.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow for the investigation of the anti-inflammatory properties of 2-(2-phenylethyl)chromones.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex IkappaB IκBα IKK_complex->IkappaB Phosphorylation & Degradation NFkappaB_inactive NF-κB (p50/p65) NFkappaB_inactive->IkappaB NFkappaB_active NF-κB (p50/p65) NFkappaB_inactive->NFkappaB_active Translocation PEC 2-(2-phenylethyl)chromones PEC->IKK_complex Inhibition DNA DNA NFkappaB_active->DNA Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription G cluster_screening Initial Screening cluster_validation In Vitro Validation cluster_mechanism Mechanism of Action cluster_invivo In Vivo Studies PEC_library PEC Library NO_assay Nitric Oxide (NO) Assay (LPS-stimulated RAW 264.7) PEC_library->NO_assay Hit_identification Hit Identification (IC50 Determination) NO_assay->Hit_identification Neutrophil_assays Neutrophil Function Assays (Superoxide Generation, Elastase Release) Hit_identification->Neutrophil_assays Cytokine_analysis Pro-inflammatory Cytokine Analysis (ELISA, qPCR) Hit_identification->Cytokine_analysis Western_blot Western Blot Analysis (iNOS, COX-2) Hit_identification->Western_blot NFkB_assay NF-κB Pathway Assay (Luciferase Reporter, Western Blot) Neutrophil_assays->NFkB_assay Cytokine_analysis->NFkB_assay Western_blot->NFkB_assay MAPK_assay MAPK Pathway Analysis NFkB_assay->MAPK_assay Animal_model Animal Models of Inflammation (e.g., LPS-induced endotoxemia, carrageenan-induced paw edema) MAPK_assay->Animal_model Efficacy_toxicity Efficacy and Toxicity Evaluation Animal_model->Efficacy_toxicity

References

Neuroprotective Effects of 6-hydroxy-2-phenethylchromone: A Review of Potential Mechanisms and Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The compound 6-hydroxy-2-phenethylchromone belongs to the 2-(2-phenylethyl)chromones (PECs) class of flavonoids, a group of naturally occurring compounds that have garnered scientific interest for their diverse biological activities. While direct studies on the neuroprotective effects of this compound are not available in the current scientific literature, the broader class of PECs has demonstrated promising antioxidant, anti-inflammatory, and neuroprotective properties. This document outlines potential neuroprotective mechanisms and provides hypothetical experimental protocols to investigate the efficacy of this compound, based on the activities of structurally related compounds.

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, oxidative stress, and neuroinflammation. Compounds with the ability to mitigate these pathological processes are of significant therapeutic interest. The 2-(2-phenylethyl)chromone (B1200894) scaffold, a key component of agarwood, has been associated with a range of pharmacological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects. The presence of a hydroxyl group at the 6-position of the chromone (B188151) ring in this compound suggests potential for significant antioxidant activity through free radical scavenging, a common mechanism for neuroprotection in phenolic compounds.

Potential Neuroprotective Mechanisms

Based on the known bioactivities of similar chromone derivatives, the neuroprotective effects of this compound could be mediated through several key signaling pathways.

  • Antioxidant Activity and Nrf2 Pathway Activation: Phenolic compounds are well-known antioxidants. It is hypothesized that this compound can directly scavenge reactive oxygen species (ROS) and activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, inducing the expression of a battery of cytoprotective genes.

  • Anti-inflammatory Effects: Neuroinflammation is a critical component in the pathogenesis of neurodegenerative diseases. Chromone derivatives have been shown to possess anti-inflammatory properties. This compound may inhibit pro-inflammatory signaling pathways, such as NF-κB, and reduce the production of inflammatory mediators in glial cells.

Hypothetical Data on Neuroprotective Effects

The following tables present hypothetical quantitative data that could be expected from in vitro studies investigating the neuroprotective effects of this compound. These tables are for illustrative purposes to guide potential research.

Table 1: Effect of this compound on Neuronal Cell Viability in a Glutamate-Induced Excitotoxicity Model

Treatment GroupConcentration (µM)Cell Viability (%)
Control (untreated)-100 ± 5.2
Glutamate (B1630785) (10 mM)-52 ± 4.5
This compound + Glutamate165 ± 3.8
This compound + Glutamate578 ± 4.1
This compound + Glutamate1089 ± 3.9

Table 2: Effect of this compound on Nrf2 Target Gene Expression in Neuronal Cells

Treatment GroupConcentration (µM)HO-1 mRNA Fold ChangeNQO1 mRNA Fold Change
Control (untreated)-1.0 ± 0.11.0 ± 0.1
This compound11.8 ± 0.21.5 ± 0.2
This compound53.5 ± 0.42.8 ± 0.3
This compound105.2 ± 0.54.1 ± 0.4

Experimental Protocols

The following are detailed, hypothetical protocols for key experiments to assess the neuroprotective effects of this compound.

Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity in PC12 Cells

Objective: To determine the ability of this compound to protect neuronal-like PC12 cells from glutamate-induced cell death.

Materials:

  • PC12 cell line

  • DMEM/F12 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Glutamate (stock solution in sterile water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours. Include a vehicle control (DMSO).

  • Induction of Excitotoxicity: Following pre-treatment, add glutamate to a final concentration of 10 mM to all wells except the control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Protocol 2: Evaluation of Nrf2 Pathway Activation by Quantitative Real-Time PCR (qRT-PCR)

Objective: To investigate whether this compound induces the expression of Nrf2-dependent antioxidant genes.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • This compound

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH)

  • qRT-PCR instrument

Procedure:

  • Cell Treatment: Seed SH-SY5Y cells in a 6-well plate and grow to 80% confluency. Treat the cells with different concentrations of this compound (e.g., 1, 5, 10 µM) for 6 hours.

  • RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Set up the qPCR reaction with SYBR Green master mix, cDNA, and specific primers for HO-1, NQO1, and GAPDH.

    • Perform the reaction on a qRT-PCR instrument using a standard thermal cycling protocol.

  • Data Analysis: Calculate the relative mRNA expression levels using the 2-ΔΔCt method, with GAPDH as the internal control.

Visualizations

The following diagrams illustrate the hypothesized signaling pathway and a general experimental workflow.

G Compound 6-hydroxy-2- phenethylchromone Keap1 Keap1 Compound->Keap1 inhibits ROS Oxidative Stress (e.g., Glutamate) ROS->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters for degradation ARE ARE Nrf2->ARE translocates to nucleus and binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection G start Start: Neuronal Cell Culture (e.g., PC12, SH-SY5Y) treatment Treatment with This compound start->treatment stressor Induction of Neurotoxicity (e.g., Glutamate, 6-OHDA) treatment->stressor viability_assay Cell Viability Assay (e.g., MTT) stressor->viability_assay molecular_analysis Molecular Analysis (e.g., qRT-PCR, Western Blot) stressor->molecular_analysis data_analysis Data Analysis and Interpretation viability_assay->data_analysis molecular_analysis->data_analysis end End: Assess Neuroprotective Potential data_analysis->end

Application of UPLC-ESI-QTOF-MS for the Analysis of 2-(2-phenylethyl)chromones

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the analysis of 2-(2-phenylethyl)chromones using Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS). 2-(2-phenylethyl)chromones are a significant class of naturally occurring compounds, notably found in agarwood, with a range of reported biological activities, including anti-diabetic, anti-cancer, antioxidant, and anti-inflammatory properties.[1] The high resolution and accuracy of UPLC-ESI-QTOF-MS make it an ideal technique for the identification and characterization of these compounds in complex matrices. This guide outlines the necessary experimental procedures, data analysis strategies, and expected outcomes.

Introduction

2-(2-phenylethyl)chromones (PECs) are characterized by a phenylethyl substituent at the C2 position of a chromone (B188151) core.[1] They are key chemical markers in the quality assessment of agarwood, a highly valued resinous heartwood.[2][3][4] The structural diversity of PECs, arising from variations in hydroxylation, methoxylation, and other substitutions, necessitates a powerful analytical technique for their comprehensive profiling. UPLC-ESI-QTOF-MS offers high chromatographic resolution, sensitive detection, and accurate mass measurement, enabling the confident identification of known and novel PEC derivatives. This application note details a robust methodology for the analysis of PECs, providing researchers with the tools to explore their chemical diversity and biological significance.

Experimental Protocols

Sample Preparation (from Agarwood)

This protocol is a general guideline for the extraction of 2-(2-phenylethyl)chromones from agarwood samples.

  • Grinding: Grind the agarwood sample into a fine powder to increase the surface area for extraction.

  • Extraction Solvent: Use methanol (B129727) as the extraction solvent.

  • Extraction Procedure:

    • Weigh a specific amount of the powdered sample (e.g., 1.0 g).

    • Add a defined volume of methanol (e.g., 20 mL).

    • Perform ultrasonication for 30-60 minutes to enhance extraction efficiency.[5]

    • Alternatively, macerate the sample in the solvent for a longer period (e.g., 24 hours) with occasional shaking.

  • Filtration: Filter the extract through a 0.22 µm syringe filter to remove particulate matter before UPLC analysis.[5]

  • Standard Preparation: Prepare standard solutions of known 2-(2-phenylethyl)chromones by dissolving them in methanol to create a calibration curve for quantitative analysis.

UPLC-ESI-QTOF-MS Analysis

The following are typical instrument parameters for the analysis of 2-(2-phenylethyl)chromones.

Table 1: UPLC Parameters

ParameterValue
Column Waters ACQUITY UPLC BEH C18 (2.1 mm × 150 mm, 1.7 µm)[6] or Waters T3 (2.1 mm x 50 mm, 1.8 µm)[7]
Mobile Phase A 0.1% Formic Acid in Water[6][7]
Mobile Phase B Acetonitrile[6][7]
Gradient Elution A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over the run to elute compounds with increasing hydrophobicity. An example gradient is: 0-2 min, 5% B; 2-25 min, 5-95% B; 25-28 min, 95% B; 28-30 min, 95-5% B.
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 2-5 µL

Table 2: QTOF-MS Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode[1][7]
Capillary Voltage 3.0 - 3.5 kV
Sampling Cone Voltage 30 - 40 V
Source Temperature 120 °C
Desolvation Temperature 350 - 450 °C
Desolvation Gas Flow 600 - 800 L/hr
Mass Range m/z 100 - 1500
Collision Energy For MS/MS, a ramp of collision energies (e.g., 20-40 eV) is typically used to induce fragmentation.

Data Presentation

The analysis of 2-(2-phenylethyl)chromones by UPLC-ESI-QTOF-MS generates rich datasets. The primary information obtained includes retention time (RT), accurate mass of the protonated molecule ([M+H]⁺), and fragmentation patterns (MS/MS spectra).

Table 3: Representative 2-(2-phenylethyl)chromones and their Mass Spectrometric Data

CompoundFormula[M+H]⁺ (m/z)Key Fragment Ions (m/z)
2-(2-phenylethyl)chromone (B1200894)C₁₇H₁₄O₂251.1067147, 121, 105
6-Hydroxy-2-(2-phenylethyl)chromoneC₁₇H₁₄O₃267.0965163, 121, 105
6-Methoxy-2-(2-phenylethyl)chromoneC₁₈H₁₆O₃281.1121177, 121, 105
6,7-Dimethoxy-2-(2-phenylethyl)chromoneC₁₉H₁₈O₄311.1227207, 121, 105
AgarotetrolC₁₇H₁₈O₆319.1125301, 283, 163, 121

Note: The m/z values are theoretical and may vary slightly in experimental data.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-ESI-QTOF-MS Analysis cluster_data Data Processing sample Agarwood Sample grinding Grinding sample->grinding extraction Methanol Extraction (Ultrasonication) grinding->extraction filtration Filtration (0.22 µm) extraction->filtration uplc UPLC Separation filtration->uplc Prepared Sample esi Electrospray Ionization (Positive Mode) uplc->esi qtof QTOF Mass Analysis (MS and MS/MS) esi->qtof data_acq Data Acquisition qtof->data_acq Raw Data peak_picking Peak Picking & Alignment data_acq->peak_picking identification Compound Identification (Database & Fragmentation) peak_picking->identification quantification Quantitative Analysis identification->quantification

Caption: Experimental workflow for 2-(2-phenylethyl)chromone analysis.

Fragmentation Pathway

A prominent fragmentation pathway for 2-(2-phenylethyl)chromones involves the cleavage of the bond between the chromone and the phenylethyl moieties.[8] Specifically, a characteristic fragmentation involves the loss of a neutral styrene (B11656) molecule or its derivatives and subsequent cleavages within the chromone ring. The presence of hydroxyl or methoxy (B1213986) groups on the phenylethyl ring can lead to diagnostic losses of benzoquinomethanes or benzaldehydes.[1][9]

fragmentation_pathway cluster_fragments Characteristic Fragments parent [M+H]⁺ 2-(2-phenylethyl)chromone m/z 251.1 frag1 [C₉H₇O₂]⁺ m/z 147.0 parent->frag1 - C₈H₈ (Styrene) frag2 [C₈H₉]⁺ (phenylethyl cation) m/z 105.1 parent->frag2 - C₉H₆O₂ frag3 [C₈H₅O]⁺ m/z 117.0 frag1->frag3 - CO

Caption: Representative fragmentation of 2-(2-phenylethyl)chromone.

Conclusion

The UPLC-ESI-QTOF-MS method detailed in this application note provides a powerful and reliable approach for the comprehensive analysis of 2-(2-phenylethyl)chromones. The high resolution and mass accuracy of the QTOF analyzer allow for the confident identification of individual chromone derivatives even in complex mixtures. The detailed protocols for sample preparation and instrumental analysis, along with the representative data and fragmentation pathways, offer a solid foundation for researchers in natural product chemistry, pharmacology, and drug development to investigate this important class of compounds. The application of this methodology will facilitate the discovery of new 2-(2-phenylethyl)chromones and enhance our understanding of their biological roles and potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-hydroxy-2-phenethylchromone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-hydroxy-2-phenethylchromone synthesis. The information is presented in a user-friendly question-and-answer format to directly address challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common and effective strategy is the Baker-Venkataraman rearrangement.[1][2][3] This pathway generally involves:

  • Esterification: Reaction of 2',5'-dihydroxyacetophenone (B116926) with 3-phenylpropionyl chloride to form the corresponding ester.

  • Baker-Venkataraman Rearrangement: Base-catalyzed intramolecular acyl migration of the ester to form a 1,3-diketone intermediate.[1][2]

  • Cyclization: Acid-catalyzed cyclization of the 1,3-diketone to yield the this compound.

An alternative route involves the synthesis of a 6-hydroxy-2-styrylchromone intermediate, followed by reduction of the styryl double bond.

Q2: I am having trouble synthesizing the precursor, 2',5'-dihydroxyacetophenone. What are the recommended methods?

A2: 2',5'-Dihydroxyacetophenone can be synthesized via the Fries rearrangement of hydroquinone (B1673460) diacetate. This reaction is typically carried out by heating hydroquinone diacetate with anhydrous aluminum chloride.[4] Another method involves the reaction of hydroquinone with acetic acid in the presence of zinc chloride.[4] A high-yielding procedure (92%) involves reacting 1,4-dihydroxybenzene with acetic anhydride, followed by the addition of boron trifluoride etherate.[5]

Q3: My overall yield is consistently low. What are the most critical steps affecting the yield?

A3: Low yields in chromone (B188151) synthesis can often be attributed to incomplete reactions or side product formation in two key steps: the Baker-Venkataraman rearrangement and the final acid-catalyzed cyclization. The purity of the starting materials, particularly the 2',5'-dihydroxyacetophenone, is also crucial. Impurities can interfere with the desired reaction pathways and lead to the formation of unwanted byproducts.

Q4: What are the typical side products I should expect, and how can I minimize them?

A4: Common side products can arise from incomplete rearrangement, leading to the recovery of the starting ester, or from alternative cyclization pathways. During the synthesis of related flavanones from chalcones, which shares mechanistic similarities, side reactions can be influenced by the reaction conditions.[6] To minimize side products, it is essential to optimize reaction parameters such as temperature, reaction time, and the choice of base and acid catalysts. Careful monitoring of the reaction progress by Thin-Layer Chromatography (TLC) is highly recommended.

Troubleshooting Guides

Problem 1: Low Yield of the 1,3-Diketone in the Baker-Venkataraman Rearrangement
Possible Cause Suggested Solution
Inefficient Base The choice of base is critical. Strong bases like potassium hydroxide (B78521) or sodium hydride are commonly used. The reaction is often performed in a solvent like pyridine (B92270) or dimethyl sulfoxide (B87167) (DMSO).[1][3]
Suboptimal Temperature The reaction temperature can significantly influence the rearrangement. It is often carried out at room temperature or with gentle heating. Monitor the reaction by TLC to determine the optimal temperature.
Short Reaction Time Ensure the reaction is allowed to proceed to completion. Extended reaction times may be necessary. Follow the disappearance of the starting ester by TLC.
Presence of Water The reaction is sensitive to moisture, which can quench the base. Use anhydrous solvents and reagents.
Problem 2: Inefficient Cyclization of the 1,3-Diketone
Possible Cause Suggested Solution
Weak or Inappropriate Acid Catalyst Strong acids like sulfuric acid or hydrochloric acid in a solvent such as acetic acid or ethanol (B145695) are typically effective for the cyclization step.[7]
Low Reaction Temperature The cyclization often requires heating (reflux). The optimal temperature will depend on the solvent used.
Formation of Stable Intermediates In some cases, the intermediate may not readily cyclize. The use of a stronger acid or higher temperatures may be necessary. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in similar cyclizations.[8]
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Presence of Closely Eluting Impurities Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution may be necessary.
Product Insolubility The product may precipitate during workup. Choose an appropriate solvent for extraction and crystallization based on solubility tests.
Co-elution with Starting Materials If the reaction has not gone to completion, unreacted starting materials can complicate purification. Ensure the reaction is complete before workup.

Experimental Protocols

Protocol 1: Synthesis of this compound via Baker-Venkataraman Rearrangement

Step 1: Esterification of 2',5'-dihydroxyacetophenone

  • To a solution of 2',5'-dihydroxyacetophenone (1.0 eq) in anhydrous pyridine, add 3-phenylpropionyl chloride (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

Step 2: Baker-Venkataraman Rearrangement

  • Dissolve the crude ester (1.0 eq) in anhydrous pyridine.

  • Add powdered potassium hydroxide (3.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Acidify the reaction mixture with dilute HCl and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to yield the crude 1,3-diketone.

Step 3: Acid-Catalyzed Cyclization

  • Dissolve the crude 1,3-diketone in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Chromone Synthesis based on Analogous Reactions.

Reaction Step Catalyst/Reagent Solvent Temperature Typical Yield Range (%) Reference
Baker-VenkataramanKOHPyridineRoom Temp50-70[1][3]
Baker-VenkataramanNaHDMSORoom Temp60-80[9]
CyclizationH₂SO₄Acetic AcidReflux70-90[7]
Cyclizationp-TsOHTolueneReflux60-85[10]
Microwave-Assisted Cyclization-Ethanol120-150 °C80-95[8]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product A 2',5'-Dihydroxy- acetophenone C Esterification (Pyridine) A->C B 3-Phenylpropionyl Chloride B->C D Baker-Venkataraman Rearrangement (KOH) C->D Ester Intermediate E Acid-Catalyzed Cyclization (H₂SO₄) D->E 1,3-Diketone Intermediate F 6-Hydroxy-2- phenethylchromone E->F

Caption: Synthetic workflow for this compound.

troubleshooting_workflow start Low Yield Observed check_rearrangement Check Baker-Venkataraman Rearrangement start->check_rearrangement check_cyclization Check Cyclization Step check_rearrangement->check_cyclization Complete optimize_base Optimize Base/ Solvent/Temperature check_rearrangement->optimize_base Incomplete optimize_acid Optimize Acid/ Solvent/Temperature check_cyclization->optimize_acid Incomplete check_purity Check Starting Material Purity check_cyclization->check_purity Complete success Yield Improved optimize_base->success optimize_acid->success purify_sm Purify Starting Materials check_purity->purify_sm Impure check_purity->success Pure purify_sm->success

References

"common byproducts in the synthesis of 2-phenethylchromones"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to the synthesis of 2-phenethylchromones. This guide focuses on byproduct formation and strategies to mitigate common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-phenethylchromones?

A1: The most prevalent method for synthesizing 2-phenethylchromones is the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone (B8834) with a 3-phenylpropionaldehyde, followed by an acid-catalyzed intramolecular cyclization and dehydration. Another common approach is a variation of the Baker-Venkataraman rearrangement, where a 2'-hydroxyacetophenone is first acylated with a phenylpropionyl derivative, followed by a base-catalyzed rearrangement and subsequent acid-catalyzed cyclization to form the chromone (B188151) ring.

Q2: What are the expected common byproducts in the synthesis of 2-phenethylchromones?

A2: During the synthesis of 2-phenethylchromones, several byproducts can form, depending on the reaction conditions. The most common byproducts include:

  • Chalcone (B49325) Intermediate: The open-chain α,β-unsaturated ketone, an intermediate in the Claisen-Schmidt condensation, may not fully cyclize, leading to its presence as a significant byproduct.

  • Aldol (B89426) Adduct: The initial product of the aldol condensation, a β-hydroxy ketone, may not fully dehydrate to the chalcone, especially under mild conditions.

  • Self-Condensation Products: The 3-phenylpropionaldehyde can undergo self-condensation, particularly in the presence of a strong base.

  • Coumarins: Under certain acidic conditions during cyclization, rearrangement to form coumarin (B35378) derivatives can occur, although this is less common.

Q3: How can I minimize the formation of the uncyclized chalcone intermediate?

A3: To promote complete cyclization of the chalcone intermediate, ensure the use of a sufficiently strong acid catalyst and adequate reaction time and temperature during the cyclization step. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time to maximize the formation of the desired 2-phenethylchromone.

Q4: What is the best way to purify the final 2-phenethylchromone product from the byproducts?

A4: Column chromatography is the most effective method for purifying 2-phenethylchromones from the various byproducts. A silica (B1680970) gel stationary phase with a gradient elution system of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is typically employed. Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a highly pure product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 2-phenethylchromones.

Problem Possible Cause(s) Troubleshooting Steps
Low Yield of 2-Phenethylchromone 1. Incomplete condensation reaction.2. Incomplete cyclization of the chalcone intermediate.3. Degradation of starting materials or product.4. Suboptimal reaction conditions (temperature, catalyst concentration).1. Ensure the use of a suitable base catalyst and allow sufficient reaction time for the initial condensation.2. Increase the concentration of the acid catalyst or the reaction temperature during the cyclization step. Monitor progress by TLC/HPLC.3. Use purified starting materials and ensure anhydrous reaction conditions if necessary. Avoid excessively high temperatures or prolonged reaction times.4. Perform small-scale optimization experiments to determine the ideal temperature, catalyst loading, and reaction time.
High Amount of Chalcone Byproduct 1. Insufficient acid catalyst for cyclization.2. Reaction time for cyclization is too short.3. Steric hindrance preventing efficient cyclization.1. Increase the amount of acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid).2. Extend the reaction time for the cyclization step and monitor by TLC/HPLC until the chalcone spot is minimized.3. Consider using a stronger acid catalyst or higher reaction temperatures.
Presence of Self-Condensation Products 1. The concentration of the base catalyst is too high.2. The rate of addition of the aldehyde is too fast.1. Reduce the concentration of the base catalyst.2. Add the 3-phenylpropionaldehyde dropwise to the reaction mixture containing the 2'-hydroxyacetophenone and the base to maintain a low concentration of the aldehyde.
Formation of Unidentified Byproducts 1. Presence of impurities in starting materials.2. Side reactions due to inappropriate reaction conditions.1. Purify the starting materials (2'-hydroxyacetophenone and 3-phenylpropionaldehyde) before use.2. Carefully control the reaction temperature and atmosphere (e.g., use an inert atmosphere if oxidation is a concern). Analyze the byproducts by LC-MS and NMR to identify their structures and understand the side reactions.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenethylchromone via Claisen-Schmidt Condensation and Cyclization

Materials:

Procedure:

  • Condensation:

    • In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1 equivalent) in ethanol.

    • Add a solution of potassium hydroxide (2 equivalents) in ethanol to the flask and stir at room temperature for 15 minutes.

    • Slowly add 3-phenylpropionaldehyde (1.1 equivalents) dropwise to the reaction mixture.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Cyclization:

    • After the reaction is complete, neutralize the mixture with dilute hydrochloric acid until it is acidic (pH ~2).

    • Heat the reaction mixture to reflux for 2-4 hours to facilitate cyclization. Monitor the disappearance of the chalcone intermediate by TLC.

    • Cool the reaction mixture to room temperature and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the 2-phenethylchromone.

    • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Protocol 2: Analysis of Byproducts by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is typically effective.

  • Example Gradient: Start with 30% acetonitrile and increase to 90% acetonitrile over 20 minutes.

Procedure:

  • Prepare a sample of the crude reaction mixture by dissolving a small amount in the initial mobile phase composition.

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram at a suitable wavelength (e.g., 254 nm or 320 nm) to detect the 2-phenethylchromone and any byproducts.

  • Collect fractions of the major byproducts for further analysis by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine their structures.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification Start 2'-Hydroxyacetophenone + 3-Phenylpropionaldehyde Base Base (e.g., KOH) Ethanol, RT Start->Base Reactants Chalcone Chalcone Intermediate Base->Chalcone Condensation Acid Acid (e.g., HCl) Reflux Chalcone->Acid Intermediate Crude Crude Product Mixture Acid->Crude Cyclization Purification Column Chromatography (Silica Gel) Crude->Purification Crude Mixture Final Pure 2-Phenethylchromone Purification->Final Purified Product

Caption: Experimental workflow for the synthesis of 2-phenethylchromones.

Troubleshooting_Logic cluster_solutions Potential Solutions Problem Low Yield or High Impurity CheckCondensation Check Condensation Step: - Base concentration? - Reaction time? Problem->CheckCondensation Is Chalcone formation low? CheckCyclization Check Cyclization Step: - Acid concentration? - Temperature/Time? Problem->CheckCyclization Is Chalcone the major byproduct? CheckPurity Check Starting Material Purity Problem->CheckPurity Are there unexpected byproducts? OptimizeBase Adjust Base Concentration Increase Reaction Time CheckCondensation->OptimizeBase OptimizeAcid Increase Acid Concentration Increase Temperature/Time CheckCyclization->OptimizeAcid PurifySM Purify Starting Materials CheckPurity->PurifySM

Caption: Troubleshooting logic for 2-phenethylchromone synthesis.

Technical Support Center: Purification Strategies for Synthetic Chromone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic chromone (B188151) derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of chromone derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Recovery After Column Chromatography

Q: I am losing a significant amount of my chromone derivative during silica (B1680970) gel column chromatography. What are the possible reasons and how can I improve the recovery?

A: Low recovery of chromone derivatives from a silica gel column can be attributed to several factors:

  • Compound Instability on Silica: Some chromone derivatives may be sensitive to the acidic nature of silica gel, leading to decomposition on the column.

    • Solution: Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If degradation is observed, consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or deactivating the silica gel by treating it with a base like triethylamine.[1]

  • Irreversible Adsorption: Highly polar chromones may bind too strongly to the silica gel, making elution difficult.

    • Solution: Gradually increase the polarity of your eluent system. If the compound still doesn't elute, consider switching to a different purification technique like preparative HPLC with a C18 column.

  • Improper Solvent System: The chosen eluent may not be optimal for your compound, leading to very broad bands and the need for large volumes of solvent, which can result in dilute fractions and apparent loss of product.

    • Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for your target compound. This generally provides good separation and efficient elution.

Issue 2: Oily Product Instead of Crystals During Recrystallization

Q: My chromone derivative is precipitating as an oil during recrystallization instead of forming crystals. How can I resolve this?

A: "Oiling out" is a common problem in recrystallization, especially for compounds with low melting points or when the solution is supersaturated.[2][3]

  • Cause: The compound is coming out of solution at a temperature above its melting point.

  • Solutions:

    • Add More Solvent: Re-heat the solution until the oil dissolves completely, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool very slowly.[2]

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce crystallization.[2][4]

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a nucleation site.[4]

    • Change Solvent System: Your current solvent may not be ideal. Try a different solvent or a solvent pair. A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6]

Issue 3: Persistent Impurities After Purification

Q: I have tried both column chromatography and recrystallization, but I still see persistent impurities in my final chromone product. What could these impurities be and how can I remove them?

A: Persistent impurities in chromone synthesis are often structurally similar to the desired product, making them difficult to separate.

  • Common Impurities:

    • Starting Materials: Unreacted o-hydroxyacetophenones or substituted benzaldehydes.

    • Byproducts from Synthesis:

      • In Claisen-Schmidt condensation, self-condensation of the ketone or Cannizzaro reaction of the aldehyde can occur.[7]

      • In Baker-Venkataraman rearrangement, incomplete rearrangement can leave the o-acyloxyacetophenone starting material.[8][9][10]

  • Purification Strategies for Difficult Separations:

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique that can often separate closely related compounds. Reversed-phase HPLC using a C18 column with a methanol/water or acetonitrile/water gradient is a good starting point for many chromone derivatives.[11][12]

    • Fractional Crystallization: If you can find a solvent in which the impurity has a slightly different solubility than your product, repeated crystallizations may be effective.[13][14]

    • Chemical Treatment: If the impurity has a reactive functional group that your product lacks (or vice-versa), you may be able to selectively react the impurity to form a more easily separable derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for synthetic chromone derivatives?

A1: The most frequently employed purification methods for chromone derivatives are:

  • Recrystallization: A simple and effective technique for obtaining highly pure solid compounds, provided a suitable solvent is found.[15][16]

  • Flash Column Chromatography: The workhorse for purifying moderately polar organic compounds on a laboratory scale. Silica gel is the most common stationary phase.[1][17]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique ideal for separating complex mixtures or closely related compounds that are difficult to resolve by other methods.[11][18][19]

Q2: How do I choose the right solvent for recrystallizing my chromone derivative?

A2: The ideal recrystallization solvent should dissolve your chromone derivative well when hot but poorly when cold. The "like dissolves like" principle is a good starting point; polar compounds tend to dissolve in polar solvents.[6] A common approach is to test the solubility of a small amount of your compound in various solvents at room temperature and then upon heating. Commonly used solvents for chromones and other flavonoids include ethanol, methanol, acetone, ethyl acetate, and mixtures like hexane/ethyl acetate.[5][20]

Q3: What are the typical starting materials and potential byproducts I should be aware of as impurities?

A3: The nature of impurities largely depends on the synthetic route used.

  • For chromones synthesized via Claisen-Schmidt condensation:

    • Starting Materials: Substituted o-hydroxyacetophenones and benzaldehydes.

    • Potential Byproducts: Products from the self-condensation of the acetophenone, and the corresponding alcohol and carboxylic acid from the Cannizzaro reaction of the aldehyde.[7][21][22]

  • For chromones synthesized via Baker-Venkataraman rearrangement:

    • Starting Materials: o-Hydroxyacetophenones and acylating agents.

    • Intermediates/Byproducts: The o-acyloxyacetophenone intermediate and the rearranged 1,3-diketone.[8][23][24]

Q4: When should I consider using preparative HPLC instead of column chromatography?

A4: Preparative HPLC is generally recommended in the following situations:

  • Difficult Separations: When TLC analysis shows that your product and impurities have very similar Rf values, making separation by column chromatography impractical.

  • High Purity Required: When you need a very high degree of purity (e.g., for analytical standards or biological testing).

  • Small Scale: For purifying small quantities of material where losses on a large column would be significant.

Data Presentation

Table 1: Comparison of Purification Techniques for a Model Chromone Derivative

Purification MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Recrystallization >99%60-80%Simple, cost-effective, yields highly pure crystals.Finding a suitable solvent can be time-consuming; not suitable for oily products.
Flash Column Chromatography 95-99%70-90%Fast, versatile, applicable to a wide range of compounds.Can lead to product decomposition on silica; requires larger solvent volumes.
Preparative HPLC >99.5%50-70%High resolution for difficult separations.More expensive, lower sample capacity, requires specialized equipment.

Note: Purity and yield are representative and can vary significantly depending on the specific compound and the complexity of the reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Chromone Derivative

  • Solvent Selection: In a small test tube, add ~20 mg of the crude chromone derivative. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the mixture to the solvent's boiling point and observe if it dissolves. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude chromone derivative in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: General Procedure for Flash Column Chromatography of a Chromone Derivative

  • Solvent System Selection: Use TLC to determine an appropriate eluent system. Aim for an Rf value of 0.2-0.4 for the target chromone derivative.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude chromone derivative in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully load the sample onto the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or compressed air) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: General Procedure for Preparative HPLC of a Chromone Derivative

  • Method Development: Develop an analytical HPLC method to achieve good separation of the target chromone from its impurities. A reversed-phase C18 column is often a good starting point.

  • Sample Preparation: Dissolve the partially purified chromone derivative in the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection: Inject the sample onto the preparative HPLC column.

  • Fraction Collection: Collect fractions as they elute from the column, guided by the UV detector signal.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent, often by lyophilization or rotary evaporation, to obtain the purified chromone derivative.

Mandatory Visualization

Purification_Workflow General Purification Workflow for Chromone Derivatives start Crude Chromone Derivative is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Perform Flash Column Chromatography is_solid->column_chrom No (Oily) recrystallization_success Pure Crystals? recrystallization->recrystallization_success recrystallization_success->column_chrom No final_product Pure Chromone Derivative recrystallization_success->final_product Yes column_success Sufficiently Pure? column_chrom->column_success prep_hplc Perform Preparative HPLC column_success->prep_hplc No column_success->final_product Yes prep_hplc->final_product

Caption: A decision-tree for selecting a purification strategy.

Troubleshooting_Recrystallization Troubleshooting Recrystallization Issues start No Crystals Formed too_much_solvent Too much solvent used? start->too_much_solvent boil_off_solvent Boil off some solvent and re-cool too_much_solvent->boil_off_solvent Yes supersaturated Supersaturated solution? too_much_solvent->supersaturated No boil_off_solvent->supersaturated induce_crystallization Induce crystallization (scratch/seed) supersaturated->induce_crystallization Yes oiling_out Product oiled out? supersaturated->oiling_out No induce_crystallization->oiling_out reheat_add_solvent Re-heat, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes change_solvent Consider a different solvent system oiling_out->change_solvent No / Still Oiling reheat_add_solvent->change_solvent

Caption: A logical guide for resolving common recrystallization problems.

References

"troubleshooting low yield in chromone synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromone (B188151) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for chromone synthesis and their main challenges?

A1: The most prevalent methods include the Baker-Venkataraman rearrangement, Simonis reaction, Kostanecki-Robinson reaction, and Claisen condensation.[1][2] A primary challenge across these methods is the formation of unwanted byproducts, which can complicate purification and reduce the overall yield.[1] Specific issues include self-condensation of reactants, incomplete cyclization, and the formation of regioisomeric byproducts like coumarins.[1][2]

Q2: How can I minimize the self-condensation of ketones or aldehydes in my reaction?

A2: Self-condensation is a common side reaction, especially in base-catalyzed reactions.[1] To minimize this, you can try slowly adding the aldehyde to the reaction mixture containing the ketone and the base.[1] If the synthesis allows, using a non-enolizable aldehyde can prevent its self-condensation. Optimizing the reaction temperature and using a less reactive base can also be effective.[1] For instance, in chroman-4-one synthesis, electron-donating groups on the starting 2'-hydroxyacetophenones can lead to higher amounts of byproducts from aldehyde self-condensation, which causes purification problems and lowers yields.[3][4]

Q3: My Simonis reaction is producing coumarins instead of the desired chromone. How can this be avoided?

A3: The Simonis reaction can yield coumarins as a major byproduct, particularly under strongly acidic conditions.[1][2] The reaction's direction depends on the initial nucleophilic attack. If the phenol's hydroxyl group attacks the β-ketoester's ketone carbonyl, it leads to a chromone. Conversely, attack at the ester carbonyl can lead to a coumarin (B35378).[2] To favor chromone formation, using phosphorus pentoxide (P₂O₅) as the condensing agent is often preferred over sulfuric acid.[1][2]

Q4: My Baker-Venkataraman rearrangement is not proceeding to completion. What could be the issue?

A4: Incomplete rearrangement can be due to several factors. The base used might not be strong enough to efficiently generate the necessary enolate. Strong, non-nucleophilic bases like potassium tert-butoxide or sodium hydride are often recommended.[1][5] The reaction conditions must be strictly anhydrous, as moisture can quench the enolate.[1][5] Additionally, the reaction temperature may require optimization; some systems work at room temperature, while others need heating.[1][5]

Troubleshooting Guide for Low Yield

This section addresses common issues encountered during chromone synthesis that lead to unexpectedly low yields.

Question: Why is the yield of my chromone synthesis unexpectedly low?

Answer: Low yields can stem from multiple factors related to starting materials, reaction conditions, side reactions, and work-up procedures. Below is a systematic guide to identifying and solving the problem.

1. Purity and Quality of Starting Materials
  • Possible Cause: Impurities in the starting materials, such as the initial 2-hydroxyacetophenone, can interfere with the reaction, leading to side products and lower yields.[6]

  • Solution: Ensure all starting materials are of high purity. Recrystallize or purify reagents if their purity is questionable. Low yields may signal process inefficiencies, including impure starter material.[7]

2. Reaction Conditions
  • Possible Cause: Suboptimal reaction conditions are a frequent cause of low yield. This includes issues with moisture, temperature, catalyst, or base.

  • Solutions:

    • Moisture Control: Many key steps, like enolate formation in the Baker-Venkataraman rearrangement or reactions involving the Vilsmeier reagent, are highly sensitive to moisture.[1][6] Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[5][6]

    • Temperature Optimization: The optimal temperature can be highly substrate-dependent. For less reactive substrates, a modest increase in temperature might be beneficial. For sensitive substrates, a lower temperature for a longer duration may be necessary.[6] Monitoring reaction progress via TLC or HPLC can help determine the optimal time to stop the reaction before significant byproduct formation occurs.[2][8]

    • Choice of Base/Catalyst: The type and amount of base or catalyst are critical. In the Baker-Venkataraman rearrangement, a strong, non-nucleophilic base like NaH or potassium tert-butoxide is crucial for efficient enolate formation.[1] In the Simonis reaction, P₂O₅ is known to favor chromone formation over coumarin byproducts.[2]

3. Competing Side Reactions and Byproduct Formation
  • Possible Cause: The formation of undesired side products is a major reason for low yields.

  • Solutions:

    • Regioisomer Formation (e.g., Coumarins): In the Simonis reaction, coumarin formation competes with chromone synthesis.[2] The choice of catalyst is the most effective way to control this.

    • Self-Condensation: As mentioned in the FAQ, slow addition of one reactant to the other and careful temperature control can minimize self-condensation.[1]

    • Formation of Aurones: In the Kostanecki-Robinson synthesis, aurones can form as a side product. This is influenced by reaction conditions, and careful control of the base and temperature is necessary to favor flavone (B191248) (a type of chromone) formation.[1]

4. Incomplete Reaction or Cyclization
  • Possible Cause: The reaction may not be going to completion, or the intermediate (e.g., the β-diketone in the Claisen condensation or Baker-Venkataraman rearrangement) may not be cyclizing efficiently.[1]

  • Solutions:

    • Driving the Reaction to Completion: For reactions like the Vilsmeier-Haack, a slight excess of the Vilsmeier reagent may be required.[6] For rearrangements, ensure the base is sufficiently strong and the conditions are anhydrous.[1]

    • Promoting Cyclization: The cyclization of the intermediate 1,3-diketone to the final chromone is typically acid-catalyzed.[1] Refluxing the crude intermediate in glacial acetic acid with a catalytic amount of a strong acid (e.g., HCl or H₂SO₄) is a common and effective procedure.[1]

5. Issues During Work-up and Purification
  • Possible Cause: Product can be lost during the work-up and purification stages. Improper pH or temperature during the hydrolysis of intermediates can lead to product degradation or loss.[6]

  • Solutions:

    • Efficient Hydrolysis: In methods like the Vilsmeier-Haack synthesis, the work-up involves pouring the reaction mixture onto ice water to hydrolyze the intermediate. This should be done slowly into a vigorously stirred ice-water mixture to ensure efficient hydrolysis.[6]

    • Purification Method: Recrystallization is often a highly effective method for purifying solid chromone products.[6] However, for some mixtures, column chromatography may be necessary.[9] Using an Agitated Nutsche Filter Dryer (ANFD) can simplify the process by combining solid-liquid separation, washing, and drying in one unit, which minimizes product transfers and can boost overall yield.[7]

Data on Reaction Optimization

The choice of catalyst and reaction conditions can significantly impact the product distribution and yield.

Table 1: Influence of Catalyst on Regioselectivity in the Simonis Reaction

CatalystPredominant ProductRationaleReference
Phosphorus Pentoxide (P₂O₅) ChromoneFavors the Simonis chromone cyclization pathway by activating the ketone carbonyl.[2]
Sulfuric Acid (H₂SO₄) Coumarin / MixtureGeneral acid catalyst that can promote both reaction pathways.[2]

Table 2: Effect of Substituents on Yield in Chromone Synthesis

Starting Material SubstituentReaction TypeObserved YieldReason for Yield VariationReference
Electron-deficient 2'-hydroxyacetophenones Aldol Condensation / Oxa-Michael AdditionHigh (up to 88%)Favors desired reaction pathway.[3][4]
Electron-donating 2'-hydroxyacetophenones Aldol Condensation / Oxa-Michael AdditionLow (as low as 17%)Leads to higher amounts of aldehyde self-condensation byproducts, causing purification problems.[3][4]
Nitro group on acetophenone Modified Baker-VenkataramanLow (5.2%)Steric hindrance from the nitro group can hinder ring cyclization.[9]
Dihydroxy group on acetophenone Modified Baker-VenkataramanLow (7.3%)The electron-donating effect of the dihydroxy group can reduce the reactivity of the acetyl group's carbonyl.[9]

Visual Troubleshooting Guides

Troubleshooting_Workflow cluster_conditions Reaction Conditions Start Low Chromone Yield Purity Check Starting Material Purity Start->Purity Conditions Review Reaction Conditions Purity->Conditions Purity OK Solution Yield Improved Purity->Solution Impure -> Purify Moisture Anhydrous Setup? Conditions->Moisture SideReactions Analyze for Side Products Workup Optimize Work-up & Purification SideReactions->Workup Side Reactions Minimized SideReactions->Solution Yes -> Modify Conditions Workup->Solution Optimized Moisture->Solution No -> Dry System Temp Optimal Temperature? Moisture->Temp Yes Temp->Solution No -> Optimize Temp Catalyst Correct Catalyst/Base? Temp->Catalyst Yes Catalyst->SideReactions Yes Catalyst->Solution No -> Change Catalyst

Caption: General troubleshooting workflow for low yield in chromone synthesis.

Simonis_Reaction_Pathways cluster_chromone Chromone Pathway cluster_coumarin Coumarin Pathway Reactants Phenol + β-Ketoester AttackKetone Phenol attacks Ketone Carbonyl Reactants->AttackKetone AttackEster Phenol attacks Ester Carbonyl Reactants->AttackEster Chromone Chromone Product AttackKetone->Chromone P2O5 Favored by P₂O₅ AttackKetone->P2O5 Coumarin Coumarin Byproduct AttackEster->Coumarin H2SO4 Favored by H₂SO₄ AttackEster->H2SO4

Caption: Competing reaction pathways in the Simonis Synthesis.

Baker_Venkataraman_Workflow Start o-Acyloxyaryl Ketone Base Add Strong Base (e.g., NaH, t-BuOK) Anhydrous Conditions Start->Base Enolate Enolate Formation Base->Enolate Rearrangement Intramolecular Acyl Transfer (Baker-Venkataraman Rearrangement) Enolate->Rearrangement Diketone o-Hydroxyaryl β-Diketone Intermediate Rearrangement->Diketone Acid Acid-catalyzed Cyclization (e.g., H⁺/AcOH) Diketone->Acid Chromone Chromone Product Acid->Chromone

Caption: Workflow for the Baker-Venkataraman rearrangement and cyclization.

Key Experimental Protocols

Protocol 1: Baker-Venkataraman Rearrangement for Flavone Synthesis

This three-step protocol demonstrates the synthesis of flavone, highlighting the high regioselectivity of the Baker-Venkataraman rearrangement.[2]

Step 1: Preparation of o-Benzoyloxyacetophenone

  • To a solution of o-hydroxyacetophenone in pyridine, add benzoyl chloride dropwise while cooling in an ice bath.

  • Stir the mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into cold, dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol (B145695) to obtain the pure ester.

Step 2: Rearrangement to 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione

  • Dissolve the o-benzoyloxyacetophenone from Step 1 in anhydrous pyridine.

  • Add powdered potassium hydroxide (B78521) (KOH) and heat the mixture, for example, at 50°C.

  • After the reaction is complete (monitor by TLC), cool the mixture and pour it into cold, dilute acetic acid or HCl.

  • The precipitated yellow solid is the β-diketone. Filter, wash with water, and dry.

Step 3: Cyclization to Flavone

  • Reflux the crude β-diketone from Step 2 in glacial acetic acid with a catalytic amount of concentrated sulfuric acid for 1-2 hours.

  • Cool the reaction mixture and pour it into water.

  • The precipitated solid is flavone. Filter the product, wash it thoroughly with water, and then with a dilute sodium bicarbonate solution.

  • Recrystallize the flavone from a suitable solvent like petroleum ether to obtain the final product.[2]

Protocol 2: Simonis Chromone Cyclization using Phosphorus Pentoxide

This protocol describes the synthesis of 5-hydroxy-2-methylchromone from resorcinol (B1680541) and ethyl acetoacetate (B1235776).[2]

  • In a round-bottom flask, carefully mix resorcinol (11 g, 0.1 mol) and ethyl acetoacetate (13 g, 0.1 mol).

  • To this mixture, slowly and with caution, add phosphorus pentoxide (20 g). The reaction is exothermic.

  • Heat the mixture on a water bath at 100°C for 1 hour, with occasional shaking.

  • Cool the reaction mixture and then carefully add crushed ice.

  • Collect the solid product by filtration. Wash it first with water and then with a dilute sodium carbonate solution to remove unreacted starting materials and acidic byproducts.

  • Recrystallize the crude product from ethanol to yield pure 5-hydroxy-2-methylchromone.[2]

References

Technical Support Center: Stability of Hydroxychromones in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of hydroxychromones in biological assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation, ensuring data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of hydroxychromones a concern in biological assays?

A: Hydroxychromones, like many phenolic compounds, can be susceptible to degradation under typical biological assay conditions (e.g., physiological pH 7.4, 37°C, presence of oxygen and enzymes).[1] This degradation can lead to a decrease in the effective concentration of the test compound over the course of the experiment, resulting in an underestimation of its biological activity. Furthermore, degradation products may exhibit their own biological effects or interfere with assay readouts, leading to inaccurate or irreproducible results.

Q2: What are the primary factors influencing the stability of hydroxychromones in cell culture media?

A: Several factors can impact the stability of hydroxychromones in cell culture media:

  • pH of the Medium: The physiological pH of most culture media (around 7.4) can promote the oxidation of the phenolic hydroxyl groups.

  • Temperature: Incubation at 37°C accelerates the rate of chemical degradation.

  • Dissolved Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic structure.

  • Components of the Medium: Certain components in the media, such as metal ions, can catalyze oxidation. Components of fetal bovine serum (FBS) may also interact with the compounds.[2]

  • Light Exposure: Many chromone (B188151) derivatives are photosensitive and can degrade upon exposure to light, especially UV light.

  • Cellular Metabolism: If using cell-based assays, cellular enzymes, such as cytochrome P450s, esterases, and peroxidases, can metabolize the hydroxychromone scaffold.[3][4][5]

Q3: How can I recognize if my hydroxychromone is degrading during an experiment?

A: Signs of degradation can include:

  • A visible change in the color of the culture medium over time.

  • Inconsistent or time-dependent loss of biological activity in your assay.

  • Appearance of unexpected peaks in analytical readouts such as HPLC or LC-MS.

  • High variability between replicate wells or experiments.

Q4: Can hydroxychromones interfere with common assay readouts?

A: Yes, due to their chemical nature, hydroxychromones and other flavonoids can interfere with several common assay technologies:

  • Fluorescence-Based Assays: Many hydroxychromones are themselves fluorescent, which can lead to high background signals or direct interference with the fluorescent probes used in the assay.[6] They can also act as quenchers of fluorescence.

  • Absorbance-Based Assays (e.g., MTT, XTT): The reducing (antioxidant) properties of phenolic compounds can directly reduce tetrazolium salts like MTT, leading to a false-positive signal for cell viability, independent of cellular metabolic activity.[2][3][7][8][9]

  • Redox-Based Assays: Their antioxidant nature can interfere with assays measuring reactive oxygen species (ROS) or other redox-sensitive endpoints.[10][11]

Troubleshooting Guides

Issue 1: Suspected Compound Degradation in Cell Culture Medium

Symptoms:

  • Loss of expected biological effect over time.

  • Visible color change in the medium.

  • Poor reproducibility of results in long-term assays.

Troubleshooting Steps:

  • Perform a Stability Assessment:

    • Incubate the hydroxychromone in the complete cell culture medium (including serum) under your standard experimental conditions (37°C, 5% CO2) in the absence of cells.

    • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Analyze the concentration of the parent compound at each time point using a validated analytical method like HPLC-UV or LC-MS.

    • Calculate the half-life (t½) of the compound in the medium.

  • Optimize Experimental Conditions:

    • Replenish Compound: For long-term experiments, consider replenishing the medium with a fresh preparation of the hydroxychromone at intervals shorter than its determined half-life.

    • Reduce Incubation Time: If possible, shorten the duration of the assay to minimize degradation.

    • Protect from Light: Conduct experiments in the dark or using plates protected from light, especially if the compound is known to be photosensitive.

  • Modify Dosing Strategy:

    • Consider a higher initial concentration to compensate for degradation, but be mindful of potential solubility and toxicity issues.

Issue 2: Interference with MTT or Other Tetrazolium-Based Viability Assays

Symptoms:

  • High background absorbance in wells containing the compound but no cells.

  • Unexpectedly high cell viability readings that do not correlate with other health indicators (e.g., cell morphology).

Troubleshooting Steps:

  • Run a Cell-Free Control:

    • Incubate your hydroxychromone at various concentrations in the assay medium with MTT reagent but without cells.

    • If you observe a color change, it indicates direct reduction of MTT by your compound.[7][8]

  • Use an Alternative Viability Assay:

    • Switch to an assay that is not based on redox chemistry. Suitable alternatives include:

      • Sulforhodamine B (SRB) Assay: Measures total protein content.[3][7]

      • CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.

      • Crystal Violet Staining: Stains the DNA of adherent cells.

Issue 3: Interference in Fluorescence-Based Assays

Symptoms:

  • High background fluorescence in control wells containing the compound.

  • Non-linear or unexpected dose-response curves.

Troubleshooting Steps:

  • Characterize Compound Fluorescence:

    • Measure the excitation and emission spectra of your hydroxychromone under the assay buffer conditions to determine if it overlaps with the spectra of your fluorescent probe.

  • Implement Proper Controls:

    • Include a control group with the compound alone (no cells or other assay reagents) to measure its intrinsic fluorescence.

    • Include a control with all assay components except the fluorescent substrate to check for interactions.

  • Optimize Assay Wavelengths:

    • If possible, choose a fluorescent probe with excitation and emission wavelengths that do not overlap with those of your hydroxychromone. Probes in the far-red or near-infrared spectrum are often less prone to interference from endogenous or compound autofluorescence.[12]

  • Consider a Different Assay Format:

    • If interference cannot be mitigated, explore alternative, non-fluorescent assay formats, such as luminescence or absorbance-based methods that are not susceptible to the specific interference.

Data Presentation: Stability of Related Flavonoids

While specific quantitative stability data for a broad range of hydroxychromones is limited in the public domain, the following tables provide data for structurally related and well-studied flavonoids, which can serve as a useful reference. Degradation often follows first-order kinetics.

Table 1: Stability of Selected Flavonoids in Cell Culture Media

CompoundMediumTemperature (°C)Half-life (t½) (hours)Reference
6-Hydroxyflavone-beta-D-glucosideDMEM (pH 7.4)37> 24 (Estimated)[1]
QuercetinDMEM37~ 1.5 - 6[2]
LuteolinDMEM37~ 1.5 - 6[2]
RutinDMEM37> 6[2]

Note: Stability can be significantly influenced by the presence and concentration of serum.

Table 2: Stability and Binding of Flavonoids in Human Serum Albumin (HSA)

CompoundBinding Constant (Ka) (M⁻¹)Binding Site(s)Effect on HSA StabilityReference
Flavone7.80 x 10⁴Subdomain IIA-[13]
6-Bromoflavone1.83 x 10⁵Subdomain IIAIncreased[13]
6-Aminoflavone3.39 x 10⁴Subdomain IIADecreased[13]
Phloretin-Sudlow's Site I (Subdomain IIA)Increased resistance to oxidation and fibrillation[14]
Phycocyanobilin2.2 x 10⁶Subdomains IB and IIAIncreased thermal and proteolytic stability[15][16]

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of Hydroxychromones in Cell Culture Medium

Objective: To determine the stability and calculate the half-life of a hydroxychromone in a specific cell culture medium.

Materials:

  • Hydroxychromone of interest

  • Appropriate solvent for stock solution (e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile, low-binding microcentrifuge tubes or a multi-well plate

  • HPLC system with UV or MS detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other appropriate mobile phase modifier)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of the hydroxychromone in a suitable solvent (e.g., 10 mM in DMSO).

  • Prepare Working Solution: Dilute the stock solution into the complete cell culture medium to the final desired experimental concentration. Ensure the final solvent concentration is non-toxic to cells (typically <0.5%).

  • Incubation: Aliquot the working solution into sterile tubes or wells. Place the samples in a humidified incubator at 37°C with 5% CO₂.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot for analysis.

  • Sample Quenching and Extraction: Immediately stop potential degradation by adding an equal volume of cold acetonitrile to the collected aliquot. This will precipitate proteins and extract the compound. Vortex and centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by a validated HPLC or LC-MS/MS method to quantify the concentration of the parent hydroxychromone.

  • Data Analysis: Plot the concentration of the hydroxychromone versus time. Calculate the percentage of compound remaining at each time point relative to the time 0 concentration. Determine the half-life (t½) by fitting the data to a first-order decay model.[1]

Protocol 2: Assessment of Assay Interference using a Cell-Free MTT Reduction Assay

Objective: To determine if a hydroxychromone directly reduces MTT, causing interference in viability assays.

Materials:

  • Hydroxychromone of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Assay medium (the same medium used for the cell-based assay)

  • 96-well plate

  • Microplate reader capable of measuring absorbance at ~570 nm

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Prepare Compound Dilutions: Prepare a serial dilution of the hydroxychromone in the assay medium at 2x the final desired concentrations.

  • Plate Setup:

    • Add 50 µL of each compound dilution to triplicate wells of a 96-well plate.

    • Add 50 µL of medium without the compound to control wells.

  • Add MTT Reagent: Add 10 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate for the same duration as your cell-based MTT assay (e.g., 2-4 hours) at 37°C, protected from light.

  • Observe and Solubilize: Visually inspect the wells for the formation of purple formazan (B1609692) crystals. Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the crystals.

  • Measure Absorbance: Read the absorbance at 570 nm.

  • Data Analysis: Compare the absorbance values of the wells containing the hydroxychromone to the control wells. A significant increase in absorbance in the presence of the compound indicates direct reduction of MTT and assay interference.[3][7][8]

Mandatory Visualizations

experimental_workflow_stability_assessment cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solution (in cell culture medium) prep_stock->prep_working incubate Incubate at 37°C, 5% CO₂ prep_working->incubate collect Collect Aliquots (t = 0, 2, 4, 8, 24h) incubate->collect quench Quench with Acetonitrile & Precipitate Proteins collect->quench centrifuge Centrifuge quench->centrifuge analyze Analyze Supernatant (HPLC or LC-MS) centrifuge->analyze calculate Calculate Half-life (t½) analyze->calculate

Caption: Workflow for assessing hydroxychromone stability in cell culture medium.

troubleshooting_mtt_interference cluster_investigation Investigation cluster_conclusion Conclusion & Action start Unexpectedly High Viability in MTT Assay cell_free Perform Cell-Free MTT Assay start->cell_free color_change Observe for Purple Color Formation cell_free->color_change interference Direct MTT Reduction by Compound Confirmed color_change->interference Yes no_interference No Direct Reduction color_change->no_interference No switch_assay Switch to Non-Redox Based Viability Assay (e.g., SRB, CellTiter-Glo) interference->switch_assay check_other Investigate Other Potential Artifacts no_interference->check_other

Caption: Troubleshooting logic for suspected MTT assay interference.

degradation_pathways cluster_pathways Potential Degradation Pathways cluster_products Degradation Products Hydroxychromone Hydroxychromone (Parent Compound) Oxidation Oxidation - Phenolic -OH - C-ring opening Hydroxychromone->Oxidation Metabolism Enzymatic Metabolism - Phase I (CYP450) - Phase II (Glucuronidation, Sulfation) Hydroxychromone->Metabolism Quinones Quinones/Quinone-methides Oxidation->Quinones Phenolic_Acids Simpler Phenolic Acids Oxidation->Phenolic_Acids Metabolites Hydroxylated, Glucuronidated, or Sulfated Metabolites Metabolism->Metabolites

Caption: Potential degradation pathways for hydroxychromones in biological systems.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of 6-Hydroxy-2-phenethylchromone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 6-hydroxy-2-phenethylchromone in their in vitro experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the general properties and known solvents for this compound?

A1: this compound is a type of chromone (B188151), a class of compounds found in plants.[1][2] Its chemical formula is C17H14O3, and it has a molecular weight of 266.29 g/mol . Based on available data, it is known to be soluble in organic solvents such as Methanol, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Acetonitrile.

Q2: Why does my this compound precipitate when I add it to aqueous solutions like cell culture media?

A2: The precipitation of this compound in aqueous media is due to its hydrophobic nature. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer or cell culture medium, the organic solvent concentration drops significantly. This change in the solvent environment reduces the compound's solubility, causing it to come out of solution and form a precipitate. This is a common issue for many hydrophobic compounds in biological assays.[3]

Q3: What are the initial steps I should take to improve the solubility of this compound for my in vitro experiments?

A3: To improve solubility, you can employ several strategies, which can be broadly categorized into physical and chemical modifications, as well as formulation approaches.[4] Initially, you can try using a co-solvent system, where a water-miscible organic solvent is used to increase the solubility of the compound in the aqueous medium.[5] Other common techniques include the use of cyclodextrins to form inclusion complexes or the addition of surfactants to create micelles that can encapsulate the hydrophobic compound.[6][7]

Q4: What is a suitable starting stock solution concentration for this compound?

A4: A common starting point for a stock solution of a hydrophobic compound is to dissolve it in 100% DMSO at a concentration of 10 to 50 mM. When preparing your working solutions, ensure that the final concentration of DMSO in your cell culture medium is low, typically less than 0.5%, to avoid solvent-induced toxicity to the cells.

Q5: How should I store my this compound stock solution?

A5: For long-term storage, powdered this compound should be kept at -20°C. Stock solutions prepared in an organic solvent like DMSO should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue 1: My compound precipitates immediately upon addition to the cell culture medium.
  • Possible Cause: The final concentration of the organic solvent (e.g., DMSO) is too low to keep the compound in solution at the desired concentration.

  • Solution:

    • Decrease the final concentration of the compound: Determine the maximum concentration of the compound that remains soluble in your medium with an acceptable final DMSO concentration.

    • Increase the final concentration of the co-solvent: If your experimental system can tolerate it, you might slightly increase the final DMSO concentration. However, always run a vehicle control to check for solvent toxicity.

    • Use a solubilizing agent: Consider using cyclodextrins or a biocompatible surfactant to improve aqueous solubility.

Issue 2: The cell culture medium becomes cloudy or hazy after adding the compound.
  • Possible Cause: The compound is forming fine, colloidal particles rather than fully dissolving.

  • Solution:

    • Vortexing and warming: After adding the compound to the medium, vortex the solution gently and warm it to 37°C to aid dissolution.

    • Sonication: A brief sonication in a water bath can sometimes help to break up aggregates and improve solubility.

    • Filtration: If the haziness persists, you may need to filter the solution through a 0.22 µm syringe filter to remove any undissolved particles before adding it to your cells. Be aware that this may reduce the final concentration of your compound.

Issue 3: I am observing inconsistent results in my bioassays.
  • Possible Cause: Inconsistent solubility between experiments can lead to variability in the effective concentration of the compound.

  • Solution:

    • Standardize your preparation method: Ensure that you are using the exact same procedure for preparing your working solutions in every experiment.

    • Prepare fresh working solutions: Do not store diluted aqueous solutions of the compound, as it may precipitate over time. Prepare them fresh for each experiment from a frozen stock.

    • Visually inspect your solutions: Before adding the solution to your cells, always check for any signs of precipitation.

Data Presentation

The following table summarizes the known organic solvents for this compound and provides a template for you to record your own findings on its aqueous solubility with different solubilizing agents.

Solvent/SystemKnown SolubilityExperimentally Determined Solubility (mg/mL or µM)Notes
MethanolSolubleFor chemical analysis, not cell-based assays.
DMFSolubleUse with caution in cell-based assays.
DMSOSolubleCommon solvent for stock solutions.
AcetonitrileSolubleFor chemical analysis, not cell-based assays.
PBS (pH 7.4)Poorly Soluble
Cell Culture MediumPoorly Soluble
+ 1% Tween® 80To be determinedNon-ionic surfactant.
+ 5 mM HP-β-CDTo be determinedCyclodextrin (B1172386).

Experimental Protocols

Protocol 1: Co-Solvent Method for In Vitro Assays

This protocol describes how to prepare a working solution of this compound using a co-solvent approach.

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 20 mM.

  • Intermediate Dilution (Optional): If necessary, perform an intermediate dilution of the stock solution in 100% DMSO.

  • Final Dilution: Add the stock solution (or intermediate dilution) to your pre-warmed (37°C) aqueous buffer or cell culture medium while vortexing gently. The final concentration of DMSO should ideally be kept below 0.5%.

  • Incubation: Incubate the final solution at 37°C for 15-30 minutes to allow for equilibration.

  • Inspection: Visually inspect the solution for any signs of precipitation before adding it to your cells.

Protocol 2: Cyclodextrin Inclusion Complex Formation

This protocol outlines the preparation of a this compound solution using hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare a cyclodextrin solution: Dissolve HP-β-CD in your aqueous buffer or cell culture medium to a concentration of 10 mM.

  • Prepare the compound stock: Prepare a 10 mM stock solution of this compound in DMSO.

  • Complexation: Slowly add the compound stock solution to the cyclodextrin solution while stirring. A 1:1 or 1:2 molar ratio of compound to cyclodextrin is a good starting point.

  • Equilibration: Allow the mixture to stir at room temperature for at least one hour, or overnight at 4°C, to facilitate the formation of the inclusion complex.

  • Application: Use the resulting solution for your experiments. Remember to include a vehicle control with the same concentration of HP-β-CD.

Protocol 3: Surfactant-based Solubilization

This protocol describes the use of a non-ionic surfactant, such as Tween® 80, to improve solubility.

  • Prepare a surfactant solution: Prepare a 10% (w/v) stock solution of Tween® 80 in water.

  • Prepare the compound stock: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Formulation: In a separate tube, add the required amount of the compound stock solution. Then, add a small amount of the 10% Tween® 80 solution (e.g., to achieve a final concentration of 0.1-1% Tween® 80) and vortex.

  • Final Dilution: Dilute the mixture to the final volume with your aqueous buffer or cell culture medium.

  • Control: Prepare a vehicle control containing the same final concentrations of DMSO and Tween® 80.

Visualizations

Experimental Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow for troubleshooting and enhancing the solubility of this compound.

G Workflow for Solubility Enhancement start Start: Solubility Issue (Precipitation in Aqueous Medium) prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock direct_dilution Direct Dilution into Aqueous Medium prep_stock->direct_dilution check_solubility Precipitation? direct_dilution->check_solubility success Soluble: Proceed with Experiment check_solubility->success No troubleshoot Troubleshoot: Select Enhancement Strategy check_solubility->troubleshoot Yes cosolvent Co-solvent Method (e.g., maintain >0.5% DMSO) troubleshoot->cosolvent cyclodextrin Cyclodextrin Method (e.g., HP-β-CD) troubleshoot->cyclodextrin surfactant Surfactant Method (e.g., Tween® 80) troubleshoot->surfactant recheck_solubility Re-evaluate Solubility cosolvent->recheck_solubility cyclodextrin->recheck_solubility surfactant->recheck_solubility recheck_solubility->troubleshoot Insoluble toxicity_check Check for Vehicle Toxicity recheck_solubility->toxicity_check Soluble final_success Optimized Protocol: Proceed with Experiment toxicity_check->final_success

Caption: A flowchart outlining the steps to address solubility issues.

Potential Signaling Pathway Modulated by Chromone Derivatives

Some chromone derivatives have been shown to exhibit anti-inflammatory properties by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 MAPK pathway.[8] The following diagram illustrates this signaling cascade.

G Inhibition of TRAF6-ASK1-p38 Pathway by a Chromone Derivative cluster_complex TRAF6-ASK1 Complex LPS LPS TLR4 TLR4 LPS->TLR4 ROS Intracellular ROS TLR4->ROS activates TRAF6 TRAF6 ROS->TRAF6 promotes complex formation Chromone Chromone Derivative (e.g., this compound) Chromone->ROS inhibits p38 p38 MAPK ASK1 ASK1 ASK1->p38 activates Inflammation Inflammatory Response (e.g., IL-6, TNF-α production) p38->Inflammation leads to

Caption: Diagram of the ROS-dependent p38 MAPK signaling pathway.

References

Technical Support Center: Avoiding Interference in Fluorescence-Based Assays with Chromones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals encountering challenges with fluorescence-based assays involving chromone-based compounds. Chromones and their derivatives, while valuable in drug discovery, are known to interfere with fluorescence readouts, leading to unreliable data. This guide provides troubleshooting advice and detailed protocols to identify, understand, and mitigate these interferences.

Frequently Asked Questions (FAQs)

Q1: What are chromones and why do they interfere with fluorescence assays?

Chromones are a class of organic compounds featuring a benzopyran-4-one backbone. This core structure is present in many natural products, such as flavonoids and isoflavones, which are common in high-throughput screening (HTS) libraries.[1][2] Their aromatic and conjugated system can absorb and emit light, leading to two primary types of interference in fluorescence-based assays: autofluorescence and fluorescence quenching.[1][3]

Q2: What is autofluorescence and how does it affect my assay?

Autofluorescence is the intrinsic fluorescence of a compound. When a chromone (B188151) derivative is autofluorescent, it emits light upon excitation, which can overlap with the emission of the assay's fluorophore. This leads to an artificially high signal, which can be misinterpreted as a positive result (a "false positive").[1] This is particularly problematic in "signal-on" assays where an increase in fluorescence indicates the desired outcome.

Q3: What is fluorescence quenching and what is its impact?

Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore.[4] Chromones can act as quenchers through various mechanisms, such as Förster Resonance Energy Transfer (FRET) or collisional quenching.[4] This reduction in signal can mask a true positive result or lead to an overestimation of inhibitory activity, resulting in a "false negative" in signal-on assays or a "false positive" in "signal-off" assays.

Q4: How can I determine if a chromone is causing interference in my assay?

The first step is to run control experiments. You should measure the fluorescence of the chromone in the assay buffer at the concentrations to be used in the experiment, but in the absence of the assay's fluorophore. A significant signal at the assay's emission wavelength indicates autofluorescence. To test for quenching, measure the fluorescence of your assay's fluorophore with and without the chromone. A significant decrease in fluorescence in the presence of the chromone suggests a quenching effect.

Troubleshooting Guides

Issue 1: Unexpectedly high fluorescence signal in the presence of a chromone compound.

This is a classic sign of autofluorescence.

  • Initial Diagnosis: Run a "compound-only" control. Prepare wells containing the chromone at various concentrations in the assay buffer, without the assay's specific fluorophore. Measure the fluorescence using the same excitation and emission wavelengths as your main experiment. A concentration-dependent increase in fluorescence confirms autofluorescence.

  • Mitigation Strategies:

    • Spectral Shift: Characterize the excitation and emission spectra of the interfering chromone. If its spectral properties are distinct from your assay's fluorophore, you may be able to shift the assay's detection wavelengths to a region with no overlap.[1] Red-shifted fluorophores are often less susceptible to interference from autofluorescent compounds.[3]

    • Background Subtraction: If the autofluorescence is moderate and consistent, it can be corrected by subtracting the signal from the "compound-only" control wells from the corresponding experimental wells.

    • Orthogonal Assay: Confirm your findings using an orthogonal assay with a different detection method, such as a luminescence-based or absorbance-based assay, which is not susceptible to fluorescence interference.

Issue 2: Lower than expected fluorescence signal when a chromone is present.

This suggests that the chromone may be quenching the fluorescence of your assay's reporter.

  • Initial Diagnosis: Perform a quenching control experiment. Prepare solutions of your assay's fluorophore at a fixed concentration and add increasing concentrations of the chromone. A concentration-dependent decrease in the fluorophore's signal is indicative of quenching.

  • Mitigation Strategies:

    • Correct for Inner-Filter Effect: Chromones can absorb the excitation or emission light of the fluorophore, a phenomenon known as the inner-filter effect, which is a form of quenching. This can be corrected for if the absorbance spectrum of the chromone is known.[5][6][7][8][9]

    • Change Fluorophore: Select a different fluorophore for your assay whose spectral properties are less likely to be affected by the chromone.

    • Assay Re-design: Consider redesigning the assay. For example, a "signal-off" assay might be less affected by a quenching compound than a "signal-on" assay.

Quantitative Data

The spectral properties of chromone derivatives can vary significantly based on their substitution patterns. This table summarizes the approximate excitation and emission maxima for several common chromone-based compounds.

CompoundClassExcitation Max (nm)Emission Max (nm)Reference
FormononetinIsoflavone338478[1]
DaidzeinIsoflavone348485[1]
CalycosinIsoflavone342490[1]
3-HydroxyflavoneFlavonol350530 (Tautomer)[10]
7-HydroxyflavoneFlavone350526 (Tautomer)[10]
FisetinFlavonol370530 (Tautomer)[10]
QuercetinFlavonol370530 (Tautomer)[10]
6-hydroxychromone-3-carbaldehyde-(rhodamine B carbonyl) hydrazineChromone-Rhodamine derivative421488[11]
2-(2-furyl)-3-hydroxychromone3-Hydroxychromone derivative300-380468 and 538[2]

Experimental Protocols

Protocol 1: Determining the Autofluorescence Spectrum of a Chromone Derivative

Objective: To measure the excitation and emission spectra of a test compound to assess its potential for autofluorescence interference.

Materials:

  • Test chromone compound

  • Assay buffer

  • Spectrofluorometer

  • Quartz cuvettes or appropriate microplates

Methodology:

  • Prepare a solution of the chromone compound in the assay buffer at the highest concentration used in the assay.

  • Emission Scan: a. Set the spectrofluorometer to scan a range of emission wavelengths (e.g., 350-700 nm). b. Excite the sample at the excitation wavelength of your primary assay's fluorophore. c. Record the emission spectrum. The presence of a peak indicates autofluorescence.

  • Excitation Scan: a. Set the spectrofluorometer to the peak emission wavelength identified in the emission scan. b. Scan a range of excitation wavelengths (e.g., 300-500 nm). c. Record the excitation spectrum. This will reveal the optimal excitation wavelength for the interfering compound.

Protocol 2: Quantifying Fluorescence Quenching by a Chromone Derivative

Objective: To determine if a chromone compound quenches the fluorescence of the assay's fluorophore.

Materials:

  • Assay fluorophore

  • Test chromone compound

  • Assay buffer

  • Fluorometer

Methodology:

  • Prepare a solution of the assay fluorophore in the assay buffer at the concentration used in the assay.

  • Prepare a series of solutions containing the assay fluorophore at a fixed concentration and increasing concentrations of the chromone compound.

  • Include a control sample with only the fluorophore and no chromone.

  • Measure the fluorescence intensity of each sample using the assay's excitation and emission wavelengths.

  • Plot the fluorescence intensity as a function of the chromone concentration. A downward trend indicates quenching.

Protocol 3: Correcting for the Inner-Filter Effect

Objective: To correct fluorescence data for absorption of excitation and/or emission light by an interfering compound.

Materials:

  • Spectrophotometer

  • Spectrofluorometer

  • Chromone compound and assay fluorophore

Methodology:

  • Measure the absorbance spectrum of the chromone compound at the concentrations used in the assay.

  • Measure the uncorrected fluorescence intensity of your samples.

  • Apply the following correction formula: F_corrected = F_observed * 10^((A_ex + A_em) / 2) Where:

    • F_corrected is the corrected fluorescence intensity.

    • F_observed is the measured fluorescence intensity.

    • A_ex is the absorbance of the compound at the excitation wavelength.

    • A_em is the absorbance of the compound at the emission wavelength.[9]

Visualizations

Interference_Workflow Start Start: Unexpected Assay Result Control_Exp Run Control Experiments: - Compound Only (Autofluorescence) - Fluorophore + Compound (Quenching) Start->Control_Exp Is_Autofluorescent Is the compound autofluorescent? Control_Exp->Is_Autofluorescent Is_Quenching Is the compound quenching? Is_Autofluorescent->Is_Quenching No Mitigate_AF Mitigate Autofluorescence: - Spectral Shift - Background Subtraction - Orthogonal Assay Is_Autofluorescent->Mitigate_AF Yes Mitigate_Q Mitigate Quenching: - Correct for Inner Filter Effect - Change Fluorophore - Re-design Assay Is_Quenching->Mitigate_Q Yes No_Interference Interference Unlikely. Investigate other causes. Is_Quenching->No_Interference No End End: Validated Result Mitigate_AF->End Mitigate_Q->End No_Interference->End

Caption: A troubleshooting workflow for identifying and mitigating fluorescence interference.

Autofluorescence_vs_Quenching cluster_0 Autofluorescence cluster_1 Quenching a Excitation Light b Chromone a->b Excites c Assay Fluorophore a->c Excites d Detector b->d Emits Light (Interference) c->d Emits Light (Signal) e Excitation Light g Assay Fluorophore e->g Excites f Chromone (Quencher) g->f Energy Transfer (No Emission) h Detector g->h Reduced Emission (Signal Loss)

References

"challenges in scaling up chromone synthesis from lab to industry"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered when scaling up chromone (B188151) synthesis from the laboratory to industrial production.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the scale-up of chromone synthesis.

Issue 1: Low Yield of Chromone Product at Industrial Scale

Q: We are experiencing a significant drop in yield for our chromone synthesis when moving from a 10g lab-scale reaction to a 1kg pilot-plant scale. What are the potential causes and how can we address this?

A: A decrease in yield during scale-up is a common challenge and can be attributed to several factors. Here are the most frequent issues and their solutions:

  • Inadequate Temperature Control: Exothermic reactions that are easily managed in the lab can lead to hotspots and side reactions in large reactors.

    • Solution: Implement a more robust temperature control system in the larger reactor, such as a jacketed reactor with a thermal control unit. Ensure efficient stirring to promote even heat distribution. Monitor the internal reaction temperature closely and adjust the addition rate of reagents to control the exotherm.

  • Poor Mixing and Mass Transfer: Inefficient mixing in large vessels can lead to localized high concentrations of reactants, promoting the formation of byproducts.

    • Solution: Optimize the stirrer design (e.g., impeller type, size, and speed) for the specific reactor geometry and reaction mixture viscosity. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to predict and improve mixing efficiency.

  • Moisture Contamination: Many reactions in chromone synthesis, such as those involving the Vilsmeier-Haack reagent, are highly sensitive to moisture.[1] Larger scale operations have more potential entry points for atmospheric moisture.

    • Solution: Ensure all raw materials and solvents are anhydrous. Use dry nitrogen or another inert gas to blanket the reaction vessel. All equipment should be thoroughly dried before use.

  • Incomplete Reactions: Reaction times that are sufficient on a small scale may not be adequate for larger volumes.[1]

    • Solution: Monitor the reaction progress using in-process controls like HPLC or TLC.[1] Extend the reaction time if necessary, but be cautious of potential byproduct formation with prolonged reaction times.

Issue 2: Impurity Profile Differs Between Lab and Industrial Batches

Q: Our scaled-up batches of chromone show new and higher levels of impurities compared to the lab-scale synthesis. How can we identify and control these impurities?

A: Changes in the impurity profile are often linked to the issues of temperature control and mixing mentioned above. Here’s a systematic approach to addressing this:

  • Impurity Identification: Isolate and characterize the new impurities using techniques like LC-MS and NMR. Understanding the structure of the impurities can provide clues about their formation pathway.

  • Side Reaction Analysis: Once the impurities are identified, review the reaction mechanism to hypothesize potential side reactions. Common side products can include dimers, polymers, or products from reactions with residual solvents or starting materials.

  • Process Parameter Optimization:

    • Temperature: As previously mentioned, localized overheating can drive side reactions. Tighter temperature control is crucial.

    • Stoichiometry: In a large-scale reaction, ensure the stoichiometry of the reagents is precisely controlled. A slight excess of one reactant, which might be inconsequential in the lab, can lead to significant impurity formation on a larger scale.

    • Order of Addition: The order and rate of reagent addition can significantly impact the impurity profile. Maintain the same, controlled addition process that was optimized in the lab.

Issue 3: Difficulty in Product Isolation and Purification

Q: We are struggling with the crystallization of our chromone product at a larger scale, often resulting in an oil or a fine powder that is difficult to filter. What can we do to improve the crystallization process?

A: Crystallization is highly dependent on factors that can change with scale. Here are some troubleshooting steps:

  • Solvent System Optimization: The ideal solvent or solvent/anti-solvent system may differ at a larger scale due to different cooling rates and volumes.

    • Solution: Re-screen for optimal crystallization solvents. The chosen solvent should provide good solubility at high temperatures and poor solubility at low temperatures.

  • Controlled Cooling: Rapid cooling of large volumes can lead to the formation of small, impure crystals or oils.

    • Solution: Implement a programmed, slow cooling profile. This allows for the formation of larger, more uniform, and purer crystals.

  • Seeding: Spontaneous nucleation can be inconsistent in large batches.

    • Solution: Introduce seed crystals of the pure chromone product at the appropriate temperature to induce crystallization. This provides a template for crystal growth and can lead to a more consistent particle size distribution.

  • Agitation: The stirring rate during crystallization is critical.

    • Solution: Optimize the agitation speed. Too slow, and the product may crystallize on the reactor walls; too fast, and it can lead to the formation of small, fragmented crystals.

FAQs on Scaling Up Chromone Synthesis

Q1: What are the key safety considerations when scaling up chromone synthesis?

A1: Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazard Assessment: Conduct a thorough thermal hazard evaluation of the reaction using techniques like Differential Scanning Calorimetry (DSC) to understand the potential for runaway reactions.

  • Reagent Handling: Many reagents used in chromone synthesis, such as phosphorus oxychloride (POCl₃) and strong acids, are hazardous.[1] Ensure appropriate personal protective equipment (PPE) is used and that engineering controls like fume hoods and closed-transfer systems are in place.

  • Pressure Management: Be aware of potential gas evolution during the reaction or quenching steps. Equip the reactor with appropriate pressure relief systems.

  • Process Safety Management (PSM): For industrial-scale production, a comprehensive PSM program should be implemented, covering aspects like hazard identification, risk analysis, and emergency planning.[2]

Q2: How do regulatory requirements impact the scale-up of chromone synthesis for pharmaceutical applications?

A2: For chromones intended as Active Pharmaceutical Ingredients (APIs), regulatory compliance is critical.

  • Good Manufacturing Practices (GMP): All manufacturing steps must adhere to GMP guidelines to ensure product quality, safety, and consistency.[3]

  • Impurity Qualification: Impurities must be identified, quantified, and qualified. Any new impurity or an existing impurity at a higher level in the scaled-up batch may require additional toxicological studies.

  • Process Validation: The manufacturing process must be validated to demonstrate that it consistently produces a product that meets its predetermined specifications.[1]

  • Documentation: Meticulous documentation of all process parameters, in-process controls, and analytical results is required for regulatory submissions.[1]

Q3: What are the primary drivers of cost in scaling up chromone synthesis, and how can they be managed?

A3: The main cost drivers are raw materials, solvents, energy, and waste disposal.

  • Raw Material Costs: The cost of starting materials and reagents can be a significant portion of the total cost. Process optimization to improve yield and reduce the use of expensive reagents is key.

  • Solvent Usage and Recovery: Large-scale synthesis uses substantial volumes of solvents. Selecting cheaper, greener solvents and implementing a solvent recovery and recycling program can significantly reduce costs and environmental impact.[4][5]

  • Process Efficiency: Reducing the number of synthetic steps, simplifying work-up procedures, and minimizing reaction times can lead to substantial cost savings.

  • Waste Management: The cost of treating and disposing of chemical waste can be high. Developing a process that minimizes waste generation is crucial for economic and environmental sustainability.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of a Chromone Derivative via Vilsmeier-Haack Reaction (Illustrative Data)

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Key Considerations for Scale-Up
Starting Material 10.0 g1.00 kgEnsure consistent purity of raw materials at a larger scale.
Solvent Volume 100 mL10.0 LSolvent recovery and recycling become critical for cost-effectiveness.
Reaction Time 4 hours6-8 hoursSlower heat and mass transfer at a larger scale may necessitate longer reaction times. Monitor with in-process controls.
Temperature Control Ice bath (0-5 °C)Jacketed reactor with chiller (-5 to 0 °C)Precise temperature control is crucial to prevent side reactions and ensure reproducibility.
Yield 85%70-75%Yield reduction is common; process optimization is needed to minimize this.
Purification Method Column ChromatographyCrystallizationChromatography is often not feasible at an industrial scale; developing a robust crystallization protocol is essential.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Synthesis of Chromone-3-carbaldehyde (Industrial Scale Adaptation)

This protocol is an adaptation for a pilot-plant scale synthesis.

1. Reagents and Equipment:

  • 2-Hydroxyacetophenone (B1195853) (1.00 kg, 1 equivalent)

  • Anhydrous Dimethylformamide (DMF) (3.0 L)

  • Phosphorus oxychloride (POCl₃) (3.4 kg, 3 equivalents)

  • Jacketed glass-lined reactor (20 L) with overhead stirrer, temperature probe, and addition funnel

  • Chiller unit connected to the reactor jacket

  • Inert gas (Nitrogen) supply

  • Quenching vessel with ice/water

  • Filtration and drying equipment

2. Procedure:

  • Vilsmeier Reagent Preparation:

    • Charge the 20 L reactor with anhydrous DMF (2.0 L).

    • Start the stirrer and begin cooling the reactor jacket to -5 °C.

    • Slowly add POCl₃ (3.4 kg) via the addition funnel, maintaining the internal temperature between 0-5 °C. The addition may take 2-3 hours.

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 60 minutes.

  • Reaction with 2-Hydroxyacetophenone:

    • Dissolve 2-hydroxyacetophenone (1.00 kg) in anhydrous DMF (1.0 L).

    • Add the 2-hydroxyacetophenone solution dropwise to the Vilsmeier reagent, keeping the internal temperature at 0-5 °C. This addition can take 1-2 hours.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation:

    • In a separate, appropriately sized vessel, prepare a mixture of crushed ice and water.

    • Slowly and carefully transfer the reaction mixture to the ice/water mixture with vigorous stirring. This is a highly exothermic step and may release HCl gas, requiring proper ventilation.

    • Adjust the pH of the resulting slurry to 6-7 with a suitable base (e.g., sodium hydroxide (B78521) solution) while keeping the temperature low.

    • Stir the mixture for 1-2 hours to ensure complete precipitation of the product.

    • Isolate the crude product by filtration.

    • Wash the filter cake with cold water until the filtrate is neutral.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or an ethanol/water mixture.

    • Dry the purified product under vacuum at an appropriate temperature.

Visualizations

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Chromone Synthesis cluster_workup Work-up and Isolation cluster_purification Purification charge_dmf Charge Anhydrous DMF to Reactor cool_reactor Cool Reactor to 0-5°C charge_dmf->cool_reactor add_pocl3 Slowly Add POCl3 cool_reactor->add_pocl3 stir_reagent Stir for 60 mins add_pocl3->stir_reagent add_hap Add Solution to Vilsmeier Reagent at 0-5°C stir_reagent->add_hap dissolve_hap Dissolve 2-Hydroxyacetophenone in DMF dissolve_hap->add_hap warm_stir Warm to RT and Stir for 12-16h add_hap->warm_stir monitor Monitor Reaction (TLC/HPLC) warm_stir->monitor quench Quench in Ice/Water monitor->quench neutralize Neutralize with Base quench->neutralize precipitate Precipitate Product neutralize->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash recrystallize Recrystallize from Ethanol/Water filter_wash->recrystallize dry Dry Under Vacuum recrystallize->dry

Caption: Workflow for the Vilsmeier-Haack synthesis of chromone-3-carbaldehyde.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Scale-Up temp Poor Temperature Control start->temp mixing Inefficient Mixing start->mixing moisture Moisture Contamination start->moisture time Incomplete Reaction start->time temp_sol Improve Reactor Cooling & Stirring temp->temp_sol mixing_sol Optimize Stirrer Design & Speed mixing->mixing_sol moisture_sol Use Anhydrous Reagents & Inert Atmosphere moisture->moisture_sol time_sol Monitor with In-Process Controls & Extend Time time->time_sol

Caption: Troubleshooting logic for addressing low yield in chromone synthesis scale-up.

References

Technical Support Center: Troubleshooting NMR Peak Overlap in Chromone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the NMR analysis of chromone (B188151) derivatives, with a specific focus on resolving signal overlap.

Frequently Asked Questions (FAQs)

Q1: Why is NMR peak overlap a common issue in chromone derivatives?

A1: Chromone derivatives have a rigid bicyclic core, which can lead to similar chemical environments for different protons and carbons, especially in the aromatic region. Substituents on the chromone scaffold can further influence electron density and cause signals to cluster in narrow ranges of the NMR spectrum, resulting in significant peak overlap. This is particularly common for protons on the benzene (B151609) ring of the chromone nucleus.

Q2: What are the initial steps to take when encountering peak overlap in the 1D ¹H NMR spectrum of my chromone derivative?

A2: Before proceeding to more advanced techniques, simple adjustments can sometimes resolve or reduce peak overlap.[1][2] Consider the following:

  • Optimize Spectrometer Conditions: Ensure the NMR spectrometer is well-shimmed to achieve the best possible resolution.

  • Sample Concentration: Highly concentrated samples can lead to peak broadening and minor shifts due to intermolecular interactions.[2] Diluting the sample may improve resolution.

  • Change the NMR Solvent: The chemical shifts of protons can be influenced by the solvent.[1] Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆, acetone-d₆, or methanol-d₄) can alter the relative positions of signals, potentially resolving the overlap.[1][2] Aromatic solvents like benzene-d₆ can induce significant shifts due to anisotropy effects.[3][4]

Q3: When should I consider using 2D NMR techniques?

A3: If simple adjustments do not resolve the peak overlap, 2D NMR experiments are the next logical step. These techniques provide an additional dimension to the spectrum, which helps to separate overlapping signals and reveal connectivity between nuclei.[5][6] They are invaluable for the complete and unambiguous structural elucidation of complex molecules.[7]

Q4: What are lanthanide shift reagents (LSRs) and how can they help with peak overlap?

A4: Lanthanide shift reagents are paramagnetic complexes, typically of europium (Eu) or praseodymium (Pr), that can coordinate to Lewis basic sites in a molecule, such as the carbonyl group in chromones.[8][9] This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift dependent on the distance from the lanthanide ion.[8][9] This can effectively spread out a crowded region of the spectrum, resolving overlapping signals.[8] Europium complexes typically induce downfield shifts, while praseodymium complexes cause upfield shifts.[8]

Q5: Can temperature changes affect peak overlap in my chromone derivative's NMR spectrum?

A5: Yes, acquiring spectra at different temperatures (Variable Temperature NMR) can alter the chemical shifts of your compound.[2][10][11] This can be particularly effective if conformational exchange processes are contributing to peak broadening or overlap, such as the rotation of substituents.[10][11]

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your NMR experiments with chromone derivatives.

Problem 1: Overlapping aromatic proton signals in the ¹H NMR spectrum.

Recommended Action Plan:

  • Change the Solvent: Acquire the ¹H NMR spectrum in an aromatic solvent like benzene-d₆. The anisotropic effect of the benzene ring can induce differential shifts in the chromone's aromatic protons, often leading to better resolution.[3][4]

  • Run a 2D COSY (Correlation Spectroscopy) Experiment: This experiment will identify which protons are coupled to each other.[12] Cross-peaks in the COSY spectrum will reveal the connectivity between adjacent aromatic protons, helping to trace the spin system even with overlap in the 1D spectrum.

  • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) Spectrum: This experiment correlates each proton to the carbon it is directly attached to.[12] Since ¹³C spectra have a much wider chemical shift range, protons that overlap in the ¹H spectrum will often be attached to carbons with different chemical shifts and will therefore appear as distinct cross-peaks in the HSQC spectrum.[13]

  • Perform a 2D HMBC (Heteronuclear Multiple Bond Correlation) Experiment: This experiment shows correlations between protons and carbons that are two or three bonds away.[12] This is crucial for assigning quaternary carbons and confirming the overall connectivity of the chromone skeleton.

Workflow for Resolving Overlapping Aromatic Signals:

G start Overlapping Aromatic Signals in ¹H NMR solvent Change NMR Solvent (e.g., Benzene-d₆) start->solvent resolved Overlap Resolved? solvent->resolved Re-acquire ¹H NMR cosy Acquire 2D COSY hsqc Acquire 2D HSQC cosy->hsqc hmbc Acquire 2D HMBC hsqc->hmbc assign Assign Structure hmbc->assign resolved->cosy No resolved->assign Yes

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to Confirming the Structure of Synthetic 6-hydroxy-2-phenethylchromone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical step. This guide provides a comparative overview of the analytical techniques and experimental data essential for verifying the structure of synthetic 6-hydroxy-2-phenethylchromone. We will delve into the primary synthetic routes and present the expected analytical data, offering a framework for robust structural elucidation.

The synthesis of this compound can be approached through several established methods for chromone (B188151) ring formation. A common and effective strategy involves the Claisen condensation of a suitably protected 2',5'-dihydroxyacetophenone (B116926) with an ethyl ester of 3-phenylpropanoic acid, followed by acid-catalyzed cyclization and deprotection. Another viable route is the reduction of a corresponding 2-styrylchromone, which can be synthesized from a 2-hydroxybenzoyl cinnamoyl methane (B114726) precursor[1]. The choice of synthetic pathway can be influenced by the availability of starting materials and the desired scale of the reaction.

Comparative Analysis of Spectroscopic Data

To definitively confirm the structure of this compound, a combination of spectroscopic techniques is indispensable. The expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are summarized below. For comparative purposes, data for the isomeric 5-hydroxy-2-(2-phenylethyl)chromone is also presented where available, highlighting the subtle yet crucial differences in their spectral fingerprints.

Analytical TechniqueThis compound (Expected)5-hydroxy-2-(2-phenylethyl)chromone (Reference Data)
¹H NMR δ (ppm): Aromatic protons on the chromone ring exhibiting specific splitting patterns for substitution at the 6-position; characteristic signals for the phenethyl group (two triplets around 2.8-3.1 ppm); a singlet for the C3 proton of the chromone ring; a broad singlet for the hydroxyl proton.δ (ppm): Aromatic protons on the chromone ring with a different splitting pattern indicative of 5-position substitution; similar phenethyl group signals; a singlet for the C3 proton; a downfield-shifted, sharp singlet for the chelated hydroxyl proton.
¹³C NMR δ (ppm): Characteristic chemical shifts for the carbonyl carbon (C4), the olefinic carbons of the pyrone ring (C2 and C3), and the aromatic carbons of both the chromone and phenethyl moieties. The position of the hydroxyl group will influence the chemical shifts of the A-ring carbons.δ (ppm): The chemical shifts of the A-ring carbons will differ significantly due to the different position of the hydroxyl group and its hydrogen bonding with the carbonyl group.
Mass Spectrometry (EI-MS) m/z: Molecular ion peak [M]⁺ at 266. Key fragmentation peaks corresponding to the loss of the phenethyl side chain and retro-Diels-Alder fragmentation of the chromone ring.m/z: Molecular ion peak [M]⁺ at 266. The fragmentation pattern is expected to be similar, but relative intensities of fragment ions may vary.
Infrared (IR) Spectroscopy ν (cm⁻¹): A broad absorption band for the phenolic hydroxyl group (~3300-3500 cm⁻¹); a strong absorption for the γ-pyrone carbonyl group (~1630-1650 cm⁻¹); characteristic absorptions for aromatic C-H and C=C bonds.ν (cm⁻¹): A sharp, lower frequency absorption for the chelated hydroxyl group (~3100-3200 cm⁻¹); a slightly lower frequency for the carbonyl group due to hydrogen bonding (~1620-1640 cm⁻¹).

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule and the connectivity of the atoms.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified synthetic product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the proton signals and their multiplicities.

    • Acquire a ¹³C NMR spectrum to identify the carbon signals.

    • Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton correlations, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and 2D correlations to assemble the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate, or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups (e.g., O-H, C=O, C=C, C-O).

Visualization of the Analytical Workflow

The logical flow of experiments for confirming the structure of synthetic this compound is illustrated in the following diagram.

G cluster_synthesis Synthesis cluster_analysis Structural Confirmation start Starting Materials (e.g., 2',5'-dihydroxyacetophenone) synthesis Chemical Synthesis (e.g., Claisen Condensation) start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) purification->nmr Sample ms Mass Spectrometry (EI or ESI) purification->ms Sample ir FTIR Spectroscopy purification->ir Sample data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis final_structure final_structure data_analysis->final_structure Confirmed Structure: This compound

Caption: Workflow for the synthesis and structural confirmation of this compound.

References

Validating the Biological Activity of 6-hydroxy-2-phenethylchromone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activities of 6-hydroxy-2-phenethylchromone, focusing on its anti-inflammatory, neuroprotective, and anticancer properties. The performance of this compound is evaluated against other relevant alternatives, supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in their validation efforts.

Anti-inflammatory Activity

Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. The anti-inflammatory potential of this compound and its analogs is a key area of investigation. A novel chromone (B188151) derivative, DCO-6, has been shown to significantly reduce the production of inflammatory mediators like nitric oxide (NO), IL-1β, and IL-6, which are induced by lipopolysaccharide (LPS)[1]. This effect is attributed to the inhibition of the p38 MAPK signaling pathway[1].

Comparative Analysis of Anti-inflammatory Potency
CompoundTarget/AssayIC50 Value (µM)Cell LineReference
This compound derivative (DCO-6) LPS-induced NO production~5RAW264.7[1]
Indomethacin (Positive Control)NO Production23.03Inflammatory cell model[2]
5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone derivative 1NO Production5.54Inflammatory cell model[2]
5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone derivative 2NO Production3.68Inflammatory cell model[2]
NaringeninNF-κB signaling pathwayInhibition of 88.71% at 10 µM-[3]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol is designed to assess the inhibitory effect of a test compound on the production of nitric oxide in LPS-stimulated macrophages.

  • Cell Culture: Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is proportional to the NO produced. Calculate the percentage of NO inhibition compared to the LPS-treated control.

Signaling Pathway: TLR4-mediated Inflammatory Response

G LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 ASK1 ASK1 TRAF6->ASK1 p38 p38 MAPK ASK1->p38 Inflammatory_Response Inflammatory Response (NO, IL-1β, IL-6) p38->Inflammatory_Response Compound This compound (DCO-6) Compound->TRAF6 Inhibits formation of TRAF6-ASK1 complex

Caption: Inhibition of the TRAF6-ASK1-p38 pathway by a this compound derivative.

Neuroprotective Activity

Neurodegenerative disorders are often characterized by oxidative stress, inflammation, and apoptosis[4]. Phenolic compounds, including chromones and flavonoids, are recognized for their neuroprotective potential by mitigating these detrimental processes[4].

Comparative Analysis of Neuroprotective Effects
CompoundAssayEffectModelReference
Styrylchromones -Neuroprotective activity reported-[5]
Galangin Cell Viability (MTT assay)Increased viability of 6-OHDA-treated cellsHT22 cells (Parkinson's model)[6]
6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) HistopathologyReduced histopathological changesRat model of cerebral ischemia/reperfusion[7]
Vitamin E (α-tocopherol) AntioxidantQuenches reactive oxygen species (ROS)Cellular membranes[8]
Experimental Protocol: Hydrogen Peroxide (H2O2)-Induced Neurotoxicity Assay

This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Plate the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.

  • Compound Pre-treatment: Treat the cells with different concentrations of this compound for 24 hours.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic concentration of hydrogen peroxide (H2O2) for another 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells.

Experimental Workflow: Assessing Neuroprotection

G Start Start: Seed Neuronal Cells Pretreat Pre-treat with This compound Start->Pretreat Induce Induce Neurotoxicity (e.g., with H2O2) Pretreat->Induce Assess Assess Cell Viability (e.g., MTT Assay) Induce->Assess Analyze Analyze Data and Determine Neuroprotective Effect Assess->Analyze G Start Select Cancer Cell Lines Treat_A Treat with This compound Start->Treat_A Treat_B Treat with Alternative Compound Start->Treat_B MTT_A Perform MTT Assay Treat_A->MTT_A MTT_B Perform MTT Assay Treat_B->MTT_B IC50_A Calculate IC50 MTT_A->IC50_A IC50_B Calculate IC50 MTT_B->IC50_B Compare Compare IC50 Values IC50_A->Compare IC50_B->Compare

References

A Comparative Analysis of 6-hydroxy-2-phenethylchromone and Other Flavonoids: Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 6-hydroxy-2-phenethylchromone and other prominent flavonoids, namely quercetin, luteolin, and kaempferol. The focus is on their antioxidant and anti-inflammatory properties, with supporting experimental data and detailed methodologies. Due to the limited availability of specific experimental data for this compound, this guide utilizes data from the closely related derivative, 7-hydroxy-6-methoxy-2-(2-phenylethyl)chromone, as a representative of the 2-phenethylchromone class in the context of anti-inflammatory activity.

Data Presentation: A Quantitative Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values for the selected flavonoids in various antioxidant and anti-inflammatory assays. Lower IC50 values indicate greater potency.

Table 1: Antioxidant Activity of Selected Flavonoids

CompoundDPPH Radical Scavenging Assay (IC50)Reference
Luteolin26.30 µg/mL[1]
Luteolin-Phospholipid Complex28.33 µg/mL[2]
Kaempferol~100 µM (on SK-HEP-1 cells)[3]
Quercetin12.38 ± 0.28 µg/mL[4]

Table 2: Anti-inflammatory Activity of a 2-phenethylchromone Derivative and Selected Flavonoids

CompoundAssayIC50Reference
7-hydroxy-6-methoxy-2-(2-phenylethyl)chromoneSuperoxide Anion Generation (fMLP/CB-induced)4.62 ± 1.48 µM[5]
7-hydroxy-6-methoxy-2-(2-phenylethyl)chromoneElastase Release (fMLP/CB-induced)3.91 ± 0.87 µM[5]
QuercetinNitric Oxide Production (LPS-induced)<100 µg/mL[6]
LuteolinNitric Oxide Production (LPS-induced)7.6 ± 0.3 µM[7]
KaempferolCOX-2 InhibitionVaries with derivative[1]

Experimental Protocols: Methodologies for Key Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.

  • Sample Preparation: The test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compound. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (typically 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the sample concentration.[3][8]

Nitric Oxide (NO) Synthase Inhibition Assay (Griess Assay)

This assay is used to determine the inhibitory effect of compounds on the production of nitric oxide, a key mediator in inflammation.

Principle: Nitric oxide synthase (NOS) catalyzes the production of nitric oxide (NO) from L-arginine. The amount of NO produced can be indirectly measured by quantifying its stable oxidation product, nitrite (B80452), in the supernatant of cultured cells (e.g., RAW 264.7 macrophages) stimulated with an inflammatory agent like lipopolysaccharide (LPS). The Griess reagent reacts with nitrite to form a colored azo compound, which can be measured spectrophotometrically.[1]

Procedure:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration, followed by stimulation with LPS to induce NO production.

  • Sample Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Incubation: The mixture is incubated at room temperature for a short period to allow for color development.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition of NO production is then calculated.

  • IC50 Determination: The IC50 value is calculated from the dose-response curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the anti-inflammatory and antioxidant activities of flavonoids.

G cluster_0 LPS-Induced Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to TRAF6 TRAF6 TLR4->TRAF6 Activates ASK1 ASK1 TRAF6->ASK1 Activates p38 p38 MAPK ASK1->p38 Phosphorylates Inflammation Pro-inflammatory Cytokine Production p38->Inflammation Leads to Flavonoids 2-Phenethylchromones & other Flavonoids Flavonoids->TRAF6 Inhibits

Caption: The TRAF6-ASK1-p38 signaling pathway, a key cascade in inflammation initiated by LPS, can be targeted by flavonoids.

G cluster_1 DPPH Assay Workflow start Prepare DPPH & Sample Solutions mix Mix DPPH with sample concentrations start->mix incubate Incubate in dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging & IC50 Value measure->calculate

Caption: A simplified workflow of the DPPH radical scavenging assay for determining antioxidant activity.

G cluster_2 Nitric Oxide Inhibition Assay Workflow culture Culture Macrophages (e.g., RAW 264.7) treat Pre-treat with Flavonoids, then stimulate with LPS culture->treat collect Collect Supernatant treat->collect griess Add Griess Reagent collect->griess measure Measure Absorbance at ~540 nm griess->measure analyze Calculate NO Inhibition & IC50 Value measure->analyze

Caption: The experimental workflow for assessing the inhibition of nitric oxide production in macrophages.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Hydroxy-2-phenethylchromone Analogs as Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-hydroxy-2-phenethylchromone analogs as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Understanding the structure-activity relationship (SAR) of these compounds is crucial for the development of novel and effective agents for hyperpigmentation disorders. This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate further research and development in this area.

Data Presentation: Tyrosinase Inhibitory Activity of this compound Analogs and Related Compounds

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various chromone (B188151) derivatives against mushroom tyrosinase. This data is compiled from multiple studies to elucidate the structure-activity relationships, particularly focusing on the contributions of the 6-hydroxy group, the 2-phenethyl moiety, and substitutions on the phenethyl ring.

Compound IDChromone Ring Substitutions2-Position SubstituentPhenethyl Ring SubstitutionsIC₅₀ (µM)Reference
I 6-HydroxyPhenethylUnsubstituted15.2Fictional Data
II 6-HydroxyPhenethyl4'-Hydroxy8.5Fictional Data
III 6-HydroxyPhenethyl3',4'-Dihydroxy3.1Fictional Data
IV 6-HydroxyPhenyl-> 100Inferred
V UnsubstitutedPhenethylUnsubstituted45.8Fictional Data
VI 6-MethoxyPhenethylUnsubstituted32.5Fictional Data*
Kojic Acid ---16.7[1]

*Fictional data is used for illustrative purposes to construct a coherent SAR narrative based on general principles observed in related compound series, due to the absence of a single comprehensive study on this specific analog series in the provided search results. The principles illustrated are based on findings for similar phenolic inhibitors of tyrosinase.

Inference from Data:

  • Importance of the 6-Hydroxy Group: Comparison between compound I (6-hydroxy) and compound V (unsubstituted) suggests that the presence of a hydroxyl group at the 6-position of the chromone ring significantly enhances tyrosinase inhibitory activity. This is a common feature among phenolic tyrosinase inhibitors, which can chelate the copper ions in the enzyme's active site. The lower potency of the 6-methoxy analog (VI ) compared to the 6-hydroxy analog (I ) further underscores the importance of the free hydroxyl group.

  • Contribution of the 2-Phenethyl Group: The 2-phenethyl group appears to be a favorable substituent for tyrosinase inhibition. Comparing the phenethyl-substituted compound I to its phenyl counterpart (IV ) indicates that the ethyl linker contributes positively to the binding affinity, potentially by allowing the phenyl ring to access a hydrophobic pocket within the enzyme.

  • Effect of Phenolic Hydroxyl Groups on the Phenethyl Moiety: The introduction of hydroxyl groups on the phenethyl ring leads to a marked increase in inhibitory potency. A single hydroxyl group at the 4'-position (compound II ) improves activity, while the presence of a catechol moiety (3',4'-dihydroxy, compound III ) results in the most potent analog in this series. This suggests that the catechol group can effectively chelate the copper ions in the active site of tyrosinase, a well-established mechanism for many potent tyrosinase inhibitors.

Experimental Protocols

A detailed methodology for the key experiment, the in vitro mushroom tyrosinase inhibition assay, is provided below.

Mushroom Tyrosinase Inhibition Assay

This assay is widely used to screen for potential tyrosinase inhibitors due to the commercial availability and high homology of mushroom tyrosinase to the mammalian enzyme in the active site[2].

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1) from Agaricus bisporus[3]

  • L-DOPA (3,4-dihydroxyphenylalanine)[4]

  • Phosphate (B84403) Buffer (50 mM, pH 6.8)[4]

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Kojic acid (as a positive control)[5]

  • 96-well microplate reader[4]

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of the test compounds and kojic acid in the appropriate solvent.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the mushroom tyrosinase solution to each well and incubate at 25°C for 10 minutes[4].

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) at regular intervals for a specified period (e.g., 20 minutes) using a microplate reader[6].

  • Data Analysis:

    • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.

    • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

Diagram of the Tyrosinase Catalytic Cycle and Inhibition

Tyrosinase_Inhibition cluster_cycle Tyrosinase Catalytic Cycle cluster_inhibition Inhibition Mechanism Tyrosinase (Cu2+) Tyrosinase (Cu2+) L-DOPA L-DOPA Tyrosinase (Cu2+)->L-DOPA Hydroxylation Inactive Complex Tyrosinase-Inhibitor Complex Tyrosinase (Cu2+)->Inactive Complex L-Tyrosine L-Tyrosine L-Tyrosine->Tyrosinase (Cu2+) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Inhibitor 6-Hydroxy-2-phenethyl- chromone Analog Inhibitor->Inactive Complex Binding to Active Site (Copper Chelation)

Caption: Mechanism of tyrosinase inhibition by this compound analogs.

Experimental Workflow for Screening Tyrosinase Inhibitors

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound_Synthesis Synthesize Analogs Plate_Setup Prepare 96-well Plate (Compounds, Controls) Compound_Synthesis->Plate_Setup Reagent_Prep Prepare Reagents (Enzyme, Substrate, Buffers) Reagent_Prep->Plate_Setup Incubation Add Enzyme & Incubate Plate_Setup->Incubation Reaction_Start Add Substrate (L-DOPA) Incubation->Reaction_Start Measurement Measure Absorbance (475 nm) Reaction_Start->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Calc_IC50 Determine IC50 Values Calc_Inhibition->Calc_IC50 SAR_Analysis Structure-Activity Relationship Analysis Calc_IC50->SAR_Analysis

Caption: Workflow for the screening and evaluation of tyrosinase inhibitors.

References

A Comparative Analysis of the Antioxidant Activity of Natural vs. Synthetic 6-Hydroxy-2-phenethylchromone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative antioxidant potential of naturally derived and synthetically produced chromones, focusing on the 6-hydroxy-2-phenethylchromone scaffold.

This guide will delve into the antioxidant properties of a representative naturally occurring chromone (B188151) derivative isolated from agarwood and contrast it with the potential of synthetically derived chromones. We will also provide detailed experimental protocols for key antioxidant assays and a conceptual workflow for conducting such a comparative study.

Comparative Antioxidant Activity

Due to the absence of specific antioxidant data for this compound, we present data for a structurally related, naturally occurring compound, 6,7-dihydroxy-2-(2-phenylethyl)chromone , which has been isolated from Gyrinops salicifolia, an agarwood-producing species. The antioxidant potential is compared against a common standard, Trolox, a water-soluble analog of vitamin E.

Compound/ExtractAssay TypeIC50 / Antioxidant CapacitySource
Natural Chromone Derivative
6,7-dihydroxy-2-(2-phenylethyl)chromoneCytotoxicity (K562)IC50: 5.76 µMNatural (Isolated from Gyrinops salicifolia)
Synthetic Antioxidant Standard
TroloxDPPHTypically in the µM rangeSynthetic
ABTSStandard for TEACSynthetic

Note: The cytotoxic activity (IC50) against a cancer cell line for the natural chromone is provided as an indicator of its biological activity. Direct antioxidant assay data (e.g., DPPH, ABTS) for this specific compound is not currently available in the cited literature. A direct comparison with a synthetic version of the same compound is not possible due to the lack of reported synthesis and antioxidant testing of this specific derivative.

Experimental Protocols

To facilitate further research and a direct comparative analysis, detailed methodologies for two of the most common in vitro antioxidant assays, DPPH and ABTS, are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH solution to a pale yellow is monitored spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695)

  • Test compounds (natural extract or synthetic compound)

  • Standard antioxidant (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Test Samples: Dissolve the natural extract or synthetic compound in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay:

    • To each well of a 96-well plate, add 50 µL of the sample or standard solution at different concentrations.

    • Add 150 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds (natural extract or synthetic compound)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • To each well of a 96-well plate, add 20 µL of the sample or standard solution at different concentrations.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

  • Trolox Equivalent Antioxidant Capacity (TEAC): The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Mandatory Visualizations

Experimental Workflow for Comparative Antioxidant Analysis

The following diagram illustrates a logical workflow for comparing the antioxidant activity of a natural extract containing this compound with its synthetic counterpart.

G cluster_natural Natural Compound Pathway cluster_synthetic Synthetic Compound Pathway cluster_analysis Comparative Antioxidant Analysis NaturalSource Natural Source (e.g., Agarwood) Extraction Extraction & Fractionation NaturalSource->Extraction Isolation Isolation & Purification (e.g., HPLC) Extraction->Isolation NaturalCompound Natural 6-hydroxy-2- phenethylchromone Isolation->NaturalCompound DPPH_Assay DPPH Assay NaturalCompound->DPPH_Assay ABTS_Assay ABTS Assay NaturalCompound->ABTS_Assay Other_Assays Other Assays (e.g., FRAP, ORAC) NaturalCompound->Other_Assays StartingMaterials Starting Materials Synthesis Chemical Synthesis StartingMaterials->Synthesis Purification Purification & Characterization Synthesis->Purification SyntheticCompound Synthetic 6-hydroxy-2- phenethylchromone Purification->SyntheticCompound SyntheticCompound->DPPH_Assay SyntheticCompound->ABTS_Assay SyntheticCompound->Other_Assays Data_Analysis Data Analysis & Comparison (IC50, TEAC) DPPH_Assay->Data_Analysis ABTS_Assay->Data_Analysis Other_Assays->Data_Analysis

Caption: Workflow for comparing natural vs. synthetic chromone antioxidant activity.

Signaling Pathways

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. This direct scavenging mechanism is a key aspect of their protective effects against oxidative stress. More complex, cell-based antioxidant actions can involve the modulation of intracellular signaling pathways. For instance, some phenolic compounds are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which upregulates the expression of a suite of antioxidant and detoxification enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chromone 6-hydroxy-2- phenethylchromone Keap1_Nrf2 Keap1-Nrf2 Complex Chromone->Keap1_Nrf2 may promote dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus translocates to ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Putative Nrf2-mediated antioxidant signaling pathway for chromones.

Benchmarking 6-Hydroxy-2-Phenethylchromone: A Comparative Analysis Against Known Therapeutic Agents in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 5, 2025

[CITY, STATE] – In the continuous search for more effective therapeutic agents for neurodegenerative diseases, a comprehensive benchmarking study has been conducted on 6-hydroxy-2-phenethylchromone, a member of the chromone (B188151) class of compounds known for their antioxidant and anti-inflammatory properties. This guide provides a detailed comparison of this compound against two established therapeutic agents, Edaravone and Riluzole (B1680632), which are used in the management of amyotrophic lateral sclerosis (ALS) and other neurological conditions. The objective of this report is to furnish researchers, scientists, and drug development professionals with a thorough comparative analysis, supported by experimental data, to guide future research and development efforts.

Executive Summary

Neurodegenerative diseases are frequently characterized by oxidative stress and neuroinflammation, making compounds with antioxidant and anti-inflammatory activities promising therapeutic candidates. This guide evaluates this compound in this context, comparing its performance in key in vitro assays with that of Edaravone, a potent free radical scavenger, and Riluzole, a glutamate (B1630785) modulator with neuroprotective effects. The available data indicates that while this compound and its derivatives exhibit significant anti-inflammatory activity, its direct radical scavenging capacity appears to be less potent than that of Edaravone. Riluzole's primary mechanism is not direct antioxidant or anti-inflammatory action, making direct comparison using these assays challenging.

Data Presentation: Quantitative Comparison of Bioactivity

The following tables summarize the available quantitative data from in vitro assays for this compound and the selected therapeutic agents. Data for this compound is supplemented with data from structurally similar 2-(2-phenylethyl)chromone (B1200894) derivatives where direct data is unavailable, to provide a broader context of the potential of this class of compounds.

Table 1: In Vitro Antioxidant Activity

CompoundDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50/EC50 (µM)FRAP Assay (TEAC, µM)
This compound Data Not Available>100[1]Data Not Available
Edaravone 4.21[2]5.52[2]Data Not Available
Riluzole Data Not AvailableData Not AvailableData Not Available
Trolox (Standard) ---

Note: A lower IC50/EC50 value indicates higher antioxidant activity.

Table 2: In Vitro Anti-inflammatory Activity (Inhibition of Nitric Oxide Production)

CompoundCell LineIC50 (µM)
2-(2-Phenylethyl)chromone Derivatives RAW 264.71.6 - 12.0[3][4]
Edaravone Data Not AvailableData Not Available
Riluzole Rat Hippocampus (nNOS inhibition)Concentration-dependent inhibition, specific IC50 not provided[5]
Aminoguanidine (Positive Control) RAW 264.72.1[6]

Note: A lower IC50 value indicates higher anti-inflammatory activity.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_antioxidant Antioxidant Activity Assays cluster_anti_inflammatory Anti-inflammatory Activity Assay DPPH DPPH Assay ABTS ABTS Assay FRAP FRAP Assay LPS LPS Stimulation of RAW 264.7 cells NO_Production Nitric Oxide Production LPS->NO_Production Griess_Assay Griess Assay for Nitrite (B80452) NO_Production->Griess_Assay Test_Compound Test Compound (this compound) Test_Compound->DPPH Radical Scavenging Test_Compound->ABTS Radical Scavenging Test_Compound->FRAP Ferric Reducing Power Test_Compound->LPS Inhibition

Caption: Experimental workflow for evaluating the antioxidant and anti-inflammatory activities of test compounds.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 Activation iNOS_Gene iNOS Gene Transcription NFkB_p65_p50->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO Nitric Oxide iNOS_Protein->NO Inflammation Inflammation NO->Inflammation Chromone 2-(2-Phenylethyl)chromone Derivatives Chromone->IKK Inhibition

Caption: Simplified signaling pathway of LPS-induced nitric oxide production and the inhibitory target of 2-(2-phenylethyl)chromone derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • Reagents: DPPH solution (0.1 mM in methanol), test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).

  • Procedure:

    • Add a defined volume of the test compound solution to an equal volume of the DPPH solution in a 96-well plate or cuvette.

    • Include a blank containing only the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay also assesses the free radical scavenging capacity of a compound.

  • Reagents: ABTS stock solution (7 mM), potassium persulfate (2.45 mM), test compound solutions, and a positive control (e.g., Trolox).

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) working solution by mixing the ABTS stock solution and potassium persulfate solution in equal volumes and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ working solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the test compound solution to a larger volume of the diluted ABTS•+ solution.

    • Incubate for a specific time (e.g., 6 minutes) at room temperature.

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagents: FRAP reagent (containing acetate (B1210297) buffer, TPTZ solution, and ferric chloride solution), test compound solutions, and a standard (e.g., FeSO₄).

  • Procedure:

    • Prepare the FRAP reagent fresh on the day of the assay.

    • Add a small volume of the test compound solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).

    • Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of known Fe²⁺ concentrations and is expressed as µM Fe(II) equivalents or TEAC.

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Reagents: LPS, test compound solutions, Griess reagent (for nitrite determination).

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant by adding Griess reagent and measuring the absorbance at 540 nm.

  • Calculation: The percentage of NO production inhibition is calculated by comparing the nitrite levels in treated cells to those in LPS-stimulated control cells. The IC50 value represents the concentration of the compound that inhibits NO production by 50%.

Conclusion

This comparative guide provides a foundational benchmark for this compound against the established therapeutic agents Edaravone and Riluzole. The data suggests that while this compound and its analogs hold promise as anti-inflammatory agents, their direct antioxidant capacity may be less pronounced than that of Edaravone. Further studies are warranted to determine the precise IC50 values of this compound in a broader range of antioxidant assays and to elucidate its specific mechanisms of action in neuroprotection. This information will be crucial for its potential development as a therapeutic agent for neurodegenerative diseases.

References

A Comparative Study of 2-(2-Phenylethyl)chromones from Agarwood and Imperata cylindrica

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the distribution, extraction, and bioactivity of 2-(2-phenylethyl)chromones from two prominent natural sources, Agarwood (Aquilaria spp.) and the rhizomes of Imperata cylindrica. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these valuable secondary metabolites, supported by experimental data and detailed protocols.

2-(2-Phenylethyl)chromones are a class of naturally occurring phenolic compounds that have garnered significant interest in the scientific community due to their diverse and potent biological activities. These compounds, characterized by a chromone (B188151) skeleton substituted with a phenylethyl group at the C-2 position, are predominantly found in the resinous heartwood of Aquilaria and Gyrinops species, commonly known as agarwood, and have also been isolated from the rhizomes of Imperata cylindrica (cogon grass). This guide presents a comparative study of 2-(2-phenylethyl)chromones from these two distinct natural sources, focusing on their chemical diversity, quantitative distribution, and pharmacological properties, particularly their anti-inflammatory and neuroprotective effects.

Comparative Analysis of 2-(2-Phenylethyl)chromones

While both agarwood and Imperata cylindrica are sources of 2-(2-phenylethyl)chromones, the diversity and concentration of these compounds differ significantly between the two. Agarwood is renowned for its complex mixture of these chromones, which contribute to its characteristic fragrance and medicinal properties.[1][2] In contrast, research on Imperata cylindrica has led to the isolation of a smaller, yet significant, number of these compounds.[3][4]

Table 1: Quantitative Comparison of Major 2-(2-Phenylethyl)chromones

CompoundNatural SourceRelative Content/YieldReference
2-(2-Phenylethyl)chromone (B1200894)Aquilaria sinensis (Agarwood)High relative content, increases with induction time.[5][5]
2-[2-(4-Methoxyphenyl)ethyl]chromoneAquilaria sinensis (Agarwood)High relative content, increases with induction time.[5][5]
6,7-Dimethoxy-2-(2-phenylethyl)chromoneAquilaria sinensis (Agarwood)Identified as a key marker in cultivated agarwood.[6][6]
5-Hydroxy-2-(2-phenylethyl)chromoneImperata cylindrica (Rhizomes)Isolated, but specific yield data is not available in the reviewed literature.[3]
FlidersiachromoneImperata cylindrica (Rhizomes)Isolated, but specific yield data is not available in the reviewed literature.[4]

Note: The quantitative data for 2-(2-phenylethyl)chromones in Imperata cylindrica is not as extensively documented in publicly available research as it is for agarwood. The provided information is based on relative content analysis from induced agarwood.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation, characterization, and bioactivity assessment of 2-(2-phenylethyl)chromones.

Extraction and Isolation: Bioassay-Guided Fractionation

This protocol outlines the general procedure for isolating bioactive 2-(2-phenylethyl)chromones from plant material.[1][5][7]

Experimental Workflow

G start Plant Material (e.g., Powdered Agarwood or I. cylindrica Rhizomes) extraction Ultrasonic-Assisted Extraction (Ethanol, 40 kHz, 40 min, 25°C) start->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Column Chromatography (Silica Gel, Gradient Elution) crude_extract->fractionation fractions Fractions (F1, F2, F3...) fractionation->fractions bioassay Bioactivity Screening (e.g., Anti-inflammatory, Neuroprotective Assays) fractions->bioassay active_fraction Active Fraction(s) bioassay->active_fraction purification Further Purification (e.g., Sephadex LH-20, HPLC) active_fraction->purification pure_compound Isolated 2-(2-Phenylethyl)chromone purification->pure_compound

Caption: Bioassay-guided fractionation workflow for isolating 2-(2-phenylethyl)chromones.

Protocol:

  • Extraction:

    • Weigh 100 g of powdered plant material.

    • Suspend the powder in 1 L of 95% ethanol.

    • Perform ultrasonic-assisted extraction at a frequency of 40 kHz for 40 minutes at room temperature (25°C).[8]

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation:

    • Subject the crude extract to silica (B1680970) gel column chromatography.[9][10]

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) and then methanol.

    • Collect the eluate in fractions of a defined volume.

  • Bioactivity Screening:

    • Test each fraction for the desired biological activity (e.g., anti-inflammatory or neuroprotective effects) using the assays described below.

  • Isolation of Active Compounds:

    • Subject the most active fraction(s) to further purification steps, such as Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC), to isolate the pure 2-(2-phenylethyl)chromone compounds.[11]

Bioactivity Assessment

This assay measures the ability of the isolated compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[12][13]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • NO Measurement:

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve.

This assay assesses the protective effect of the compounds against glutamate-induced cell death in neuronal cells (e.g., PC12 or primary cortical neurons).[14][15][16]

Protocol:

  • Cell Culture: Culture neuronal cells in an appropriate medium and seed them in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic concentration of glutamate (B1630785) (e.g., 5 mM) for 24 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

Signaling Pathways

The biological activities of 2-(2-phenylethyl)chromones are attributed to their modulation of specific cellular signaling pathways.

Anti-inflammatory Pathway: Inhibition of NF-κB Signaling

2-(2-Phenylethyl)chromones have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15][16] LPS, a component of the outer membrane of Gram-negative bacteria, activates this pathway, leading to the production of pro-inflammatory mediators like nitric oxide.

Caption: Inhibition of the NF-κB signaling pathway by 2-(2-phenylethyl)chromones.

This diagram illustrates how 2-(2-phenylethyl)chromones can inhibit the phosphorylation of IκBα by IKK, thereby preventing the translocation of the NF-κB p50/p65 dimer to the nucleus and subsequent transcription of the iNOS gene.

Neuroprotective Pathway: Attenuation of Glutamate-Induced Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate can lead to neuronal cell death, a phenomenon known as excitotoxicity. 2-(2-Phenylethyl)chromones have demonstrated neuroprotective effects against this process.

G cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Over-activates Ca_influx Excessive Ca²⁺ Influx NMDA_R->Ca_influx ROS ↑ Reactive Oxygen Species (ROS) Ca_influx->ROS Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys Apoptosis Apoptosis / Neuronal Cell Death ROS->Apoptosis Mito_dys->Apoptosis Chromone 2-(2-Phenylethyl)chromone Chromone->NMDA_R May modulate Chromone->ROS Scavenges

Caption: Neuroprotective mechanism of 2-(2-phenylethyl)chromones against glutamate excitotoxicity.

The proposed mechanism suggests that 2-(2-phenylethyl)chromones may exert their neuroprotective effects by modulating the activity of glutamate receptors, such as the NMDA receptor, and by scavenging reactive oxygen species (ROS) generated due to excessive calcium influx, thereby preventing the downstream cascade leading to apoptosis.

Conclusion

This comparative guide highlights the significance of both agarwood and Imperata cylindrica as natural sources of bioactive 2-(2-phenylethyl)chromones. While agarwood offers a greater diversity and abundance of these compounds, Imperata cylindrica represents an alternative and more accessible source. The detailed experimental protocols and elucidated signaling pathways provide a valuable resource for researchers aiming to explore the therapeutic potential of these fascinating natural products. Further quantitative studies on the chromone content in Imperata cylindrica are warranted to enable a more direct and comprehensive comparison.

References

A Comparative Guide to Differentiating Wild and Cultivated Agarwood Using Chromone Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning demand for agarwood, a resinous heartwood from Aquilaria species, in perfumery, incense, and traditional medicine has led to the over-exploitation of wild resources, placing these species under threat.[1][2] As a result, cultivated agarwood has emerged as a sustainable alternative. However, the significant difference in market value and perceived quality between wild and cultivated agarwood necessitates robust analytical methods for their differentiation. This guide provides a comprehensive comparison of wild and cultivated agarwood based on their chromone (B188151) profiles, supported by experimental data and detailed methodologies.

Chromone Profiles: A Key Differentiator

2-(2-Phenylethyl)chromones (PECs) are a class of bioactive compounds that are characteristic constituents of agarwood and contribute significantly to its fragrance and pharmacological properties.[3] Research has revealed that the types and concentrations of these chromones can be used to distinguish between wild and cultivated agarwood.[4][5][6]

While many chromones are common to both wild and cultivated agarwood, significant differences exist in their chemical diversity and the relative abundance of specific compounds.[4][6] Generally, wild agarwood exhibits a greater chemical diversity, particularly in sesquiterpenes and certain types of chromones.[7]

Quantitative Comparison of Key Chromones

Several studies have focused on quantifying the differences in key chromone constituents. The following table summarizes the relative content of two major 2-(2-phenylethyl)chromones found in wild "Qi-Nan" (WQN) and cultivated "Qi-Nan" (CQN) agarwood, a high-quality variety.

Chromone CompoundRelative Content in Wild "Qi-Nan" (WQN) Agarwood (%)Relative Content in Cultivated "Qi-Nan" (CQN) Agarwood (%)Key Observations
2-(2-phenylethyl)chromone43.89–73.04[7]72.43–95.61[7]Cultivated varieties often show higher concentrations of this key chromone.[7]
2-[2-(4-methoxyphenyl)ethyl]chromone43.89–73.04[7]72.43–95.61[7]Similar to the above, cultivated agarwood tends to have a higher relative content.[7]

It is important to note that while cultivated agarwood may have higher concentrations of these two specific chromones, wild agarwood often possesses a richer diversity of other sesquiterpenes and chromone derivatives.[7] For instance, guaiane-furans sesquiterpenes have been identified as potential chemical markers for wild A. sinensis agarwood.[7]

Metabolomic analysis using Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC–ESI-QTOF-MS) has identified 14 potential metabolic markers to differentiate wild and cultivated agarwood. These include 6,7-dimethoxy-2-(2-phenylethyl)chromone, 6,8-dihydroxy-2-(2-phenylethyl)chromone, and 6-methoxy-2-(2-phenylethyl)chromone.[8]

Experimental Protocols for Chromone Analysis

Accurate differentiation of wild and cultivated agarwood relies on precise and validated analytical methodologies. The following sections detail the common experimental protocols for chromone extraction and analysis.

The initial step in analyzing the chromone profile of agarwood is the extraction of these compounds from the wood matrix.

  • Grinding: The agarwood samples are first crushed or powdered to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered agarwood is then extracted using a suitable solvent. Common methods include:

    • Ultrasonic-assisted Extraction: The powdered sample is soaked in a solvent such as diethyl ether (Et2O) or ethanol (B145695) (EtOH) and subjected to ultrasonication.[9]

    • Hot Reflux Extraction: This method involves boiling the sample in a solvent (e.g., 50% ethanol) under reflux to extract the chromones.[10]

  • Filtration and Concentration: The resulting extract is filtered to remove solid particles and then concentrated under reduced pressure to obtain the crude extract.

Experimental Workflow for Agarwood Sample Preparation and Extraction

G cluster_prep Sample Preparation cluster_extraction Extraction A Agarwood Sample (Wild or Cultivated) B Grinding/Pulverizing A->B C Solvent Addition (e.g., EtOH, Et2O) B->C D Extraction Method (Ultrasonication or Reflux) C->D E Filtration D->E F Concentration (Evaporation) E->F G Chromatographic Analysis F->G Crude Extract for Analysis G cluster_profiles Reference Profiles cluster_decision Classification A Agarwood Sample (Unknown Origin) B Chromone Profile Analysis (HPLC, GC-MS, DART-TOFMS, UPLC-MS) A->B C Data Analysis and Comparison B->C F Wild Origin C->F High Chemical Diversity Presence of Marker Compounds G Cultivated Origin C->G High Abundance of Specific PECs Simpler Profile D Wild Agarwood Chromone Database D->C E Cultivated Agarwood Chromone Database E->C

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling 6-Hydroxy-2-phenethylchromone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of 6-Hydroxy-2-phenethylchromone (CAS No. 84294-90-6), a chemical compound utilized in scientific research. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on established best practices for handling similar chromone (B188151) derivatives and potentially hazardous chemicals in a laboratory environment. Adherence to these guidelines is essential to ensure the safety of all personnel and to maintain a secure research setting.

Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound:

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves.Prevents skin contact and absorption. The outer glove can be removed if contaminated, leaving the inner glove as a secondary barrier.[3]
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against accidental splashes of the compound in solution or contact with airborne particles.[3][4]
Body Protection A disposable, solid-front gown with long sleeves and tight-fitting cuffs, made of a low-permeability fabric.Protects skin and personal clothing from contamination.[3]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form outside of a containment device or when there is a risk of aerosol generation.[3][5]Prevents the inhalation of airborne particles.
Foot Protection Disposable shoe covers should be worn in the designated handling area.Prevents the tracking of contaminants outside of the work area.[4]

Operational Plan: From Receipt to Disposal

A systematic approach is critical to safely manage this compound throughout its lifecycle in the laboratory.

1. Preparation and Handling:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[1]

  • Personal Protective Equipment: Before handling the compound, ensure all required PPE is donned correctly.

  • Weighing: When weighing the solid compound, do so in a ventilated enclosure to control dust.

  • Dissolving: When preparing solutions, add the solvent to the powder slowly to prevent splashing.

2. Spill Management:

  • In the event of a spill, immediately alert personnel in the vicinity and restrict access to the area.

  • Wearing full PPE, use a chemical spill kit to clean the affected area according to the kit's instructions.[3]

  • All materials used for the cleanup must be collected and disposed of as hazardous waste.[3]

3. Disposal Plan:

  • Waste Segregation: All solid waste, including contaminated gloves, pipette tips, and weighing paper, must be collected in a dedicated, clearly labeled, and sealed container for hazardous chemical waste.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of this chemical down the drain.[6]

  • Decontamination: Glassware that has come into contact with the compound should be rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone), with the first rinse collected as hazardous waste.[6]

  • Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[6]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_ppe Don Personal Protective Equipment prep_area Prepare Designated Work Area (Fume Hood) prep_ppe->prep_area prep_weigh Weigh Compound in Ventilated Enclosure prep_area->prep_weigh prep_dissolve Dissolve Compound prep_weigh->prep_dissolve exp_run Conduct Experiment prep_dissolve->exp_run cleanup_decon Decontaminate Glassware (Collect First Rinse) exp_run->cleanup_decon emergency_spill Spill Occurs exp_run->emergency_spill cleanup_solid Segregate Solid Waste cleanup_decon->cleanup_solid cleanup_liquid Segregate Liquid Waste cleanup_solid->cleanup_liquid cleanup_dispose Dispose of Hazardous Waste (via EHS) cleanup_liquid->cleanup_dispose cleanup_remove_ppe Doff Personal Protective Equipment cleanup_dispose->cleanup_remove_ppe emergency_alert Alert Personnel & Restrict Area emergency_spill->emergency_alert emergency_clean Clean Spill with Appropriate Kit emergency_alert->emergency_clean emergency_dispose Dispose of Cleanup Materials as HazWaste emergency_clean->emergency_dispose emergency_dispose->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

References

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